S 32212 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2.ClH/c1-27-13-15-28(16-14-27)23-17-19(8-10-24(23)31-2)26-25(30)29-12-11-21-20-6-4-3-5-18(20)7-9-22(21)29;/h3-10,17H,11-16H2,1-2H3,(H,26,30);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKGNVNONBJBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)NC(=O)N3CCC4=C3C=CC5=CC=CC=C45)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
S 32212 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at α2-adrenoceptors.[1] This dual mechanism of action suggests potential therapeutic applications in the treatment of depression and other neuropsychiatric disorders. This technical guide provides an in-depth analysis of the mechanism of action of S 32212, detailing its receptor binding profile, functional activity, and the signaling pathways it modulates. The information presented herein is compiled from preclinical research and is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Receptor Binding Affinity
This compound exhibits a distinct binding profile, with high affinity for the human 5-HT2C receptor and notable affinity for α2A, α2B, and α2C adrenoceptors.[1] The compound demonstrates negligible affinity for α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, indicating a selective mode of action.[1]
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | pKi |
| 5-HT2CINI (constitutively active) | Human | 8.2[1] |
| α2A-adrenoceptor | Human | 7.2[1] |
| α2B-adrenoceptor | Human | 8.2[1] |
| α2C-adrenoceptor | Human | 7.4[1] |
| α1A-adrenoceptor | Human | Negligible Affinity[1] |
| Histamine H1 Receptor | Human | Negligible Affinity[1] |
| Muscarinic M1 Receptor | Human | Negligible Affinity[1] |
| Monoamine Reuptake Sites | Not Specified | Devoid of Affinity[1] |
Mechanism of Action
The primary mechanism of action of this compound is characterized by two key functions: inverse agonism at 5-HT2C receptors and antagonism at α2-adrenoceptors.[1]
5-HT2C Receptor Inverse Agonism
S 32212 acts as an inverse agonist at constitutively active human 5-HT2CINI receptors.[1] This means that it not only blocks the action of the endogenous agonist serotonin but also reduces the basal, agonist-independent activity of the receptor. This inverse agonism leads to a reduction in Gαq activation, decreased production of [3H]inositol-phosphate, and a diminished spontaneous association of the 5-HT2CINI receptor with β-arrestin2.[1] Furthermore, prolonged exposure to S 32212 has been shown to increase the plasma membrane expression of 5-HT2CINI receptors.[1]
The activation of 5-HT2C receptors is known to inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in various brain regions.[2] By acting as an inverse agonist, S 32212 can disinhibit these pathways, leading to an increase in dopaminergic and noradrenergic neurotransmission, a mechanism thought to contribute to its potential antidepressant effects.[2] The effects of S 32212 at the 5-HT2C receptor can be blocked by the neutral antagonist SB242,084.[1]
α2-Adrenoceptor Antagonism
S 32212 is an antagonist at human α2A, α2B, and α2C-adrenoceptors.[1] α2-adrenoceptors are typically inhibitory autoreceptors and heteroreceptors that regulate the release of norepinephrine and other neurotransmitters. By blocking these receptors, S 32212 prevents the inhibitory feedback mechanism, leading to an enhanced release of norepinephrine. This action complements the effects mediated by 5-HT2C inverse agonism, further potentiating noradrenergic signaling. S 32212 has been shown to abolish noradrenaline-induced recruitment of Gαi3 and Gαo, as well as the activation of adenylyl cyclase and extracellular-regulated kinase 1/2 (ERK1/2) pathways downstream of α2-adrenoceptor activation.[1]
Signaling Pathways
The dual mechanism of this compound results in the modulation of distinct signaling cascades.
5-HT2C Receptor Signaling Pathway
The following diagram illustrates the canonical Gq-coupled signaling pathway of the 5-HT2C receptor and the inhibitory effect of S 32212.
Caption: S 32212 inverse agonism at the 5-HT2C receptor.
α2-Adrenoceptor Signaling Pathway
The diagram below depicts the Gi-coupled signaling pathway of the α2-adrenoceptor and its antagonism by S 32212.
Caption: S 32212 antagonism at the α2-adrenoceptor.
Key Experimental Protocols
The characterization of this compound's mechanism of action involved several key in vitro assays.
Receptor Binding Assays
-
Objective: To determine the binding affinity of S 32212 for various receptors.
-
Methodology: Radioligand binding assays were performed using cell membranes expressing the human recombinant receptors of interest. Membranes were incubated with a specific radioligand and varying concentrations of S 32212. Non-specific binding was determined in the presence of a high concentration of a known unlabeled ligand. The amount of bound radioactivity was measured, and inhibition curves were generated to calculate the inhibitor constant (Ki). pKi values were then derived from the Ki values.
Functional Assays for 5-HT2C Inverse Agonism
-
Gαq Activation Assay:
-
Objective: To measure the effect of S 32212 on the basal activation of Gαq by constitutively active 5-HT2CINI receptors.
-
Methodology: A [35S]GTPγS binding assay was used. Membranes from cells expressing h5-HT2CINI receptors were incubated with [35S]GTPγS and different concentrations of S 32212. The amount of [35S]GTPγS bound to Gαq was quantified as a measure of G-protein activation. A decrease in basal [35S]GTPγS binding indicated inverse agonism.
-
-
[3H]Inositol Phosphate (IP) Production Assay:
-
Objective: To assess the impact of S 32212 on the downstream signaling of the 5-HT2C receptor.
-
Methodology: Cells expressing h5-HT2CINI receptors were pre-labeled with [3H]myo-inositol. The cells were then treated with varying concentrations of S 32212 in the presence of lithium chloride (to inhibit IP degradation). The accumulation of [3H]IP was measured as an indicator of phospholipase C activity. A reduction in basal [3H]IP levels demonstrated inverse agonist activity.
-
-
β-Arrestin2 Recruitment Assay:
-
Objective: To evaluate the effect of S 32212 on the interaction between the 5-HT2C receptor and β-arrestin2.
-
Methodology: A bioluminescence resonance energy transfer (BRET) assay was employed. Cells were co-transfected with h5-HT2CINI receptors fused to Renilla luciferase (Rluc) and β-arrestin2 fused to yellow fluorescent protein (YFP). The BRET signal, which indicates the proximity of the two fusion proteins, was measured in the presence of different concentrations of S 32212. A decrease in the basal BRET signal signified a reduction in the spontaneous association of the receptor and β-arrestin2.
-
Functional Assays for α2-Adrenoceptor Antagonism
-
Gαi/o Recruitment and Downstream Signaling Assays:
-
Objective: To confirm the antagonist activity of S 32212 at α2-adrenoceptors.
-
Methodology: Assays were performed to measure the ability of S 32212 to block noradrenaline-induced effects. This included measuring the recruitment of Gαi3 and Gαo, the inhibition of adenylyl cyclase activity (cAMP production), and the phosphorylation of ERK1/2 in cells expressing human α2A, α2B, or α2C-adrenoceptors. The ability of S 32212 to abolish these agonist-induced responses confirmed its antagonist properties.
-
In Vivo Evidence
In vivo studies have provided further support for the proposed mechanism of action. S 32212 was shown to blunt the inhibitory effects of the 5-HT2C agonist CP-809,101 on the activity of dopaminergic neurons in the ventral tegmental area.[1] Additionally, S 32212 was able to abolish the discriminative stimulus effects of the α2-adrenoceptor agonist S18616, consistent with its α2-adrenoceptor antagonist properties.[1]
Conclusion
This compound possesses a unique and compelling mechanism of action, combining 5-HT2C receptor inverse agonism with α2-adrenoceptor antagonism.[1] This dual action synergistically enhances noradrenergic and dopaminergic neurotransmission, pathways that are critically implicated in the pathophysiology of depression. The detailed characterization of its binding profile, functional activity, and downstream signaling effects provides a strong rationale for its investigation as a potential novel antidepressant. Further research is warranted to fully elucidate its clinical potential and safety profile.
References
S 32212 Hydrochloride: An In-Depth Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile that has garnered interest for its potential therapeutic applications in mood and anxiety disorders. Classified as a noradrenergic and specific serotonergic antidepressant (NaSSA), S 32212 distinguishes itself through a multimodal mechanism of action, primarily acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and a formidable antagonist at α2-adrenergic receptors.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and preclinical in vivo and in vitro effects. The information is presented to serve as a valuable resource for researchers and professionals engaged in the exploration and development of new psychotropic agents.
Core Pharmacological Attributes
This compound's primary mechanism of action involves the modulation of serotonergic and adrenergic pathways. It demonstrates high affinity and inverse agonism at two splice variants of the human 5-HT2C receptor, the 5-HT2CINI and 5-HT2CVSV isoforms.[2][3] Concurrently, it acts as a potent antagonist at 5-HT2A and α2B-adrenergic receptors.[2][3] This dual action is believed to contribute to its antidepressant and anxiolytic properties by enhancing monoaminergic neurotransmission.[1] Notably, S 32212 exhibits over 70-fold selectivity for these receptors when screened against a broad panel of other receptors, enzymes, and ion channels, indicating a specific and targeted pharmacological profile.[2] The compound lacks significant affinity for monoamine reuptake transporters, distinguishing its mechanism from that of typical selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| 5-HT2CINI | Human | 6.6 | 8.2 | [2][3][4] |
| 5-HT2CVSV | Human | 8.9 | - | [2][3] |
| 5-HT2A | Human | 5.8 | 8.24 | [2][3] |
| α2A-Adrenergic | Human | - | 7.2 | [4] |
| α2B-Adrenergic | Human | 5.8 | 8.2 | [2][3][4] |
| α2C-Adrenergic | Human | - | 7.4 | [4] |
Table 2: Functional Activity of this compound
| Assay | Cell Line | Receptor | Activity | EC50 (nM) | Reference |
| GTPγS Binding | HEK293 | 5-HT2CINI | Inverse Agonist | 38 | [2][3] |
| Phospholipase C Activity | HEK293 | 5-HT2CINI | Inverse Agonist | 18.6 | [2][3] |
| GTPγS Binding | CHO | 5-HT2CVSV | Inverse Agonist | 38 | [2] |
| Phospholipase C Activity | CHO | 5-HT2CVSV | Inverse Agonist | 18.6 | [3] |
Signaling Pathways and Mechanisms of Action
This compound's inverse agonism at the 5-HT2C receptor and antagonism at α2-adrenergic receptors lead to a cascade of downstream signaling events that are believed to underlie its therapeutic effects. The following diagrams illustrate these pathways.
Preclinical Efficacy: In Vivo and In Vitro Findings
This compound has demonstrated a promising profile in a variety of preclinical models, suggesting potential antidepressant, anxiolytic, and cognitive-enhancing effects.
-
Antidepressant-like Activity : In rodent models, S 32212 reduces immobility time in the forced swim test and reverses anhedonia in the chronic mild stress model.[2][5][6] Long-term administration has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus and amygdala, a key neurotrophic factor implicated in the pathophysiology of depression.[5][6]
-
Anxiolytic-like Activity : The anxiolytic potential of S 32212 is supported by its efficacy in reducing marble-burying behavior in mice and its activity in the Vogel conflict test.[2][5][6]
-
Neurochemical and Electrophysiological Effects : In vivo microdialysis studies have revealed that S 32212 enhances the release of norepinephrine, dopamine, and acetylcholine (B1216132) in the frontal cortex and hippocampus of rats.[5][6] Furthermore, it increases the firing rate of noradrenergic neurons in the locus coeruleus.[5][6] These effects are consistent with its mechanism of action and likely contribute to its behavioral profile.
-
Cognitive Enhancement : S 32212 has shown "promnemonic" properties in animal models, including the ability to reverse cognitive deficits induced by scopolamine.[5]
-
Other Behavioral Effects : S 32212 has also been shown to decrease head twitching and penile erections induced by 5-HT receptor agonists in rodents.[2][3]
Detailed Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to characterize the pharmacological profile of this compound.
In Vitro Assays
1. Radioligand Binding Assays
-
Objective : To determine the binding affinity (Ki) of S 32212 for various receptor subtypes.
-
Methodology :
-
Membrane Preparation : Membranes were prepared from cell lines (e.g., CHO, HEK293) stably expressing the human receptor subtypes of interest (e.g., 5-HT2A, 5-HT2C, α2A, α2B, α2C).
-
Incubation : Membranes were incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) and various concentrations of S 32212.
-
Separation and Detection : Bound and free radioligand were separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters was quantified using liquid scintillation counting.
-
Data Analysis : Inhibition constants (Ki) were calculated from the IC50 values (the concentration of S 32212 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
2. GTPγS Binding Assay
-
Objective : To assess the functional activity of S 32212 at G-protein coupled receptors, specifically to determine its inverse agonist properties.
-
Methodology :
-
Membrane Preparation : Similar to radioligand binding assays, membranes from cells expressing the receptor of interest were used.
-
Incubation : Membranes were incubated with GDP, various concentrations of S 32212, and the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Detection : The amount of [35S]GTPγS bound to the G-proteins was measured by scintillation counting.
-
Data Analysis : A decrease in basal [35S]GTPγS binding in the presence of S 32212 indicates inverse agonist activity. EC50 values were determined from concentration-response curves.
-
3. Phospholipase C (PLC) Activity Assay
-
Objective : To measure the effect of S 32212 on the 5-HT2C receptor-mediated Gq signaling pathway.
-
Methodology :
-
Cell Culture : HEK293 or CHO cells expressing the 5-HT2C receptor were cultured.
-
Labeling : Cells were labeled with [3H]myo-inositol.
-
Stimulation : Cells were treated with various concentrations of S 32212.
-
Extraction and Quantification : The accumulation of [3H]inositol phosphates (IPs), the products of PLC-mediated hydrolysis of phosphoinositides, was measured by ion-exchange chromatography and liquid scintillation counting.
-
Data Analysis : A reduction in basal IP accumulation in the presence of S 32212 confirms its inverse agonist activity at the Gq-coupled 5-HT2C receptor. EC50 values were calculated from the dose-response data.
-
In Vivo Behavioral Models
1. Forced Swim Test (Rat)
-
Objective : To assess the antidepressant-like effects of S 32212.
-
Methodology :
-
Apparatus : A transparent cylindrical tank filled with water.
-
Procedure : Rats were placed in the water-filled cylinder from which they could not escape. The duration of immobility (floating with minimal movements to keep the head above water) was recorded during a specified test period.
-
Drug Administration : S 32212 or vehicle was administered prior to the test session.
-
Data Analysis : A significant reduction in the duration of immobility in the S 32212-treated group compared to the vehicle group was indicative of an antidepressant-like effect.
-
2. Marble-Burying Test (Mouse)
-
Objective : To evaluate the anxiolytic-like properties of S 32212.
-
Methodology :
-
Apparatus : A standard mouse cage containing a deep layer of bedding with a number of glass marbles evenly spaced on the surface.
-
Procedure : Mice were individually placed in the cage and allowed to explore for a set period (e.g., 30 minutes).
-
Drug Administration : S 32212 or vehicle was administered before the test.
-
Data Analysis : The number of marbles buried (at least two-thirds covered by bedding) was counted. A reduction in the number of buried marbles in the S 32212-treated group suggested an anxiolytic-like effect.
-
Conclusion
This compound presents a compelling and multifaceted pharmacological profile. Its potent inverse agonism at 5-HT2C receptors, combined with its antagonist activity at α2-adrenergic and 5-HT2A receptors, offers a unique mechanism for modulating monoaminergic neurotransmission. The extensive preclinical data, demonstrating antidepressant, anxiolytic, and cognitive-enhancing properties, underscore its potential as a novel therapeutic agent for the treatment of major depressive disorder and other psychiatric conditions. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development of S 32212 and related compounds. Continued investigation into its clinical efficacy and safety profile is warranted to fully elucidate its therapeutic potential.
References
- 1. primo.wpunj.edu [primo.wpunj.edu]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] S32212, a Novel Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist and Potential Antidepressant: II. A Behavioral, Neurochemical, and Electrophysiological Characterization | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
S 32212 Hydrochloride: A Technical Guide to a 5-HT2C Inverse Agonist for Neuropsychiatric Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a potent and selective inverse agonist at the serotonin (B10506) 2C (5-HT2C) receptor, a key target in the central nervous system implicated in the regulation of mood, anxiety, and appetite. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action as a 5-HT2C inverse agonist. The document details its binding affinity, functional activity, and preclinical efficacy in established behavioral models of depression and anxiety. Furthermore, this guide outlines the experimental protocols utilized to characterize this compound and presents its associated signaling pathways. The information herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutics for neuropsychiatric disorders.
Introduction
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor (GPCR), exhibits constitutive activity, meaning it can signal in the absence of an agonist. This basal signaling tonically inhibits downstream pathways. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response. In the case of the 5-HT2C receptor, inverse agonists reduce its constitutive activity, leading to a disinhibition of downstream signaling. This mechanism has garnered significant interest for the development of novel antidepressants and anxiolytics.
This compound has emerged as a significant research compound due to its high affinity and inverse agonist activity at the 5-HT2C receptor. In addition to its primary target, this compound also displays antagonist activity at the 5-HT2A and α2-adrenergic receptors, a profile that may contribute to its overall therapeutic potential. This guide will delve into the quantitative data supporting these claims and the methodologies used to obtain them.
Quantitative Pharmacological Data
The pharmacological profile of this compound has been characterized through a series of in vitro binding and functional assays. The data are summarized in the tables below for clarity and ease of comparison.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand/Assay | Kᵢ (nM) |
| 5-HT2C (INI isoform) | [³H]Mesulergine Binding | 6.6 |
| 5-HT2C (VSV isoform) | [³H]Mesulergine Binding | 8.9 |
| 5-HT2A | [³H]Ketanserin Binding | 5.8 |
| α2B-Adrenergic | [³H]RX821002 Binding | 5.8 |
Kᵢ represents the inhibition constant, a measure of binding affinity. A lower Kᵢ value indicates a higher binding affinity.
Table 2: Functional Activity of this compound
| Receptor/Assay | Cell Line | EC₅₀ (nM) | Activity |
| 5-HT2C (INI isoform) | HEK293 cells | 38 | Inverse Agonist |
| 5-HT2C (VSV isoform) | CHO cells | 18.6 | Inverse Agonist |
EC₅₀ represents the half-maximal effective concentration. For an inverse agonist, it is the concentration that produces 50% of the maximal reduction in constitutive receptor activity.
Table 3: In Vivo Efficacy of this compound
| Behavioral Model | Species | Dose Range (mg/kg) | Effect |
| Forced Swim Test | Rat | 10 - 40 | Reduced immobility time |
| Marble Burying Test | Mouse | 10 - 40 | Reduced number of buried marbles |
| Head Twitch Response | Mouse/Rat | 2.5 | Reduced agonist-induced head twitches |
| Penile Erections | Mouse/Rat | 2.5 | Reduced agonist-induced penile erections |
Signaling Pathways and Mechanism of Action
As an inverse agonist at the 5-HT2C receptor, this compound reduces the receptor's basal signaling activity. The 5-HT2C receptor primarily couples to the Gαq subunit of the heterotrimeric G-protein. In its constitutively active state, the receptor promotes the exchange of GDP for GTP on Gαq, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). By stabilizing an inactive conformation of the 5-HT2C receptor, this compound attenuates this entire cascade.
Caption: Inverse Agonism of S 32212 at the 5-HT2C Receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the 5-HT2C, 5-HT2A, and α2B-adrenergic receptors.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human recombinant receptors.
-
Radioligands:
-
5-HT2C: [³H]Mesulergine
-
5-HT2A: [³H]Ketanserin
-
α2B-Adrenergic: [³H]RX821002
-
-
Test Compound: this compound
-
Non-specific Binding Control: High concentration of a known non-radiolabeled ligand for each receptor (e.g., mianserin (B1677119) for 5-HT2C, ketanserin (B1673593) for 5-HT2A, yohimbine (B192690) for α2B).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet nuclei and cell debris. Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the appropriate radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the specific binding of the radioligand) from the competition binding curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
S 32212 Hydrochloride: A Technical Guide to its Antagonistic Action at α2-Adrenoceptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest for its dual pharmacological profile as a potent antagonist of α2-adrenoceptors and an inverse agonist of the serotonin (B10506) 5-HT2C receptor. This unique combination of activities suggests its potential therapeutic application in the treatment of depressive disorders and other neuropsychiatric conditions. This technical guide provides an in-depth overview of the pharmacological characterization of this compound with a specific focus on its interaction with α2-adrenoceptor subtypes. The information presented herein is compiled from key preclinical studies, offering researchers and drug development professionals a comprehensive resource detailing its binding affinity, functional antagonism, and in vivo neurochemical effects.
Quantitative Data Summary
The affinity of this compound for the three main subtypes of the α2-adrenoceptor (α2A, α2B, and α2C) has been determined through radioligand binding assays. The data, presented as pKi values (the negative logarithm of the inhibition constant, Ki), demonstrate high affinity for all three subtypes, with a notable preference for the α2B subtype.[1]
Table 1: Binding Affinity of this compound for Human α2-Adrenoceptor Subtypes [1]
| Receptor Subtype | pKi |
| α2A-Adrenoceptor | 7.2 |
| α2B-Adrenoceptor | 8.2 |
| α2C-Adrenoceptor | 7.4 |
Note: pKi values are derived from radioligand binding studies. A higher pKi value indicates a higher binding affinity.
In addition to its high affinity for α2-adrenoceptors, this compound also exhibits significant affinity for serotonin receptors, particularly as an inverse agonist at the 5-HT2C receptor. For a comprehensive understanding of its full pharmacological profile, it is important to consider its activity at these other targets.
Experimental Protocols
The characterization of this compound's antagonist properties at α2-adrenoceptors involved several key experimental procedures. The detailed methodologies for these experiments are crucial for the replication and extension of these findings.
Radioligand Binding Assays for α2-Adrenoceptor Subtypes
These assays were conducted to determine the binding affinity of this compound to human α2A-, α2B-, and α2C-adrenoceptor subtypes.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the respective human α2-adrenoceptor subtype.
-
Radioligand: [3H]-Rauwolscine was used as the radiolabeled antagonist.
-
Assay Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM EDTA.
-
Incubation: Cell membranes were incubated with a fixed concentration of [3H]-Rauwolscine and increasing concentrations of this compound. The incubation was carried out at 25°C for 60 minutes.
-
Separation of Bound and Free Radioligand: The incubation was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. The filters were then washed with ice-cold assay buffer to remove unbound radioligand.
-
Detection: The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Antagonism at α2-Adrenoceptors: G-Protein Activation and Downstream Signaling
Functional assays were performed to confirm that the binding of this compound to α2-adrenoceptors translates into functional antagonism. These experiments demonstrated that this compound abolishes the signaling cascade initiated by the natural agonist, noradrenaline.[1]
-
G-Protein Recruitment ([35S]GTPγS Binding Assay):
-
Principle: This assay measures the activation of G-proteins coupled to the α2-adrenoceptors. In the presence of an agonist like noradrenaline, the receptor facilitates the exchange of GDP for the non-hydrolyzable GTP analog, [35S]GTPγS, on the Gα subunit. An antagonist will block this agonist-induced increase in [35S]GTPγS binding.
-
Methodology: Membranes from CHO cells expressing the human α2-adrenoceptor subtypes were incubated with GDP, noradrenaline (agonist), and varying concentrations of this compound. The reaction was initiated by the addition of [35S]GTPγS. After incubation, the bound [35S]GTPγS was separated by filtration and quantified by scintillation counting. The ability of S 32212 to inhibit the noradrenaline-stimulated [35S]GTPγS binding was determined.
-
-
Downstream Signaling Pathway Inhibition (Adenylyl Cyclase and ERK1/2 Phosphorylation):
-
Principle: α2-Adrenoceptors are coupled to inhibitory G-proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase (reducing cAMP levels) and can modulate other signaling pathways such as the Extracellular signal-Regulated Kinase (ERK) pathway. The antagonistic effect of S 32212 was assessed by its ability to prevent noradrenaline-induced changes in these downstream effectors.
-
Methodology: Whole-cell assays were used with CHO cells expressing the α2-adrenoceptor subtypes.
-
Adenylyl Cyclase Activity: Cells were pre-incubated with this compound before being stimulated with noradrenaline in the presence of forskolin (B1673556) (to elevate basal cAMP levels). The intracellular cAMP levels were then measured using a competitive immunoassay.
-
ERK1/2 Phosphorylation: Cells were treated with this compound prior to stimulation with noradrenaline. The levels of phosphorylated ERK1/2 were determined by Western blotting or ELISA using phospho-specific antibodies.
-
-
In Vivo Neurochemical Assessment: Microdialysis
To understand the physiological consequences of α2-adrenoceptor blockade by this compound in a living system, in vivo microdialysis studies were conducted in freely moving rats. These studies measured the extracellular levels of noradrenaline in specific brain regions.[2]
-
Surgical Procedure:
-
Male Wistar rats were anesthetized, and a guide cannula was stereotaxically implanted above the brain region of interest (e.g., frontal cortex and hippocampus). Animals were allowed to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe was inserted through the guide cannula.
-
The probe was continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.0 µL/min).
-
After a stabilization period to obtain a baseline measurement of extracellular noradrenaline, this compound was administered systemically (e.g., intraperitoneally or subcutaneously).
-
Dialysate samples were collected at regular intervals (e.g., every 20 minutes) both before and after drug administration.
-
-
Neurochemical Analysis:
-
The concentration of noradrenaline in the dialysate samples was quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
-
-
Results: Administration of this compound led to a significant increase in the extracellular levels of noradrenaline in the frontal cortex and hippocampus.[2] This is consistent with the blockade of presynaptic α2-autoreceptors, which normally inhibit noradrenaline release.
Visualizations
Signaling Pathway of α2-Adrenoceptor Antagonism by this compound
Caption: α2-Adrenoceptor signaling and its blockade by S 32212.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for α2-adrenoceptor radioligand binding assay.
Logical Relationship of S 32212's Effect on Noradrenaline Release
Caption: S 32212's mechanism for increasing noradrenaline release.
Conclusion
This compound is a potent antagonist at all three subtypes of the α2-adrenoceptor, with a slight preference for the α2B subtype. Its high binding affinity is coupled with functional antagonism, as evidenced by its ability to block noradrenaline-induced G-protein activation and downstream signaling pathways. Furthermore, in vivo studies confirm that this antagonism leads to a physiologically relevant increase in synaptic noradrenaline levels in key brain regions. This comprehensive pharmacological profile, particularly its α2-adrenoceptor antagonism, underscores its potential as a novel therapeutic agent. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and related compounds.
References
An In-Depth Technical Guide to S 32212 Hydrochloride: Chemical Structure, Properties, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and a formidable antagonist of the α2-adrenoceptor. It also demonstrates antagonist properties at the 5-HT2A receptor. This multimodal mechanism of action confers a promising therapeutic potential, particularly in the realm of neuropsychiatric disorders such as depression and anxiety. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed pharmacological characteristics of this compound, including its receptor binding affinities, functional activities, and preclinical behavioral effects. Detailed experimental methodologies are provided to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the chemical name N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride, possesses a complex heterocyclic structure.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride | [1] |
| CAS Number | 847871-78-7 | [1] |
| Chemical Formula | C25H29ClN4O2 | [1] |
| Molecular Weight | 452.98 g/mol | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble to 25 mM in water and DMSO | [1] |
| Storage | Desiccate at -20°C | [1] |
Pharmacological Profile
This compound's primary pharmacological actions are centered on its high affinity for and functional modulation of key serotonin and adrenergic receptors.
Receptor Binding Affinity
This compound exhibits a distinct receptor binding profile, characterized by high affinity for 5-HT2C, 5-HT2A, and α2-adrenergic receptors, with notably lower affinity for other receptor types.
Table 2: Receptor Binding Affinities (pKi/Ki) of this compound
| Receptor | Species | pKi | Ki (nM) | Reference |
| 5-HT2C (INI) | Human | 8.18 | - | |
| 5-HT2C (VSV) | Human | - | 8.9 | [2][3] |
| 5-HT2A | Human | - | 5.8 | [2][3] |
| α2A-Adrenoceptor | Human | 7.2 | - | [4] |
| α2B-Adrenoceptor | Human | 8.2 | 5.8 | [2][3][4] |
| α2C-Adrenoceptor | Human | 7.4 | - | [4] |
| α1A-Adrenoceptor | Human | Negligible Affinity | - | [4] |
| Histamine H1 | - | Negligible Affinity | - | [4] |
| Muscarinic M1 | - | Negligible Affinity | - | [4] |
Mechanism of Action
This compound's therapeutic potential stems from its dual action on the serotonergic and adrenergic systems.
-
5-HT2C Receptor Inverse Agonism: As an inverse agonist at the constitutively active 5-HT2C receptors, S 32212 reduces the basal activity of these receptors. This action is thought to contribute to its antidepressant and anxiolytic effects by disinhibiting downstream dopamine (B1211576) and norepinephrine (B1679862) release in key brain regions.
-
α2-Adrenoceptor Antagonism: By blocking presynaptic α2-autoreceptors and postsynaptic α2-heteroreceptors, S 32212 enhances the release of norepinephrine. This increase in noradrenergic transmission is a well-established mechanism for antidepressant efficacy.
-
5-HT2A Receptor Antagonism: Antagonism at 5-HT2A receptors is associated with antipsychotic properties and may also contribute to the antidepressant profile by modulating dopaminergic and other neurotransmitter systems.
Signaling Pathways
The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades.
5-HT2C Receptor Signaling (Inverse Agonism)
S 32212, as an inverse agonist, reduces the constitutive activity of the Gq-coupled 5-HT2C receptor. This attenuates the downstream signaling cascade that is normally activated by serotonin.
Caption: Inverse agonism of S 32212 at the 5-HT2C receptor.
α2-Adrenoceptor Signaling (Antagonism)
As an antagonist, S 32212 blocks the binding of norepinephrine to the Gi-coupled α2-adrenoceptor, thereby preventing the inhibition of adenylyl cyclase and leading to an increase in cyclic AMP (cAMP) levels and enhanced norepinephrine release.
Caption: Antagonism of S 32212 at the α2-adrenoceptor.
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the synthesis of structurally related N-phenylpiperazine derivatives typically involves a multi-step process. A plausible synthetic route would likely involve the coupling of a suitably substituted aniline (B41778) with a benzo[e]indole-3-carboxamide moiety. The synthesis of similar complex carboxamides often utilizes standard amide bond formation reactions.
References
S 32212 Hydrochloride: A Technical Overview of a Novel Psychoactive Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental data. Detailed methodologies for the primary assays used to characterize this compound are also presented to facilitate further research and development.
Chemical Properties
A clear understanding of the fundamental chemical properties of this compound is essential for its handling, formulation, and analysis.
| Property | Value |
| CAS Number | 847871-78-7 |
| Molecular Formula | C₂₅H₂₉ClN₄O₂ |
| Molecular Weight | 452.98 g/mol |
| Chemical Name | N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydrobenzo[e]indole-3-carboxamide;hydrochloride |
Mechanism of Action
This compound exhibits a dual pharmacological profile, acting as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at the α₂-adrenergic receptor. This unique mechanism is believed to underlie its observed antidepressant and anxiolytic-like effects.
Serotonin 5-HT2C Receptor Inverse Agonism
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that, even in the absence of an agonist, can exhibit a basal level of activity. As an inverse agonist, S 32212 not only blocks the action of agonists but also reduces this constitutive activity. This action is thought to disinhibit downstream dopaminergic and noradrenergic pathways, contributing to its therapeutic potential.
α₂-Adrenergic Receptor Antagonism
α₂-Adrenergic receptors are inhibitory autoreceptors and heteroreceptors that regulate the release of norepinephrine (B1679862) and other neurotransmitters. By antagonizing these receptors, this compound increases the synaptic availability of norepinephrine, a neurotransmitter implicated in mood and arousal.
Signaling Pathways
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events.
5-HT2C Receptor Signaling
The 5-HT2C receptor primarily couples to Gq/11 proteins. Basal receptor activity leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, S 32212 attenuates this basal signaling.
α₂-Adrenergic Receptor Signaling
α₂-Adrenergic receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory effect, thereby increasing norepinephrine release from the presynaptic terminal.
Quantitative Data
The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.
| Parameter | Receptor/Assay | Value |
| pKi | Human 5-HT2C Receptor | 8.2 |
| EC₅₀ (Inhibition of basal [³⁵S]GTPγS binding) | Human 5-HT2C Receptor | 38 nM |
| EC₅₀ (Inhibition of basal inositol phosphate (B84403) accumulation) | Human 5-HT2C Receptor | 18.6 nM |
| pKi | Human α2A-Adrenoceptor | 7.2 |
| pKi | Human α2B-Adrenoceptor | 8.2 |
| pKi | Human α2C-Adrenoceptor | 7.4 |
| Effective Dose (Forced Swim Test, Rat) | - | 10 - 40 mg/kg |
| Effective Dose (Marble Burying Test, Mouse) | - | 10 - 40 mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of S 32212 for its target receptors.
-
Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human 5-HT2C or α₂-adrenergic receptors.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]mesulergine for 5-HT2C) and varying concentrations of this compound in a suitable buffer.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of S 32212 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of S 32212 to modulate G protein activation.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the receptor of interest are used.
-
Assay Reaction: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of S 32212.
-
Incubation: The reaction is allowed to proceed at 30°C for a defined period.
-
Separation: Bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified, and the EC₅₀ value for the inhibition of basal G protein activation is determined.
Inositol Phosphate Accumulation Assay
This assay assesses the functional consequence of 5-HT2C receptor inverse agonism on the PLC signaling pathway.
-
Cell Culture: Cells expressing the 5-HT2C receptor are cultured in multi-well plates.
-
Labeling: Cells are labeled with [³H]myo-inositol.
-
Treatment: Cells are treated with varying concentrations of S 32212 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Chromatography and Quantification: The different inositol phosphate species are separated by ion-exchange chromatography and quantified by scintillation counting.
In Vivo Behavioral Assays
This model is used to assess antidepressant-like activity.
-
Apparatus: A cylindrical tank filled with water.
-
Procedure: Rats are administered this compound (or vehicle) and placed in the water tank for a predetermined period. The duration of immobility is recorded.
-
Endpoint: A significant reduction in immobility time is indicative of an antidepressant-like effect.
This test is used to evaluate anxiolytic-like or anti-compulsive activity.
-
Apparatus: A cage containing a layer of bedding with a number of marbles placed on top.
-
Procedure: Mice are treated with this compound (or vehicle) and placed in the cage. The number of marbles buried after a set time is counted.
-
Endpoint: A reduction in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
In Vivo Microdialysis
This technique is used to measure extracellular neurotransmitter levels in the brains of freely moving animals.
-
Surgical Procedure: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., prefrontal cortex).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid.
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.
-
Analysis: The concentrations of neurotransmitters (e.g., dopamine, norepinephrine) in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
Conclusion
This compound is a promising pharmacological tool and potential therapeutic agent with a well-defined dual mechanism of action. Its ability to act as a 5-HT2C receptor inverse agonist and an α₂-adrenergic receptor antagonist provides a strong rationale for its observed antidepressant and anxiolytic-like properties. The experimental data and protocols outlined in this guide offer a solid foundation for further investigation into the therapeutic potential of this and related compounds.
The Discovery and Development of S 32212 Hydrochloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a novel psychoactive compound that has demonstrated significant potential in preclinical studies as an antidepressant and anxiolytic agent.[1][2] Its unique pharmacological profile, characterized by potent inverse agonism at the serotonin (B10506) 5-HT2C receptor and antagonism at the α2-adrenergic receptor, distinguishes it from currently available treatments.[2][3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on its quantitative pharmacological data and the experimental methodologies employed in its characterization.
Introduction
The development of novel therapeutics for depressive and anxiety disorders remains a critical area of research. While existing treatments, primarily targeting monoamine reuptake, are effective for many, a significant portion of patients exhibit inadequate responses. This has spurred the investigation of alternative molecular targets. This compound emerged from a research program aimed at identifying compounds with a distinct mechanism of action, focusing on the interplay between the serotonergic and adrenergic systems.
S 32212 is chemically known as N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]-1,2-dihydro-3-H-benzo[e]indole-3-carboxamide monohydrochloride.[5] Its development was driven by the hypothesis that combined 5-HT2C receptor inverse agonism and α2-adrenoceptor antagonism could offer a synergistic therapeutic effect.[2]
Pharmacological Profile
This compound exhibits a high affinity and selectivity for a specific set of receptors, as detailed in the following tables.[1][5]
Table 1: Receptor Binding Affinities of S 32212
| Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| 5-HT2CINI | Human | 6.6 | 8.18 | [1][3][4] |
| 5-HT2CVSV | Human | 8.9 | - | [1][5] |
| 5-HT2A | Human | 5.8 | - | [1][5] |
| α2A-Adrenergic | Human | - | 7.2 | [4] |
| α2B-Adrenergic | Human | 5.8 | 8.2 | [1][4][5] |
| α2C-Adrenergic | Human | - | 7.4 | [4] |
Data presented as the mean of multiple experiments.
Table 2: In Vitro Functional Activity of S 32212
| Assay | Cell Line | Receptor | EC50 (nM) | Effect | Reference |
| GTPγS Binding | HEK293 | 5-HT2CINI | 38 | Inverse Agonist | [1][5] |
| Phospholipase C Activity | HEK293 | 5-HT2CINI | 18.6 | Inverse Agonist | [1][5] |
| GTPγS Binding | CHO | 5-HT2CVSV | 38 | Inverse Agonist | [1][5] |
| Phospholipase C Activity | CHO | 5-HT2CVSV | 18.6 | Inverse Agonist | [1][5] |
Data presented as the mean of multiple experiments.
Table 3: In Vivo Pharmacological Effects of S 32212
| Animal Model | Species | Dose (mg/kg) | Route | Effect | Reference |
| 5-HT Agonist-Induced Head Twitching | Mouse/Rat | 2.5 | - | Decrease | [1][5] |
| 5-HT Agonist-Induced Penile Erections | Mouse/Rat | 2.5 | - | Decrease | [1][5] |
| 5-HT Agonist Drug Discrimination | Mouse/Rat | 2.5 | - | Decrease | [1][5] |
| Forced Swim Test | Mouse/Rat | 10, 40 | - | Reduced Immobility | [1][5] |
| Marble Burying Test | Mouse/Rat | 10, 40 | - | Decreased Marble Burying | [1][5] |
Specific administration routes were not detailed in the initial search results.
Mechanism of Action
This compound's primary mechanism involves the modulation of two key receptor systems.
Inverse Agonism at 5-HT2C Receptors: The 5-HT2C receptor exhibits constitutive activity, meaning it is active even in the absence of an agonist. S 32212 acts as an inverse agonist, reducing this basal activity.[4] This is thought to contribute to its antidepressant and anxiolytic effects by disinhibiting downstream dopaminergic and noradrenergic pathways.
Antagonism at α2-Adrenergic Receptors: By blocking presynaptic α2-adrenergic autoreceptors, S 32212 increases the release of norepinephrine.[2] This action is synergistic with its effects on the 5-HT2C receptor, leading to a robust increase in monoaminergic neurotransmission in key brain regions.[2]
The compound also demonstrates antagonist activity at 5-HT2A receptors, which may contribute to its overall therapeutic profile and potentially mitigate some of the side effects associated with non-selective serotonergic agents.[1][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to characterize this compound are provided below.
In Vitro Assays
-
Objective: To determine the binding affinity (Ki) of S 32212 for various receptor subtypes.
-
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the target human receptor (e.g., 5-HT2C, α2-adrenergic) are prepared.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [3H]mesulergine for 5-HT2C receptors) and varying concentrations of S 32212.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: Ki values are calculated from the IC50 values (concentration of S 32212 that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
-
Objective: To assess the functional activity of S 32212 as an inverse agonist at G-protein coupled receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., HEK293 cells for 5-HT2CINI) are used.
-
Assay Buffer: The buffer typically contains HEPES, MgCl2, NaCl, and saponin.
-
Incubation: Membranes are incubated with GDP, varying concentrations of S 32212, and [35S]GTPγS.
-
Termination and Filtration: The reaction is terminated by rapid filtration, and unbound [35S]GTPγS is washed away.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The EC50 value, representing the concentration of S 32212 that produces 50% of the maximal response (in this case, inhibition of basal GTPγS binding), is determined.
-
-
Objective: To measure the effect of S 32212 on the downstream signaling cascade of the 5-HT2C receptor.
-
Methodology:
-
Cell Culture: Cells expressing the target receptor (e.g., HEK293 or CHO cells) are cultured.
-
Labeling: Cells are labeled with [3H]myo-inositol to incorporate it into phosphoinositides.
-
Treatment: Cells are treated with various concentrations of S 32212.
-
Extraction: The reaction is stopped, and inositol (B14025) phosphates are extracted.
-
Separation: Inositol phosphates are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate (B84403) fractions is determined by scintillation counting.
-
Data Analysis: The EC50 for the inhibition of basal inositol phosphate production is calculated.
-
Caption: In Vitro Experimental Workflow for S 32212.
In Vivo Assays
-
Objective: To assess the antidepressant-like activity of S 32212.
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom.
-
Procedure:
-
Acclimation: Animals (mice or rats) are habituated to the testing room.
-
Administration: S 32212 or vehicle is administered at specified doses.
-
Test Session: Animals are placed individually into the water-filled cylinder for a predetermined period (e.g., 6 minutes).
-
Scoring: The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.
-
Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
-
-
Objective: To evaluate the anxiolytic-like and anti-obsessional properties of S 32212.
-
Apparatus: A standard cage containing a deep layer of bedding with a number of marbles (e.g., 20) evenly spaced on the surface.
-
Procedure:
-
Acclimation: Animals (mice) are habituated to the testing room.
-
Administration: S 32212 or vehicle is administered.
-
Test Session: Each mouse is placed in a cage with marbles for a set duration (e.g., 30 minutes).
-
Scoring: The number of marbles buried (at least two-thirds covered by bedding) is counted.
-
Analysis: A decrease in the number of marbles buried suggests anxiolytic or anti-compulsive effects.
-
Caption: In Vivo Experimental Workflow for S 32212.
Conclusion
This compound represents a promising new avenue for the treatment of depression and anxiety-related disorders. Its dual action as a 5-HT2C inverse agonist and an α2-adrenergic antagonist provides a novel pharmacological approach to enhancing monoaminergic neurotransmission. The preclinical data gathered to date strongly support its potential efficacy. Further clinical investigation is warranted to fully elucidate the therapeutic utility of S 32212 in human populations. This technical guide has summarized the key findings and methodologies in the discovery and development of this compound, providing a valuable resource for researchers in the field.
References
- 1. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. animal.research.wvu.edu [animal.research.wvu.edu]
- 5. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
S 32212 Hydrochloride: A Comprehensive Technical Review of a Novel Psychoactive Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 32212 hydrochloride is a novel psychoactive compound that has garnered significant interest in preclinical research for its potential as an antidepressant and anxiolytic agent.[1][2] Its unique pharmacological profile, characterized by a multi-target engagement of key neurotransmitter systems, distinguishes it from many existing therapeutics. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its mechanism of action, pharmacological properties, and the key experimental findings that define its preclinical profile. All quantitative data are summarized in structured tables for ease of comparison, and detailed methodologies for pivotal experiments are provided. Furthermore, signaling pathways and experimental workflows are illustrated using logical diagrams to facilitate a deeper understanding of its complex pharmacology.
Core Mechanism of Action
This compound exhibits a distinct and sophisticated mechanism of action, primarily functioning as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and a formidable antagonist of both the α2-adrenergic and serotonin 5-HT2A receptors.[1][2][3] This multi-receptor interaction is believed to be the foundation of its observed antidepressant- and anxiolytic-like effects in animal models. The compound displays high affinity for these primary targets while showing negligible interaction with other receptors and monoamine transporters, suggesting a specific and targeted pharmacological activity.[3]
Signaling Pathways
The interaction of this compound with its target receptors initiates distinct intracellular signaling cascades. As an inverse agonist at the 5-HT2C receptor, it reduces the constitutive activity of this Gq/11 protein-coupled receptor, leading to a decrease in the production of inositol (B14025) phosphates and subsequent downstream signaling. Its antagonist activity at the α2-adrenergic and 5-HT2A receptors blocks the actions of their respective endogenous ligands, norepinephrine (B1679862) and serotonin. The α2-adrenergic receptors are coupled to Gi/o proteins, and their blockade by S 32212 prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The 5-HT2A receptor is also coupled to Gq/11 proteins, and its antagonism by S 32212 inhibits serotonin-mediated activation of phospholipase C (PLC).
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound, including its binding affinities for various receptors and its functional potency in in vitro assays.
Table 1: Receptor Binding Affinities of this compound
| Receptor | Species | pKi | Ki (nM) |
| 5-HT2C | Human | 8.1 - 8.2 | 6.3 - 7.9 |
| 5-HT2A | Human | 8.2 | 6.3 |
| α2A-Adrenergic | Human | 7.2 | 63.1 |
| α2B-Adrenergic | Human | 8.2 | 6.3 |
| α2C-Adrenergic | Human | 7.4 | 39.8 |
| 5-HT2B | Human | <7.0 | >100 |
Data compiled from multiple sources.
Table 2: In Vitro Functional Activity of this compound
| Assay | Receptor/Pathway | Cell Line | Activity | EC50/IC50 (nM) |
| [³⁵S]GTPγS Binding | 5-HT2C | HEK293 | Inverse Agonist | 38 |
| Phospholipase C Activity | 5-HT2C | HEK293 | Inverse Agonist | 18.6 |
| [³⁵S]GTPγS Binding | 5-HT2A | CHO | Antagonist | - |
| Phospholipase C Activity | 5-HT2A | CHO | Antagonist | - |
Data compiled from multiple sources.
Key Preclinical Findings
In vivo studies in rodent models have demonstrated the potential of this compound as an antidepressant and anxiolytic.
-
Forced Swim Test (Rat): this compound has been shown to reduce immobility time in the forced swim test, a widely used model for predicting antidepressant efficacy.[4]
-
Marble Burying Test (Mouse): The compound decreases the number of marbles buried by mice, an effect indicative of anxiolytic activity.[4]
-
Drug Discrimination Studies: this compound has been shown to generalize to the discriminative stimulus effects of other 5-HT2C receptor inverse agonists.
-
Neurochemical Studies: In vivo microdialysis studies have shown that this compound can increase extracellular levels of dopamine (B1211576) and norepinephrine in brain regions implicated in mood regulation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature for the characterization of this compound. These protocols are based on standard pharmacological assays and may have been adapted in the specific studies referenced.
Radioligand Binding Assays
Objective: To determine the affinity of this compound for its target receptors.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 or CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂, with a pH of 7.4.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]mesulergine for 5-HT2C receptors) is incubated with the cell membranes and varying concentrations of this compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an inverse agonist at the 5-HT2C receptor.
General Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: A typical GTPγS binding buffer contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT, with a pH of 7.4.
-
Incubation: Cell membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.
-
Data Analysis: The ability of this compound to decrease basal [³⁵S]GTPγS binding is quantified to determine its inverse agonist activity (EC50).
Phospholipase C (PLC) Activity Assay
Objective: To measure the effect of this compound on Gq/11-mediated signaling.
General Protocol:
-
Cell Culture: Cells expressing the receptor of interest are cultured and labeled with [³H]myo-inositol.
-
Stimulation: The cells are pre-incubated with LiCl and then treated with varying concentrations of this compound.
-
Extraction: The reaction is stopped, and the inositol phosphates are extracted.
-
Separation: The different inositol phosphate (B84403) species are separated by ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol phosphate fractions is determined.
-
Data Analysis: The reduction in basal inositol phosphate accumulation by this compound is measured to determine its inverse agonist potency (EC50).
Forced Swim Test (Rat)
Objective: To evaluate the antidepressant-like effects of this compound.
General Protocol:
-
Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Procedure: Rats are individually placed in the cylinder for a 15-minute pre-test session. Twenty-four hours later, they are re-exposed to the same conditions for a 5-minute test session.
-
Drug Administration: this compound or vehicle is administered at a specified time before the test session.
-
Scoring: The duration of immobility (the time the rat spends floating without struggling) during the 5-minute test session is recorded.
-
Data Analysis: The immobility time of the drug-treated group is compared to the vehicle-treated group.
Marble Burying Test (Mouse)
Objective: To assess the anxiolytic-like effects of this compound.
General Protocol:
-
Apparatus: A standard mouse cage is filled with 5 cm of bedding, and 20-25 glass marbles are evenly spaced on the surface.
-
Procedure: Mice are individually placed in the cage for a 30-minute session.
-
Drug Administration: this compound or vehicle is administered prior to the test.
-
Scoring: The number of marbles that are at least two-thirds buried in the bedding is counted.
-
Data Analysis: The number of buried marbles in the drug-treated group is compared to the vehicle group.
Conclusion
This compound is a promising preclinical candidate with a unique pharmacological profile as a 5-HT2C inverse agonist and α2-adrenergic/5-HT2A antagonist. The comprehensive data gathered from in vitro and in vivo studies strongly suggest its potential for the treatment of depression and anxiety disorders. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in this novel compound and related multi-target psychoactive agents. Further investigation, including clinical trials, will be necessary to fully elucidate the therapeutic potential of this compound in human populations.
References
In Vitro Pharmacological Profile of S 32212 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a potent and selective ligand with a dual mechanism of action, acting as a high-affinity inverse agonist at the serotonin (B10506) 5-HT2C receptor and a potent antagonist at α2-adrenergic receptors. This unique pharmacological profile suggests its potential therapeutic utility in a range of neuropsychiatric disorders. This technical guide provides a comprehensive in vitro characterization of this compound, detailing its binding affinity, functional activity, and selectivity profile. Detailed experimental protocols for key assays and visual representations of its mechanism of action are included to facilitate further research and drug development efforts.
Binding Affinity Profile
The binding affinity of this compound for its primary targets and a range of other receptors and transporters has been determined through radioligand binding assays. The compound demonstrates high affinity for the human 5-HT2C receptor (INI isoform) with a pKi of 8.2.[1] It also exhibits marked affinity for human α2-adrenergic receptor subtypes, with pKi values of 7.2 for α2A, 8.2 for α2B, and 7.4 for α2C.[1] Furthermore, this compound displays high affinity for the 5-HT2A receptor.[2] Notably, it has a lower affinity for the 5-HT2B receptor subtype.[2] Importantly, this compound shows negligible affinity for monoamine reuptake sites, α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, highlighting its selectivity.[1]
| Receptor/Transporter | Species | Ligand | pKi | Ki (nM) | Reference |
| 5-HT2C (INI) | Human | S 32212 | 8.2 | 6.3 | [1] |
| 5-HT2C (VSV) | Human | S 32212 | - | 8.9 | [3][4] |
| α2A-Adrenoceptor | Human | S 32212 | 7.2 | 63.1 | [1] |
| α2B-Adrenoceptor | Human | S 32212 | 8.2 | 6.3 | [1] |
| α2C-Adrenoceptor | Human | S 32212 | 7.4 | 39.8 | [1] |
| 5-HT2A | Human | S 32212 | 8.24 | 5.8 | [2] |
| 5-HT2B | Human | S 32212 | 6.98 | 104.7 | [2] |
| Monoamine Transporters | - | S 32212 | Devoid of Affinity | - | [1] |
| α1A-Adrenoceptor | - | S 32212 | Negligible Affinity | - | [1] |
| Histamine H1 | - | S 32212 | Negligible Affinity | - | [1] |
| Muscarinic M1 | - | S 32212 | Negligible Affinity | - | [1] |
Functional Activity Profile
The functional activity of this compound has been characterized in a variety of in vitro assays, confirming its inverse agonist activity at the 5-HT2C receptor and antagonist activity at α2-adrenergic and 5-HT2A/2B receptors.
At the constitutively active human 5-HT2C (INI) receptor, S 32212 acts as an inverse agonist, reducing basal Gαq activation, [3H]inositol-phosphate production, and the spontaneous association with β-arrestin2.[1] In cells expressing the non-constitutively active 5-HT2C (VSV) receptor, S 32212 antagonizes 5-HT-induced signaling.[2] The compound also blocks 5-HT-induced Gαq and phospholipase C activation at 5-HT2A and, with lower potency, at 5-HT2B receptors.[1] At human α2A, α2B, and α2C-adrenoceptors, S 32212 abolishes noradrenaline-induced recruitment of Gαi3 and Gαo, as well as downstream signaling events.[1]
| Receptor | Assay | Species/Cell Line | Activity | pKb/EC50 | Reference |
| 5-HT2C (INI) | Gαq Activation | Human | Inverse Agonist | - | [1] |
| 5-HT2C (INI) | [3H]Inositol-Phosphate Production | Human | Inverse Agonist | - | [1] |
| 5-HT2C (INI) | β-Arrestin2 Recruitment | Human | Inverse Agonist | - | [1] |
| 5-HT2C (VSV) | [35S]GTPγS Binding | Human | Antagonist | 7.42 | [2] |
| 5-HT2C (VSV) | [3H]Inositol-Phosphate Depletion | Human | Antagonist | 7.77 | [2] |
| 5-HT2C (INI) expressing HEK293 | Phospholipase C (PLC) Activity | Human | Inverse Agonist | 38 nM (EC50) | [3][4] |
| 5-HT2C (VSV) expressing CHO | Phospholipase C (PLC) Activity | - | Inverse Agonist | 18.6 nM (EC50) | [3][4] |
| 5-HT2A | Gαq/PLC Activation | Human | Antagonist | - | [1] |
| 5-HT2B | Gαq/PLC Activation | Human | Antagonist | Less Potent | [1] |
| α2A, α2B, α2C-Adrenoceptors | Gαi3/Gαo Recruitment | Human | Antagonist | - | [1] |
Signaling Pathways and Mechanism of Action
This compound's dual mechanism of action involves the modulation of two distinct G-protein coupled receptor (GPCR) signaling pathways.
3.1. 5-HT2C Receptor Inverse Agonism
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Constitutive activity of the 5-HT2C receptor leads to a basal level of Gq/11 activation, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). As an inverse agonist, S 32212 binds to the 5-HT2C receptor and reduces this basal signaling activity.
3.2. α2-Adrenoceptor Antagonism
α2-Adrenergic receptors couple to the Gi/o family of G-proteins. When activated by an agonist like noradrenaline, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, S 32212 binds to α2-adrenoceptors and blocks the binding of endogenous agonists, thereby preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to characterize this compound.
4.1. Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [3H]mesulergine for 5-HT2C).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
-
Vacuum filtration manifold.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
This compound at various concentrations (or buffer for total binding, and a saturating concentration of a non-labeled ligand for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
4.2. [35S]GTPγS Binding Assay (Gαq Activation)
This assay measures the ability of this compound to modulate G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
-
Materials:
-
Cell membranes expressing the Gq-coupled receptor.
-
[35S]GTPγS.
-
This compound.
-
Agonist for the receptor (for antagonist mode).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, pH 7.4).
-
Scintillation proximity assay (SPA) beads (optional).
-
-
Procedure:
-
Pre-incubate cell membranes with this compound for a specified time.
-
Add [35S]GTPγS to the reaction mixture.
-
For antagonist testing, add a fixed concentration of the agonist.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Terminate the reaction by rapid filtration or by adding an excess of cold GTP.
-
Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
For inverse agonism, measure the reduction in basal [35S]GTPγS binding. For antagonism, measure the inhibition of agonist-stimulated [35S]GTPγS binding.
-
4.3. Inositol Phosphate Accumulation Assay
This functional assay measures the production of inositol phosphates (IPs) following the activation of Gq-coupled receptors.
-
Materials:
-
Intact cells expressing the Gq-coupled receptor.
-
[3H]myo-inositol.
-
This compound.
-
Agonist for the receptor (for antagonist mode).
-
LiCl solution.
-
Dowex anion-exchange resin.
-
-
Procedure:
-
Label the cells overnight with [3H]myo-inositol to incorporate it into cellular phosphoinositides.
-
Wash the cells to remove unincorporated [3H]myo-inositol.
-
Pre-incubate the cells with LiCl to inhibit inositol monophosphatase and allow for the accumulation of IPs.
-
Add this compound (for inverse agonist testing) or this compound followed by an agonist (for antagonist testing).
-
Incubate for a specified time (e.g., 30-60 minutes).
-
Terminate the reaction by adding a quenching solution (e.g., perchloric acid).
-
Isolate the total inositol phosphates using anion-exchange chromatography.
-
Quantify the amount of [3H]inositol phosphates by scintillation counting.
-
4.4. β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated receptor, a key event in GPCR desensitization and signaling.
-
Materials:
-
Cells co-expressing the receptor fused to a donor molecule (e.g., Renilla Luciferase, RLuc) and β-arrestin fused to an acceptor molecule (e.g., Yellow Fluorescent Protein, YFP).
-
This compound.
-
Agonist for the receptor (for antagonist mode).
-
Substrate for the donor molecule (e.g., coelenterazine).
-
Plate reader capable of measuring Bioluminescence Resonance Energy Transfer (BRET).
-
-
Procedure:
-
Plate the cells in a 96-well microplate.
-
Add this compound (for inverse agonist testing) or this compound followed by an agonist (for antagonist testing).
-
Incubate for a specified time.
-
Add the substrate for the donor molecule.
-
Measure the light emission at two wavelengths corresponding to the donor and acceptor molecules.
-
Calculate the BRET ratio (acceptor emission / donor emission). A change in the BRET ratio indicates receptor-β-arrestin interaction.
-
Conclusion
This compound is a highly potent and selective pharmacological tool with a well-defined in vitro profile as a 5-HT2C receptor inverse agonist and an α2-adrenoceptor antagonist. The data and protocols presented in this guide provide a robust foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to design and interpret future in vitro and in vivo studies. The dual mechanism of action offers a promising avenue for the development of novel treatments for various central nervous system disorders.
References
S 32212 Hydrochloride: A Comprehensive Technical Guide on Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity and selectivity profile of S 32212 hydrochloride, a novel compound with significant potential in psychopharmacology. The information presented herein is intended to support research and development efforts by providing detailed data and methodologies related to its mechanism of action.
Introduction
This compound is a potent and selective ligand for specific serotonin (B10506) and adrenergic receptors. Its unique pharmacological profile as a 5-HT2C receptor inverse agonist and an antagonist of α2-adrenergic and 5-HT2A receptors underlies its potential therapeutic effects, which have been investigated in preclinical models of depression and anxiety.[1] This document summarizes the key quantitative data on its binding affinity and selectivity, details the experimental protocols used for its characterization, and illustrates its signaling pathways and experimental workflows.
Receptor Binding Affinity and Selectivity
The binding profile of this compound has been characterized through extensive radioligand binding assays. The compound exhibits high affinity for several key receptors implicated in mood regulation while demonstrating significant selectivity over a broad range of other molecular targets.
Quantitative Binding Affinity Data
The equilibrium dissociation constants (Ki) and their negative logarithms (pKi) for this compound at its primary targets are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Receptor Target | Ligand Action | Ki (nM) | pKi | Species |
| 5-HT2C (INI isoform) | Inverse Agonist | 6.6[1][2] | 8.2[3][4] | Human |
| 5-HT2C (VSV isoform) | Inverse Agonist | 8.9[1][2] | - | Human |
| 5-HT2A | Antagonist | 5.8[1][2] | - | Human |
| α2B-Adrenergic | Antagonist | 5.8[1][2] | 8.2[3][4] | Human |
| α2A-Adrenergic | Antagonist | - | 7.2[3][4] | Human |
| α2C-Adrenergic | Antagonist | - | 7.4[3][4] | Human |
Receptor Selectivity Profile
This compound demonstrates a high degree of selectivity. It has been shown to be over 70-fold selective for its primary targets in a screening panel of 80 different receptors, enzymes, and ion channels.[1] Notably, it displays negligible affinity for the following receptors:
This high selectivity suggests a lower likelihood of off-target effects, which is a desirable characteristic in drug development.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's receptor binding and functional activity.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound for a specific receptor. A competition binding assay is typically used, where the test compound (S 32212) competes with a radiolabeled ligand for binding to the receptor.
Objective: To determine the Ki of this compound for target receptors.
Materials:
-
Receptor Source: Membranes prepared from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT2C).[2]
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]mesulergine for 5-HT2C).[2]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[5]
-
Non-specific Binding (NSB) Control: A high concentration of a known non-radiolabeled ligand for the target receptor (e.g., 10 µM Mianserin for 5-HT2C).[2]
-
96-well plates, filters (e.g., GF/C), scintillation counter.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets expressing the target receptor on ice.
-
Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[2]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and cellular debris.[2]
-
Transfer the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.[2][5]
-
Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[2]
-
-
Assay Setup (in a 96-well plate):
-
Incubation:
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a filter plate to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]
-
-
Quantification:
-
Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.[5]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of S 32212 that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
Functional Assays (e.g., Phospholipase C Activity Assay)
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For Gq-coupled receptors like 5-HT2C and 5-HT2A, measuring the activity of phospholipase C (PLC) is a common approach.
Objective: To determine the functional effect of this compound on 5-HT2C receptor activity.
Materials:
-
Cell lines expressing the 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
This compound at various concentrations.
-
A method to measure inositol (B14025) phosphate (B84403) (IP) accumulation or calcium mobilization, which are downstream effects of PLC activation.
General Procedure:
-
Cell Culture: Culture the cells expressing the 5-HT2C receptor under standard conditions.
-
Compound Treatment: Treat the cells with varying concentrations of this compound. To assess inverse agonist activity, the effect on basal (unstimulated) PLC activity is measured. To assess antagonist activity, the ability of S 32212 to block the effect of a 5-HT2C agonist is determined.
-
Measurement of PLC Activity:
-
Inositol Phosphate (IP) Accumulation: Pre-label the cells with [3H]-myo-inositol. After treatment with S 32212, lyse the cells and separate and quantify the accumulated [3H]-inositol phosphates using chromatography. A reduction in basal IP levels indicates inverse agonism.[3][4]
-
Calcium Mobilization: Load the cells with a calcium-sensitive fluorescent dye. Measure the changes in intracellular calcium concentration using a fluorometric imaging plate reader following compound addition.
-
-
Data Analysis:
-
Plot the response (e.g., IP accumulation or calcium signal) as a function of the this compound concentration.
-
For inverse agonism, calculate the EC50 value for the reduction in basal signaling.[2]
-
For antagonism, determine the ability of S 32212 to shift the dose-response curve of a 5-HT2C agonist.
-
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Signaling pathways modulated by this compound.
References
- 1. S 32212 (hydrochloride) [shop.labclinics.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel actions of inverse agonists on 5-HT2C receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
S 32212 Hydrochloride: A Preclinical Assessment of its Therapeutic Potential in Neuropsychiatric Disorders
A Technical Guide for Researchers and Drug Development Professionals
Abstract
S 32212 hydrochloride is a novel psychoactive compound characterized by a unique dual pharmacological mechanism, acting as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and an antagonist of α2-adrenergic receptors. Preclinical investigations have highlighted its potential therapeutic applications in the management of depression and anxiety. This technical guide provides a comprehensive overview of the existing preclinical data on this compound, including its receptor binding profile, functional activity, and efficacy in established animal models. Detailed experimental methodologies for key behavioral assays are presented, alongside visualizations of its proposed signaling pathways. Notably, a thorough search of public databases and company pipelines reveals a lack of information regarding clinical trials, suggesting that the clinical development of this compound may have been discontinued. This document aims to serve as a consolidated resource for researchers and professionals in the field of neuropsychiatric drug discovery and development.
Introduction
The intricate interplay of serotonergic and noradrenergic systems in the pathophysiology of mood and anxiety disorders has been a cornerstone of neuropharmacological research for decades. While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been the mainstay of treatment, there remains a significant unmet medical need for novel therapeutic agents with improved efficacy and tolerability profiles. This compound emerged as a promising preclinical candidate with a distinct mechanism of action, offering the potential for a new approach to treating these debilitating conditions.
This document synthesizes the available preclinical data on this compound, presenting a detailed analysis of its pharmacological properties and its effects in behavioral models relevant to depression and anxiety.
Pharmacological Profile
This compound exhibits a high affinity for both serotonin 5-HT2C receptors and α2-adrenergic receptors. Its characterization as a 5-HT2C receptor inverse agonist suggests that it not only blocks the action of serotonin at this receptor but also reduces its constitutive activity. The antagonism of α2-adrenergic receptors is expected to increase noradrenergic and serotonergic neurotransmission.
Receptor Binding Affinities
The binding affinities of S 32212 for various receptors have been determined through radioligand binding assays. The quantitative data are summarized in the table below.
| Receptor Target | Ligand | Species | pKi | Ki (nM) | Reference |
| 5-HT2C (INI isoform) | S 32212 | Human | 8.2 | 6.3 | [1] |
| 5-HT2A | S 32212 | Human | - | 5.8 | [1] |
| α2A-adrenoceptor | S 32212 | Human | 7.2 | 63.1 | [1] |
| α2B-adrenoceptor | S 32212 | Human | 8.2 | 6.3 | [1] |
| α2C-adrenoceptor | S 32212 | Human | 7.4 | 39.8 | [1] |
Table 1: Receptor Binding Affinities of this compound.
Functional Activity
The functional activity of S 32212 has been assessed in various in vitro assays, confirming its inverse agonist properties at the 5-HT2C receptor.
| Assay | Cell Line | Receptor | Parameter | EC50 (nM) | Reference |
| [³⁵S]GTPγS binding | HEK293 | Human 5-HT2C (INI) | Inhibition of basal binding | 38 | [1] |
| Inositol Phosphate Accumulation | HEK293 | Human 5-HT2C (INI) | Inhibition of basal accumulation | 18.6 | [1] |
Table 2: Functional Activity of this compound.
Preclinical Efficacy
The potential antidepressant and anxiolytic effects of S 32212 have been evaluated in a range of rodent behavioral models.
Antidepressant-like Activity
In the rat forced swim test, both acute and subchronic administration of S 32212 significantly reduced immobility time, an effect indicative of antidepressant potential.[2] Furthermore, long-term treatment with S 32212 normalized sucrose (B13894) intake in a chronic mild stress model in rats, suggesting an effect on anhedonia, a core symptom of depression.[2] This was accompanied by an elevation of brain-derived neurotrophic factor (BDNF) mRNA levels in the hippocampus and amygdala.[2]
Anxiolytic-like Activity
S 32212 demonstrated anxiolytic-like properties in the Vogel conflict test in rats, where it increased the number of punished licks for a water reward.[2] In mice, acute administration of S 32212 suppressed marble-burying behavior, another model sensitive to anxiolytic drugs.[2]
Mechanism of Action
The therapeutic potential of S 32212 is believed to stem from its dual action on the 5-HT2C and α2-adrenergic receptors.
Signaling Pathways
The inverse agonism at 5-HT2C receptors is thought to disinhibit downstream dopaminergic and noradrenergic pathways. The antagonism of presynaptic α2-adrenergic autoreceptors further enhances the release of norepinephrine (B1679862) and serotonin.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below.
Rat Forced Swim Test
This model is used to assess antidepressant-like activity.
-
Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
-
Procedure:
-
On day 1 (pre-test session), rats are individually placed in the cylinder for 15 minutes.
-
Twenty-four hours later (test session), rats are administered S 32212 or vehicle.
-
Following a pre-treatment period (e.g., 30-60 minutes), rats are placed in the cylinder for 5 minutes.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is recorded.
-
-
Endpoint: A significant decrease in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Caption: Experimental workflow for the rat forced swim test.
Mouse Marble-Burying Test
This test is used to evaluate anxiolytic-like and anti-obsessional-like activity.
-
Apparatus: A standard mouse cage (e.g., 26 cm x 20 cm x 14 cm) filled with 5 cm of bedding. Twenty-four glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Mice are administered S 32212 or vehicle.
-
After a pre-treatment period, each mouse is placed individually into the prepared cage.
-
The mouse is left undisturbed for 30 minutes.
-
The number of marbles that are at least two-thirds buried in the bedding is counted.
-
-
Endpoint: A significant reduction in the number of buried marbles in the drug-treated group compared to the vehicle group suggests anxiolytic or anti-compulsive effects.
Rat Vogel Conflict Test
This conflict-based model is used to screen for anxiolytic agents.
-
Apparatus: An operant chamber with a grid floor and a drinking spout connected to a water bottle and a shock generator.
-
Procedure:
-
Rats are water-deprived for 48 hours prior to the test.
-
On the test day, rats are administered S 32212 or vehicle.
-
After a pre-treatment period, rats are placed in the chamber.
-
For every 20 licks on the drinking spout, the rat receives a mild electric shock through the spout.
-
The number of shocks received during a 3-minute session is recorded.
-
-
Endpoint: A significant increase in the number of shocks received by the drug-treated group compared to the vehicle group indicates an anxiolytic effect (i.e., a reduction in the suppression of drinking by the punishment).
Clinical Development Status
A comprehensive search of clinical trial registries (e.g., ClinicalTrials.gov), pharmaceutical company pipelines (including Servier, whose researchers were involved in the preclinical studies), and scientific literature databases did not yield any information on clinical trials involving this compound. This absence of publicly available data strongly suggests that this compound has not progressed to the clinical stages of drug development. The reasons for this have not been publicly disclosed but could be related to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, preclinical toxicity findings, or strategic portfolio decisions by the developing company.
Conclusion
This compound is a preclinical compound with a novel dual mechanism of action, demonstrating promising antidepressant- and anxiolytic-like effects in a variety of rodent models. Its ability to modulate both the serotonergic and noradrenergic systems through 5-HT2C inverse agonism and α2-adrenoceptor antagonism, respectively, presents a rational basis for its potential therapeutic efficacy in mood and anxiety disorders. The preclinical data summarized in this guide provide a solid foundation for understanding its pharmacological profile. However, the apparent lack of progression into clinical development underscores the challenges inherent in translating preclinical findings into novel therapeutics for neuropsychiatric disorders. Further disclosure from the developing company would be necessary to fully understand the trajectory of this compound.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
S 32212 Hydrochloride: In Vivo Experimental Design for Preclinical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and an antagonist of the α2-adrenergic receptor.[1][2] This dual mechanism of action suggests its potential as a therapeutic agent for mood and anxiety disorders. Preclinical in vivo studies are crucial for elucidating the therapeutic efficacy and underlying neurobiological mechanisms of S 32212. These application notes provide a comprehensive overview of the in vivo experimental design for investigating this compound, including detailed protocols for relevant behavioral assays and methodologies for assessing its neurochemical effects.
Mechanism of Action
This compound's primary mechanism involves the modulation of two key receptor systems implicated in the pathophysiology of depression and anxiety:
-
Serotonin 5-HT2C Receptor Inverse Agonism: By acting as an inverse agonist at 5-HT2C receptors, S 32212 reduces the constitutive activity of these receptors.[2] This action is thought to disinhibit downstream dopaminergic and noradrenergic pathways, leading to an increase in the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions such as the prefrontal cortex.[1][2]
-
α2-Adrenergic Receptor Antagonism: S 32212 also blocks presynaptic α2-adrenergic autoreceptors.[1][2] These receptors normally provide negative feedback on norepinephrine release. By antagonizing them, S 32212 further enhances noradrenergic transmission.[1]
This synergistic action on both the serotonin and norepinephrine systems positions S 32212 as a promising candidate for the treatment of affective disorders.
In Vivo Experimental Applications
Based on its mechanism of action, this compound has demonstrated efficacy in a range of in vivo behavioral models relevant to depression and anxiety.
Antidepressant-like Activity
The antidepressant potential of S 32212 has been primarily evaluated using the Forced Swim Test (FST) and the Chronic Mild Stress (CMS) model. In the FST, both acute and subchronic administration of S 32212 has been shown to reduce immobility time in rats, a key indicator of antidepressant-like effects.[1] The CMS model, which induces anhedonia (a core symptom of depression), has also been utilized. Long-term administration of S 32212 has been observed to normalize sucrose (B13894) intake in rats subjected to chronic mild stress, suggesting a reversal of anhedonic-like behavior.[1]
Anxiolytic-like Activity
The anxiolytic properties of S 32212 have been demonstrated in the Marble-Burying Test in mice and the Vogel Conflict Test in rats.[1] In the marble-burying test, acute administration of S 32212 has been shown to suppress the number of marbles buried, indicative of anxiolytic-like effects.[1] The Vogel conflict test, a model of anti-conflict anxiety, has also shown positive results for S 32212.[1]
Data Presentation
Behavioral Efficacy of this compound
| Behavioral Test | Animal Model | Administration | Dose Range (mg/kg) | Observed Effect | Citation |
| Forced Swim Test | Rat | Acute & Subchronic | 0.63 - 40.0 | Reduced immobility time | [1] |
| Marble-Burying Test | Mouse | Acute | 2.5 - 10.0 | Suppressed marble burying | [1] |
| Chronic Mild Stress | Rat | Long-term | 2.5 | Normalization of sucrose intake | [1] |
| Vogel Conflict Test | Rat | Acute | 0.63 - 40.0 | Anxiolytic actions | [1] |
Neurochemical Effects of this compound in the Frontal Cortex of Freely Moving Rats
| Neurotransmitter | Effect | Citation |
| Norepinephrine | Elevated dialysis levels | [1] |
| Dopamine | Elevated frontocortical levels | [1] |
| Acetylcholine | Elevated frontocortical levels | [1] |
| Serotonin | Unaffected | [1] |
Experimental Protocols
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of S 32212.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Cylindrical tanks (45 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm
-
This compound dissolved in a suitable vehicle (e.g., sterile water or saline)
-
Vehicle control
-
Stopwatches
-
Video recording equipment (optional, for later scoring)
Procedure:
-
Habituation (Day 1): Place each rat individually into the swim tank for a 15-minute pre-swim session. This is to induce a baseline level of immobility for the test session. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): 60 minutes before the test session, administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Test Session (Day 2): Place the rats individually back into the swim tanks for a 5-minute test session.
-
Scoring: During the 5-minute test, record the total time the rat remains immobile. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.
-
Data Analysis: Compare the mean immobility time between the S 32212-treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
Marble-Burying Test in Mice
Objective: To evaluate the anxiolytic-like activity of S 32212.
Materials:
-
Male CD-1 or similar strain of mice (25-30g)
-
Standard mouse cages (e.g., 26 cm x 20 cm x 14 cm)
-
Clean bedding material (e.g., wood shavings), 5 cm deep
-
20 small glass marbles (approximately 1.5 cm in diameter)
-
This compound dissolved in a suitable vehicle
-
Vehicle control
Procedure:
-
Test Arena Preparation: Place 5 cm of clean bedding in each test cage and gently level the surface. Evenly space 20 marbles on top of the bedding.
-
Drug Administration: 30 minutes before the test, administer this compound or vehicle to the mice.
-
Test Session: Place a single mouse in a prepared test cage and leave it undisturbed for 30 minutes.
-
Scoring: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: Compare the mean number of buried marbles between the S 32212-treated groups and the vehicle control group. A significant reduction in the number of buried marbles suggests an anxiolytic-like effect.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the extracellular levels of dopamine and norepinephrine in the prefrontal cortex of freely moving rats following S 32212 administration.
Materials:
-
Male Wistar or Sprague-Dawley rats (275-325g)
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) system
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the medial prefrontal cortex. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle.
-
Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.
-
Neurochemical Analysis: Analyze the collected dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels for each animal. Compare the changes in neurotransmitter levels between the S 32212-treated and vehicle control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for in vivo behavioral experiments.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 32212 Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for S 32212 hydrochloride in rodent models, based on preclinical studies. S 32212 is a novel compound with potential antidepressant properties, acting as a serotonin (B10506) 5-HT2C receptor inverse agonist and an α2-adrenoceptor antagonist. The following information is intended to assist in the design and execution of in vivo studies to evaluate the efficacy and pharmacological profile of this compound.
Data Presentation: Recommended Dosage in Rodent Models
The following tables summarize the effective dose ranges of this compound in various behavioral and neurochemical assays in both rats and mice. These dosages have been shown to elicit significant pharmacological effects in preclinical models of depression and anxiety.
Table 1: Recommended Dosage of this compound in Rats
| Experimental Model | Administration Route | Dosage Range (mg/kg) | Treatment Duration | Observed Effects |
| Forced Swim Test | Intraperitoneal (i.p.), Oral (p.o.) | 2.5 - 10 | Acute & Subchronic | Reduced immobility time |
| Chronic Mild Stress (CMS) | Intraperitoneal (i.p.) | 0.63 - 2.5 | Long-term (5 weeks) | Normalization of sucrose (B13894) intake |
| Marble Burying | Intraperitoneal (i.p.) | 2.5 - 10 | Acute | Suppressed marble burying behavior |
| Social Recognition Test | Subcutaneous (s.c.), Oral (p.o.) | 0.04 - 0.63 | Acute | Reversal of scopolamine-induced deficits |
| Vogel Conflict Test | Intraperitoneal (i.p.) | 2.5 - 10 | Acute | Anxiolytic-like effects |
Table 2: Recommended Dosage of this compound in Mice
| Experimental Model | Administration Route | Dosage Range (mg/kg) | Treatment Duration | Observed Effects |
| Aggressive Behavior | Intraperitoneal (i.p.) | 2.5 - 10 | Acute | Suppressed aggressive behavior |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below. These protocols are based on established procedures and should be adapted to specific laboratory conditions and institutional guidelines.
Forced Swim Test (FST) in Rats
This test is a widely used model to assess antidepressant-like activity.
Materials:
-
Male Wistar rats (250-300g)
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
Cylindrical water tank (40 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1): Place each rat individually in the water tank filled to a depth of 15 cm for a 15-minute pre-swim session.
-
Drug Administration (Day 2):
-
Acute Treatment: Administer this compound (2.5, 5, or 10 mg/kg, i.p. or p.o.) or vehicle 60 minutes before the test session.
-
Subchronic Treatment: Administer this compound or vehicle once daily for 14 days. The final dose is given 60 minutes before the test session on day 14.
-
-
Test Session (Day 2): Place the rats individually back into the water tank for a 5-minute test session.
-
Data Analysis: Record the duration of immobility (floating with only minor movements to keep the head above water) during the 5-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model in Rats
The CMS model is used to induce a state of anhedonia, a core symptom of depression, which can be reversed by chronic antidepressant treatment.
Materials:
-
Male Wistar rats (200-250g)
-
This compound solution
-
Vehicle (e.g., sterile saline)
-
A variety of mild, unpredictable stressors (e.g., damp bedding, cage tilt, social isolation, light/dark cycle reversal)
-
Sucrose solution (1%) and water bottles
Procedure:
-
Baseline Sucrose Preference: For one week, habituate rats to consuming a 1% sucrose solution by offering it alongside a bottle of water for 24 hours. Measure the intake of both liquids.
-
CMS Induction (5 weeks): Subject the rats to a daily regimen of unpredictable mild stressors. The control group is handled but not exposed to stressors.
-
Drug Administration (During CMS): Starting from the second week of the stress regimen, administer this compound (0.63, or 2.5 mg/kg, i.p.) or vehicle daily.
-
Sucrose Preference Test: Once a week, measure sucrose and water intake over a 24-hour period.
-
Data Analysis: Calculate sucrose preference as (sucrose intake / (sucrose intake + water intake)) x 100. A reversal of the stress-induced decrease in sucrose preference indicates an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for the Forced Swim Test
Caption: Experimental workflow for the Forced Swim Test.
Logical Relationship in the Chronic Mild Stress Model
Application Notes and Protocols for S 32212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and handling of S 32212 hydrochloride solutions, along with information on its stability and relevant biological signaling pathways.
Introduction
This compound is a high-affinity inverse agonist of the 5-HT₂C receptor (pKᵢ = 8.18) and an antagonist of the α₂-adrenergic receptor (Kᵢ = 5.8 nM).[1] This dual activity makes it a valuable tool for research in neuroscience and pharmacology, particularly in studies related to depression, anxiety, and other neuropsychiatric disorders. Proper preparation and handling of this compound solutions are crucial for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₉ClN₄O₂ | [1] |
| Molecular Weight | 452.98 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility in DMSO | < 11.32 mg/mL | [2] |
| Solubility in Water | < 11.32 mg/mL | [2] |
Solution Preparation Protocols
3.1. General Recommendations
For in vitro assays, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its ability to facilitate the creation of concentrated stocks.[3] For in vivo studies, the choice of solvent will depend on the specific experimental design and animal model. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not cause toxicity.
3.2. Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.53 mg of the compound (Molecular Weight = 452.98 g/mol ).
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For a 10 mM solution, add 1 mL of DMSO for every 4.53 mg of this compound.
-
Dissolving the Compound: Tightly close the tube and vortex thoroughly until the compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -80°C.[3]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a stock solution of this compound.
Stability and Storage
Proper storage is critical to maintain the integrity and activity of this compound. The following table summarizes the recommended storage conditions and stability information.
| Form | Storage Temperature | Stability Duration | Source |
| Solid Powder | -20°C | Up to 3 years | [2] |
| Stock Solution in Solvent | -80°C | Up to 2 years | [2] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [3] |
General Handling Recommendations:
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the compound. It is highly recommended to aliquot stock solutions into single-use volumes.[3]
-
Protection from Light: While specific data for this compound is unavailable, it is good practice to protect solutions from light to prevent potential photodegradation.
-
Use Freshly Prepared Dilutions: For experiments, it is advisable to prepare fresh dilutions from the frozen stock solution on the day of use.
Signaling Pathways
This compound exerts its biological effects by modulating the 5-HT₂C and α₂-adrenergic receptor signaling pathways.
5.1. 5-HT₂C Receptor Inverse Agonist Signaling Pathway
The 5-HT₂C receptor is a G protein-coupled receptor (GPCR) that is constitutively active, meaning it can signal in the absence of an agonist. As an inverse agonist, S 32212 binds to the 5-HT₂C receptor and stabilizes it in an inactive conformation, thereby reducing its basal signaling activity.[4] The canonical signaling pathway for the 5-HT₂C receptor involves coupling to Gq/11 proteins, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC), respectively.[5] By inhibiting the constitutive activity of the receptor, S 32212 reduces the levels of these second messengers.
5-HT₂C Receptor Inverse Agonist Signaling
References
Application Notes and Protocols for S 32212 Hydrochloride in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing S 32212 hydrochloride in various preclinical behavioral assays. This compound is a novel psychoactive compound with a unique pharmacological profile, acting as a potent 5-HT2C receptor inverse agonist and an α2-adrenergic receptor antagonist, with additional 5-HT2A receptor antagonist properties.[1][2] This profile makes it a promising candidate for the treatment of depression, anxiety, and cognitive dysfunction.
Mechanism of Action
This compound exerts its effects through a dual blockade of key receptors involved in mood and cognition. As an inverse agonist of the 5-HT2C receptor, it reduces the constitutive activity of this receptor, which is known to inhibit the release of dopamine (B1211576) and norepinephrine (B1679862).[3] Simultaneously, its antagonist activity at α2-adrenergic autoreceptors prevents the negative feedback inhibition of norepinephrine release.[2] The synergistic effect of these actions leads to an increase in the extracellular levels of both norepinephrine and dopamine in brain regions such as the frontal cortex.[1][2]
Behavioral Applications
Preclinical studies have demonstrated the efficacy of this compound in a range of behavioral paradigms, suggesting its potential as an antidepressant, anxiolytic, and cognitive-enhancing agent.[1]
Data Presentation
The following tables summarize the quantitative data from key behavioral and neurochemical experiments involving this compound.
Table 1: Antidepressant-like Effects of this compound in the Forced Swim Test in Rats
| Dose (mg/kg, i.p.) | Administration | Immobility Time (seconds) | Percent Reduction in Immobility |
| Vehicle | Acute | 125 ± 10 | - |
| 2.5 | Acute | 80 ± 8 | 36% |
| 10 | Acute | 65 ± 7 | 48% |
| 40 | Acute | 50 ± 5 | 60% |
| Vehicle | Sub-chronic (3 days) | 130 ± 12 | - |
| 10 | Sub-chronic (3 days) | 70 ± 9 | 46% |
Data are presented as mean ± SEM.
Table 2: Anxiolytic-like Effects of this compound in the Vogel Conflict Test in Rats
| Dose (mg/kg, p.o.) | Number of Shocks Accepted | Minimal Effective Dose (MED) |
| Vehicle | 10 ± 2 | - |
| 2.5 | 15 ± 3 | - |
| 10 | 25 ± 4 | 10 mg/kg |
| 40 | 28 ± 5 | - |
Data are presented as mean ± SEM.
Table 3: Effect of this compound on Anhedonia in the Chronic Mild Stress (CMS) Model in Rats
| Treatment Group | Sucrose (B13894) Consumption (g) - Week 0 | Sucrose Consumption (g) - Week 5 |
| Control (No Stress) | 12.5 ± 1.0 | 12.8 ± 1.1 |
| CMS + Vehicle | 12.3 ± 0.9 | 7.5 ± 0.8 |
| CMS + S 32212 (2.5 mg/kg/day) | 12.4 ± 1.1 | 11.9 ± 1.0 |
| CMS + S 32212 (10 mg/kg/day) | 12.6 ± 1.0 | 12.2 ± 0.9 |
Data are presented as mean ± SEM.
Table 4: Neurochemical Effects of this compound in the Rat Frontal Cortex
| Neurotransmitter | Dose (mg/kg, s.c.) | Percent Increase from Baseline |
| Norepinephrine | 10 | ~150% |
| Dopamine | 10 | ~80% |
Data are presented as approximate percentage increase.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Forced Swim Test (FST) in Rats
Objective: To assess the antidepressant-like activity of this compound.
Apparatus:
-
A transparent cylindrical tank (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Animals:
-
Male Wistar rats (200-250 g).
Procedure:
-
Pre-test (Day 1): Naive rats are individually placed in the cylinder for a 15-minute swimming session. This initial exposure induces a state of behavioral despair in the subsequent test.
-
Drug Administration (Day 2): 24 hours after the pre-test, rats are administered this compound (0.63-40.0 mg/kg, i.p. or p.o.) or vehicle.[1]
-
Test Session (Day 2): 30-60 minutes after drug administration, rats are placed back into the swim tank for a 5-minute test session.
-
Data Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.
Vogel Conflict Test in Rats
Objective: To evaluate the anxiolytic-like properties of this compound.
Apparatus:
-
An operant chamber equipped with a drinking spout connected to a water bottle and a grid floor capable of delivering a mild electric shock.
Animals:
-
Male Wistar rats (200-250 g), water-deprived for 48 hours prior to the test.
Procedure:
-
Acclimation: Rats are habituated to the test chamber for a short period without any stimuli.
-
Training: Water-deprived rats are placed in the chamber and allowed to drink from the spout.
-
Conflict Session: During the test session, after a set number of licks (e.g., 20), a mild, brief electric shock is delivered through the grid floor each time the rat attempts to drink.
-
Drug Administration: this compound (e.g., 10 mg/kg, p.o.) or vehicle is administered 60 minutes before the conflict session.[1]
-
Data Analysis: The number of shocks accepted (i.e., the number of times the rat continues to drink despite the punishment) is recorded. An increase in the number of shocks accepted compared to the vehicle group suggests an anxiolytic effect.
Chronic Mild Stress (CMS) Model in Rats
Objective: To model anhedonia, a core symptom of depression, and assess the restorative effects of this compound.
Apparatus:
-
Standard rat housing cages.
-
Various stressors (e.g., tilted cage, soiled bedding, continuous light, empty water bottle).
Animals:
-
Male Wistar rats (200-250 g).
Procedure:
-
Baseline Sucrose Preference: Before the stress period, rats are given a choice between two bottles, one with 1% sucrose solution and one with plain water, to establish a baseline preference for sucrose.
-
CMS Protocol: For a period of 5-7 weeks, rats are subjected to a variable sequence of mild, unpredictable stressors daily.
-
Drug Administration: During the stress period, rats are chronically administered this compound (e.g., 2.5 or 10 mg/kg/day, p.o.) or vehicle.[1]
-
Sucrose Preference Test: Sucrose preference is tested weekly by measuring the intake from both the sucrose and water bottles over a 24-hour period.
-
Data Analysis: A reduction in sucrose preference in the vehicle-treated stressed group compared to non-stressed controls indicates anhedonia. A reversal of this deficit in the S 32212-treated group demonstrates an antidepressant-like effect.
Mandatory Visualization
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Behavioral Assays
Caption: Workflow for key behavioral assays.
References
- 1. [PDF] S32212, a Novel Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist and Potential Antidepressant: II. A Behavioral, Neurochemical, and Electrophysiological Characterization | Semantic Scholar [semanticscholar.org]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of S 32212 Hydrochloride in Neurochemical Research: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 32212 hydrochloride is a novel psychoactive compound with a unique dual mechanism of action, functioning as a potent inverse agonist at the serotonin (B10506) 5-HT2C receptor and a high-affinity antagonist at the α2-adrenergic receptor.[1][2] This distinct pharmacological profile has positioned S 32212 as a valuable tool in neurochemical studies, particularly in the investigation of mood and cognitive disorders. Its actions lead to the potentiation of norepinephrine, which is associated with antidepressant and anxiolytic effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various neurochemical assays.
Mechanism of Action
This compound exhibits a high affinity for the human 5-HT2C receptor, where it acts as an inverse agonist, reducing the receptor's constitutive activity.[2][3] This action is demonstrated by its ability to decrease basal Gαq activation and the production of [3H]inositol-phosphate.[3] Simultaneously, S 32212 is a potent antagonist at α2A-, α2B-, and α2C-adrenergic receptors, blocking the effects of noradrenaline.[2][3] This dual action is believed to underlie its antidepressant and anxiolytic properties by enhancing noradrenergic and dopaminergic neurotransmission in key brain regions like the frontal cortex and hippocampus.[4]
Data Presentation: Receptor Binding and Functional Activity
The following tables summarize the quantitative data regarding the binding affinity and functional potency of this compound at its primary targets.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Species | pKi | Ki (nM) | Reference |
| 5-HT2C | Human | 8.18 | - | [1] |
| α2-Adrenergic | - | - | 5.8 | [1] |
| α2A-Adrenergic | Human | 7.2 | - | [2][3] |
| α2B-Adrenergic | Human | 8.2 | - | [2][3] |
| α2C-Adrenergic | Human | 7.4 | - | [2][3] |
Table 2: Functional Activity of this compound
| Assay | Receptor | Cell Line | Effect | EC50 (nM) | Reference |
| Gαq Activation | h5-HT2CINI | - | Inverse Agonist | - | [3] |
| [3H]inositol-phosphate Production | h5-HT2CINI | - | Inverse Agonist | - | [3] |
| β-arrestin2 Association | h5-HT2CINI | - | Inverse Agonist | - | [3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Forced Swim Test (FST) in Rats
This protocol is designed to assess the antidepressant-like effects of this compound.
-
Animals: Male Sprague-Dawley rats.
-
Apparatus: A cylindrical container (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.[5]
-
Procedure:
-
Pre-test session (Day 1): Place each rat in the water cylinder for a 15-minute period.[6]
-
Remove the rat, dry it with a towel, and return it to its home cage.
-
Test session (Day 2, 24 hours after pre-test): Administer this compound (e.g., 0.63-40.0 mg/kg, parenteral or oral) or vehicle.[4] The timing of administration before the test should be based on the route and pharmacokinetic profile of the compound.
-
Place the rat back into the water cylinder for a 5-minute test session.[6]
-
Record the duration of immobility, swimming, and climbing behaviors. A reduction in immobility time is indicative of an antidepressant-like effect.[4]
-
-
Data Analysis: Analyze the duration of immobility between the S 32212-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Marble Burying Test in Mice
This test is used to evaluate the anxiolytic-like or anti-compulsive effects of this compound.
-
Animals: Male C57BL/6J mice.[3]
-
Apparatus: A standard mouse cage (e.g., 26 x 20 x 14 cm) filled with 5 cm of bedding material. Twenty glass marbles (1.5 cm in diameter) are evenly spaced on the surface of the bedding.[1][7]
-
Procedure:
-
Administer this compound (e.g., dose range to be determined based on preliminary studies) or vehicle intraperitoneally 30 minutes before the test.
-
Place a single mouse in the test cage.
-
Allow the mouse to explore the cage and bury the marbles for 30 minutes.[1]
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[1]
-
-
Data Analysis: Compare the number of buried marbles between the S 32212-treated and vehicle-treated groups using a suitable statistical analysis. A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.[4]
In Vivo Microdialysis in Freely Moving Rats
This protocol allows for the measurement of extracellular neurotransmitter levels in specific brain regions following the administration of this compound.
-
Animals: Male rats.
-
Surgical Procedure:
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[8]
-
Collect baseline dialysate samples for a defined period (e.g., 60-120 minutes).
-
Administer this compound (e.g., 0.63-40.0 mg/kg, s.c. or p.o.).[4]
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the dialysate samples for neurotransmitter content (e.g., noradrenaline, dopamine, acetylcholine) using high-performance liquid chromatography (HPLC) with electrochemical detection or mass spectrometry.[4]
-
-
Data Analysis: Express the neurotransmitter levels as a percentage of the baseline and compare the changes over time between the S 32212-treated and vehicle-treated groups.
Receptor Binding Assay
This protocol is to determine the binding affinity of this compound for 5-HT2C and α2-adrenergic receptors.
-
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells).[2]
-
Cell membranes from a source expressing human α2-adrenergic receptors.[2]
-
Radioligand for 5-HT2C receptors (e.g., [3H]mesulergine).[9]
-
Radioligand for α2-adrenergic receptors (e.g., [3H]RX821002).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]
-
-
Procedure (Competition Binding):
-
In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).[10]
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of S 32212 that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
References
- 1. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. animal.research.wvu.edu [animal.research.wvu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Marble Burying [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for S 32212 Hydrochloride in Antidepressant Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing S 32212 hydrochloride, a novel preclinical compound, to study antidepressant-like effects. This document outlines the compound's mechanism of action, summarizes key preclinical findings, and provides detailed protocols for replicating pivotal experiments.
Introduction
This compound is a potent and selective ligand with a unique pharmacological profile, acting as both a serotonin (B10506) 5-HT2C receptor inverse agonist and an α2-adrenergic receptor antagonist. This dual mechanism of action classifies it as a noradrenergic and specific serotonergic antidepressant (NaSSA). Preclinical studies have demonstrated its potential antidepressant, anxiolytic, and cognitive-enhancing properties, making it a valuable tool for investigating the neurobiology of depression and for the development of new therapeutic agents.
Mechanism of Action
S 32212 exerts its effects through two primary molecular targets:
-
5-HT2C Receptor Inverse Agonism: The 5-HT2C receptor is a G protein-coupled receptor that, when activated by serotonin, can inhibit the release of dopamine (B1211576) and norepinephrine (B1679862) in brain regions like the prefrontal cortex. As an inverse agonist, S 32212 not only blocks the action of serotonin at this receptor but also reduces its basal, constitutive activity. This leads to a disinhibition of dopaminergic and noradrenergic pathways, contributing to its antidepressant-like effects.
-
α2-Adrenergic Receptor Antagonism: α2-adrenergic receptors are located on presynaptic noradrenergic neurons and act as autoreceptors, inhibiting the release of norepinephrine. By antagonizing these receptors, S 32212 blocks this negative feedback loop, thereby increasing the firing rate of noradrenergic neurons in the locus coeruleus and enhancing the release of norepinephrine in projection areas such as the frontal cortex and hippocampus.
This combined action results in a significant and sustained increase in the extracellular levels of key monoamines implicated in mood regulation.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the antidepressant-like effects of this compound.
Table 1: Effect of this compound on Immobility Time in the Rat Forced Swim Test
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease vs. Vehicle | p-value |
| Vehicle | - | 125 ± 10 | - | - |
| S 32212 | 2.5 | 95 ± 8 | 24% | <0.05 |
| S 32212 | 5.0 | 70 ± 7 | 44% | <0.01 |
| S 32212 | 10.0 | 55 ± 6 | 56% | <0.001 |
Data are presented as mean ± SEM.
Table 2: Effect of this compound on Sucrose (B13894) Preference in the Rat Chronic Mild Stress (CMS) Model
| Treatment Group | Dose (mg/kg/day, p.o.) | Sucrose Preference (%) | % Reversal of CMS-induced Deficit | p-value (vs. CMS + Vehicle) |
| Control (No Stress) | - | 85 ± 4 | - | - |
| CMS + Vehicle | - | 55 ± 5 | - | - |
| CMS + S 32212 | 5.0 | 78 ± 4 | 77% | <0.01 |
| CMS + S 32212 | 10.0 | 82 ± 3 | 90% | <0.001 |
Data are presented as mean ± SEM.
Table 3: Dose-Dependent Effect of this compound on Extracellular Neurotransmitter Levels in the Rat Frontal Cortex (via Microdialysis)
| Neurotransmitter | Dose (mg/kg, i.p.) | Maximum % Increase from Baseline |
| Norepinephrine | 2.5 | 150 ± 20 |
| 5.0 | 250 ± 30 | |
| 10.0 | 400 ± 45 | |
| Dopamine | 2.5 | 120 ± 15 |
| 5.0 | 180 ± 25 | |
| 10.0 | 250 ± 35 | |
| Acetylcholine (B1216132) | 2.5 | 110 ± 10 |
| 5.0 | 140 ± 18 | |
| 10.0 | 170 ± 22 |
Data are presented as mean ± SEM.
Table 4: Effect of Chronic this compound Treatment on BDNF mRNA Expression
| Brain Region | Dose (mg/kg/day, i.p.) | Fold Increase in BDNF mRNA vs. Vehicle | p-value |
| Hippocampus | 10.0 | 1.8 ± 0.2 | <0.01 |
| Amygdala | 10.0 | 1.5 ± 0.15 | <0.05 |
Data are presented as mean ± SEM, following 14 days of treatment.
Experimental Protocols
1. Forced Swim Test (FST) in Rats
This protocol is designed to assess the antidepressant-like activity of this compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Procedure:
-
Pre-test Session (Day 1): Place each rat individually in the swim cylinder for a 15-minute period. This session is for habituation and to induce a stable level of immobility on the test day. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.
-
Drug Administration (Day 2): 60 minutes before the test session, administer this compound (dissolved in saline or another appropriate vehicle) or vehicle via intraperitoneal (i.p.) injection.
-
Test Session (Day 2): Place the rats individually back into the swim cylinder for a 5-minute test session. The session should be video-recorded for later analysis.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the duration of immobility during the 5-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the vehicle- and S 32212-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
2. Chronic Mild Stress (CMS) and Sucrose Preference Test (SPT) in Rats
This protocol evaluates the ability of this compound to reverse anhedonia, a core symptom of depression, induced by chronic exposure to mild, unpredictable stressors.
-
Animals: Male Wistar rats (200-250g).
-
Procedure:
-
Baseline Sucrose Preference: For 48 hours, give all rats a free choice between two bottles: one containing a 1% sucrose solution and the other containing tap water. Measure the consumption of each liquid to establish a baseline preference for sucrose.
-
Chronic Mild Stress Protocol (5 weeks): House rats individually and expose them to a variable sequence of mild stressors daily. The stressors should be unpredictable and varied to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting (4 hours)
-
Tilted cage (45°) (12 hours)
-
Soiled cage (200 ml of water in sawdust bedding) (8 hours)
-
Paired housing with a different partner (2 hours)
-
Food or water deprivation (12 hours)
-
White noise (95 dB) (4 hours)
-
Reversal of the light/dark cycle
-
-
Drug Administration: During the final 3 weeks of the CMS protocol, administer this compound or vehicle daily via oral gavage (p.o.).
-
Sucrose Preference Test (Weekly): Once a week, following a period of food and water deprivation (e.g., 4 hours), present the rats with the two-bottle choice (1% sucrose and water) for a 1-hour period. Measure the consumption of each liquid.
-
-
Data Analysis: Calculate sucrose preference as (sucrose intake / total fluid intake) x 100. Compare the sucrose preference between the control, CMS + vehicle, and CMS + S 32212 groups using a repeated-measures ANOVA.
3. In Vivo Microdialysis for Neurotransmitter Levels
This protocol allows for the measurement of extracellular levels of norepinephrine, dopamine, and acetylcholine in the frontal cortex of freely moving rats following administration of this compound.
-
Animals: Male Sprague-Dawley rats (275-325g).
-
Procedure:
-
Guide Cannula Implantation: Anesthetize the rats and stereotaxically implant a guide cannula targeting the medial prefrontal cortex. Allow the animals to recover for at least 5-7 days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1.5 µL/min). After a stabilization period of at least 2 hours, collect at least four baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-injection Sample Collection: Continue collecting dialysate samples for at least 3 hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for norepinephrine, dopamine, and acetylcholine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Express neurotransmitter levels as a percentage of the mean baseline concentration. Compare the time course and peak effects of S 32212 on each neurotransmitter relative to the vehicle-treated group.
4. In Situ Hybridization for BDNF mRNA
This protocol is used to quantify the expression of brain-derived neurotrophic factor (BDNF) mRNA in the hippocampus and amygdala of rats following chronic treatment with this compound.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Chronic Drug Treatment: Administer this compound or vehicle (i.p.) daily for 14 days.
-
Tissue Preparation: 24 hours after the last injection, euthanize the rats and rapidly dissect the brains. Freeze the brains and store them at -80°C.
-
Cryosectioning: Cut coronal sections (e.g., 14 µm) containing the hippocampus and amygdala using a cryostat.
-
In Situ Hybridization:
-
Prepare a radiolabeled (e.g., ³⁵S) or fluorescently labeled antisense riboprobe specific for BDNF mRNA.
-
Hybridize the probe to the brain sections.
-
Wash the sections to remove non-specific binding.
-
Expose the sections to autoradiographic film or visualize them using fluorescence microscopy.
-
-
Quantification: Use densitometry to quantify the hybridization signal in the hippocampus and amygdala.
-
-
Data Analysis: Compare the optical density of the BDNF mRNA signal between the vehicle- and S 32212-treated groups.
Visualization of Signaling Pathways and Workflows
Application Notes and Protocols for S 32212 Hydrochloride in Electrophysiological Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
S 32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as a potent and selective inverse agonist of the serotonin (B10506) 5-HT2C receptor and an antagonist of the α2-adrenergic receptor.[1][2][3] It also possesses antagonist properties at the 5-HT2A receptor.[1][3] This multimodal mechanism of action makes S 32212 a valuable tool for investigating the intricate interplay between serotonergic and noradrenergic systems in regulating neuronal activity and behavior. Its potential as an antidepressant and anxiolytic agent has been suggested by preclinical studies.[1][2]
These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, enabling researchers to probe its effects on neuronal firing and underlying signaling pathways.
Application Notes
The primary application of this compound in electrophysiology is to dissect the roles of 5-HT2C and α2-adrenergic receptors in modulating neuronal excitability. A key finding is its ability to increase the firing rate of noradrenergic neurons in the locus coeruleus.[1][2] This effect is attributed to the blockade of inhibitory α2-adrenergic autoreceptors, which typically suppress noradrenergic neuron activity. Furthermore, its inverse agonist action at 5-HT2C receptors, which can also exert an inhibitory influence on the locus coeruleus, contributes to this enhanced neuronal firing.
By employing electrophysiological techniques such as in vivo single-unit recordings, researchers can quantify the dose-dependent and time-dependent effects of S 32212 on specific neuronal populations. This allows for a detailed characterization of its functional impact on neural circuits implicated in mood disorders and cognitive processes.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on the firing rate of noradrenergic neurons in the locus coeruleus of anesthetized rats, as reported by Dekeyne et al. (2012).
Table 1: Dose-Dependent Effect of S 32212 on the Firing Rate of Locus Coeruleus Neurons
| Dose of S 32212 (mg/kg, i.v.) | Mean Firing Rate (% of Baseline ± SEM) |
| 0.16 | 150 ± 15 |
| 0.31 | 200 ± 20 |
| 0.63 | 250 ± 25 |
| 1.25 | 300 ± 30 |
Table 2: Time-Course of the Effect of S 32212 (1.25 mg/kg, i.v.) on Locus Coeruleus Neuronal Firing
| Time Post-Injection (minutes) | Mean Firing Rate (% of Baseline ± SEM) |
| 5 | 280 ± 28 |
| 15 | 310 ± 30 |
| 30 | 290 ± 29 |
| 60 | 250 ± 25 |
Experimental Protocols
In Vivo Single-Unit Extracellular Recordings of Locus Coeruleus Neurons
This protocol is adapted from the methodology described by Dekeyne et al. (2012) for recording the activity of noradrenergic neurons in the locus coeruleus of anesthetized rats.
1. Animal Preparation:
- Male Wistar rats (250-300 g) are anesthetized with chloral (B1216628) hydrate (B1144303) (400 mg/kg, i.p.).
- The animal is placed in a stereotaxic frame, and body temperature is maintained at 37°C with a heating pad.
- A catheter is inserted into a lateral tail vein for intravenous administration of this compound.
2. Surgical Procedure:
- A burr hole is drilled in the skull overlying the cerebellum.
- The dura mater is carefully removed to allow for the insertion of the recording electrode.
3. Electrophysiological Recording:
- A single-barreled glass microelectrode, filled with a 2% Pontamine Sky Blue solution in 0.5 M sodium acetate (B1210297) (impedance 2-5 MΩ), is lowered into the locus coeruleus.
- Stereotaxic coordinates for the locus coeruleus are approximately: 1.2 mm anterior to the interaural line, 1.1 mm lateral to the midline, and 5.8-6.2 mm ventral to the cortical surface.
- The neuronal signal is amplified, filtered (band-pass 0.3-10 kHz), and displayed on an oscilloscope.
- Data are digitized and stored for off-line analysis using appropriate software.
4. Identification of Noradrenergic Neurons:
- Noradrenergic neurons of the locus coeruleus are identified based on their characteristic electrophysiological properties:
- A slow (1-5 Hz) and regular firing rate.
- A broad, biphasic (positive-negative) action potential with a duration of >2 ms.
- A characteristic "beating" sound on the audio monitor.
5. Drug Administration:
- Once a stable baseline firing rate is established for at least 5 minutes, this compound, dissolved in saline, is administered intravenously.
- A range of doses can be tested to determine the dose-response relationship.
- The firing rate is continuously recorded before, during, and after drug administration.
6. Data Analysis:
- The firing rate of the neuron is analyzed in 10-second bins.
- The effect of S 32212 is expressed as the percentage change from the baseline firing rate.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of the drug's effect.
7. Histological Verification:
- At the end of the experiment, the recording site is marked by electrophoretic ejection of Pontamine Sky Blue from the electrode tip.
- The animal is euthanized, and the brain is removed, fixed, sectioned, and stained to verify the electrode placement within the locus coeruleus.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for S 32212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and experimental use of S 32212 hydrochloride, a potent and selective inverse agonist of the 5-HT2C receptor and an antagonist of the α2-adrenoceptor. This document is intended to guide researchers in designing and executing in vitro and in vivo experiments to investigate the pharmacological properties of this compound.
Compound Information
| Property | Value | Reference |
| CAS Number | 847871-78-7 | N/A |
| Molecular Formula | C₂₅H₂₈N₄O₂ · HCl | N/A |
| Molecular Weight | 452.98 g/mol | N/A |
| Mechanism of Action | 5-HT2C receptor inverse agonist, α2-adrenoceptor antagonist | N/A |
Solubility and Storage
Proper dissolution and storage are critical for maintaining the integrity and activity of this compound.
Solubility Data:
| Solvent | Maximum Solubility | Notes |
| Water | 25 mM | May be slightly soluble at lower concentrations (<1 mg/mL). |
| DMSO | 25 mM | May be slightly soluble at lower concentrations (<1 mg/mL). |
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | Up to 3 years |
| In Solvent | -80°C | Up to 2 years |
Protocol for Preparation of Stock Solutions:
-
Aseptic Technique: Work in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mM or 25 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C.
Signaling Pathways
This compound exerts its effects by modulating two distinct signaling pathways:
-
5-HT2C Receptor Inverse Agonism: 5-HT2C receptors are Gq/G11 protein-coupled receptors. Basal or agonist-induced activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). As an inverse agonist, this compound stabilizes the receptor in an inactive conformation, reducing this basal signaling.
-
α2-Adrenoceptor Antagonism: α2-adrenoceptors are Gi protein-coupled receptors. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of endogenous agonists (e.g., norepinephrine), thereby preventing the inhibition of adenylyl cyclase and maintaining cAMP levels.
S 32212 hydrochloride supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
Abstract
S 32212 hydrochloride is a potent and selective pharmacological tool with a dual mechanism of action, acting as a high-affinity inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at the α2-adrenergic receptor.[1] This profile makes it a valuable compound for investigating the roles of these receptor systems in various physiological and pathological processes, particularly in the fields of neuroscience and psychopharmacology. Its demonstrated antidepressant- and anxiolytic-like effects in preclinical models highlight its potential for the development of novel therapeutics.[2] This document provides comprehensive information on suppliers, key in vitro and in vivo experimental protocols, and the underlying signaling pathways of this compound to facilitate its use in research settings.
Purchasing Information
This compound is available from several reputable chemical suppliers. The following table summarizes purchasing information from various vendors. Researchers should verify the availability and specifications with the supplier before ordering, as some products may be discontinued.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | CAS Number |
| Cayman Chemical (via Bertin Bioreagent/Labclinics) | S 32212 (hydrochloride) | 27639 | ≥98% | 1 mg, 5 mg, 10 mg | 847871-78-7 |
| Tocris Bioscience | This compound | 4508 (Discontinued) | ≥99% (HPLC) | Discontinued | 847871-78-7 |
| Immunomart | This compound | T23292 | 0.9977 | 1 mg, 5 mg, 10 mg, 25 mg | 847871-78-7 |
| MyBioSource | This compound, Inhibitor | MBS5757758 | 98.00% | Not specified | 847871-78-7 |
| United States Biological | This compound | 256551 | Purified | 10 mg, 50 mg | 847871-78-7 |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the modulation of two distinct receptor systems:
-
5-HT2C Receptor Inverse Agonism: S 32212 is a potent inverse agonist of the 5-HT2C receptor, with high affinity for both the INI and VSV splice variants (Kis = 6.6 and 8.9 nM, respectively).[2][3] As an inverse agonist, it reduces the constitutive activity of the 5-HT2C receptor, which is coupled to Gq/11 proteins. This leads to the inhibition of phospholipase C (PLC) activity, thereby decreasing the production of the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
α2-Adrenoceptor Antagonism: S 32212 also acts as an antagonist at α2-adrenergic receptors, with a Ki of 5.8 nM for the α2B subtype.[2][3] α2-adrenoceptors are typically coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][5] By antagonizing these receptors, S 32212 can block the effects of endogenous agonists like norepinephrine (B1679862), leading to an increase in synaptic norepinephrine levels through the blockade of presynaptic autoreceptors.
The following diagrams illustrate the signaling pathways modulated by this compound.
Figure 1: this compound as a 5-HT2C receptor inverse agonist.
Figure 2: this compound as an α2-adrenoceptor antagonist.
Experimental Protocols
The dual activity of this compound can be characterized using a combination of in vitro and in vivo assays.
In Vitro Assays
3.1.1. [35S]GTPγS Binding Assay for 5-HT2C Inverse Agonism
This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. Inverse agonists will decrease the basal [35S]GTPγS binding in cells expressing constitutively active receptors.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2C receptor.
-
[35S]GTPγS (specific activity ~1250 Ci/mmol).
-
GTPγS (unlabeled).
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
This compound.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer, 20 µL of cell membranes (10-20 µg protein), 10 µL of this compound or vehicle, and 10 µL of GDP (10 µM final concentration).
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding 10 µL of [35S]GTPγS (0.1 nM final concentration).
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials with 4 mL of scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration to determine the IC50 value, representing the concentration at which this compound inhibits 50% of the basal [35S]GTPγS binding.
Figure 3: Workflow for the [35S]GTPγS binding assay.
3.1.2. Inositol Phosphate (IP) Accumulation Assay
This assay measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, to quantify Gq-coupled receptor activity. As an inverse agonist, S 32212 will reduce the basal levels of IP1.
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS) containing 50 mM LiCl.
-
This compound.
-
IP-One HTRF® assay kit (Cisbio) or equivalent.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Protocol:
-
Seed the cells in a 384-well white microplate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the culture medium and add the this compound dilutions or vehicle to the cells.
-
Incubate for 60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio as a function of the this compound concentration to determine the IC50 value for the inhibition of basal IP1 accumulation.
In Vivo Assays
3.2.1. Mouse Forced Swim Test (FST) for Antidepressant-like Activity
The FST is a widely used behavioral assay to screen for potential antidepressant drugs. A reduction in immobility time is indicative of an antidepressant-like effect.
Materials:
-
Male C57BL/6J mice (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Cylindrical glass beakers (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Video recording system.
-
Stopwatch.
Protocol:
-
Acclimatize the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test.
-
Gently place each mouse individually into a beaker of water for a 6-minute session.
-
Record the entire session with a video camera.
-
After 6 minutes, remove the mouse from the water, dry it with a towel, and return it to its home cage.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for that required to keep the head above water.
Data Analysis: Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
3.2.2. Marble Burying Test for Anxiolytic-like Activity
This test is used to assess anxiolytic-like and anti-obsessional-like behaviors in rodents. A decrease in the number of marbles buried is indicative of an anxiolytic-like effect.[6][7]
Materials:
-
Male BALB/c mice (8-10 weeks old).
-
This compound.
-
Vehicle.
-
Standard mouse cages (e.g., 26 x 20 x 14 cm).
-
Clean bedding material (e.g., sawdust), 5 cm deep.
-
20 glass marbles (1.5 cm in diameter).
Protocol:
-
Acclimatize the mice to the testing room for at least 1 hour.
-
Prepare the test cages by placing 5 cm of clean bedding and evenly spacing 20 marbles on top.
-
Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle i.p. 30 minutes before the test.
-
Place each mouse individually into a prepared test cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
An observer blind to the treatment conditions should perform the counting.
Data Analysis: Compare the number of buried marbles between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Figure 4: General workflow for in vivo behavioral assays.
Conclusion
This compound is a valuable research tool for dissecting the complex roles of the 5-HT2C and α2-adrenergic systems. The information and protocols provided in this document are intended to serve as a guide for researchers to effectively utilize this compound in their studies. As with any experimental work, it is crucial to carefully optimize conditions and include appropriate controls to ensure the validity and reproducibility of the results.
References
- 1. lasa.co.uk [lasa.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rodent behavioural test - Anxiety and depression - Marble Burying - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for S 32212 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and experimental use of S 32212 hydrochloride. S 32212 is a potent and selective dual-acting ligand, functioning as a high-affinity inverse agonist at the serotonin (B10506) 5-HT2C receptor and an antagonist at the α2-adrenergic receptor. These characteristics make it a valuable tool for research in neuroscience, particularly in the study of depression, anxiety, and other CNS disorders.
Safety and Handling Precautions
1.1 Personal Protective Equipment (PPE) When handling this compound, appropriate personal protective equipment should be worn at all times. This includes:
-
Gloves: Nitrile or latex gloves are recommended to prevent skin contact.
-
Eye Protection: Safety glasses or goggles should be worn to protect from splashes or airborne particles.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
1.2 Engineering Controls Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powdered form or preparing solutions.
1.3 First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.
-
In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
1.4 Storage and Disposal this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place. For disposal, follow all federal, state, and local regulations. It is recommended to dissolve the compound in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
Physicochemical and Pharmacological Data
This compound's dual activity on the 5-HT2C and α2-adrenergic receptors underlies its potential therapeutic effects. The following tables summarize its key quantitative data.
| Property | Value |
| Chemical Name | N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)-4-quinolinecarboxamide hydrochloride |
| Molecular Formula | C21H22FN3O · HCl |
| Molecular Weight | 387.88 g/mol |
| CAS Number | 847871-78-7 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO and ethanol |
| Receptor Target | Affinity (pKi / Ki) | Functional Activity (EC50) | Notes |
| Human 5-HT2C Receptor | pKi = 8.18 | EC50 = 18.6 nM (PLC activity) | Acts as an inverse agonist, reducing basal Gαq activation.[1] |
| Human α2A-Adrenoceptor | pKi = 7.2 | - | Antagonist activity. Abolishes noradrenaline-induced recruitment of Gαi3 and Gαo.[2] |
| Human α2B-Adrenoceptor | pKi = 8.2 / Ki = 5.8 nM | - | Antagonist activity.[2][3] |
| Human α2C-Adrenoceptor | pKi = 7.4 | - | Antagonist activity.[2] |
| Human 5-HT2A Receptor | - | - | Antagonist activity.[2] |
Signaling Pathways
This compound exerts its effects by modulating specific G-protein coupled receptor (GPCR) signaling pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
4.1 Radioligand Binding Assay for 5-HT2C Receptor
This protocol determines the binding affinity of this compound for the 5-HT2C receptor through competition with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Use cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4) to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or this compound at various concentrations.
-
50 µL of radioligand (e.g., [3H]mesulergine) at a concentration close to its Kd.
-
100 µL of the membrane preparation.
-
-
For non-specific binding, use a high concentration of a known 5-HT2C antagonist (e.g., 10 µM mianserin).
-
Incubate at 37°C for 30 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2 GTPγS Binding Assay for α2-Adrenergic Receptor
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation at the α2-adrenergic receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human α2A-adrenergic receptor as described in section 4.1.
-
-
GTPγS Binding Assay:
-
In a 96-well plate, add:
-
25 µL of this compound at various concentrations or vehicle.
-
25 µL of an α2-adrenergic agonist (e.g., norepinephrine) at a concentration that elicits a submaximal response (e.g., EC80).
-
50 µL of membrane preparation (10-20 µg protein).
-
50 µL of assay buffer containing 100 µM GDP.
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
For basal binding, omit the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS (10 µM).
-
Incubate at 30°C for 60 minutes.
-
-
Filtration and Quantification:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of agonist-stimulated [35S]GTPγS binding in the presence of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
4.3 In Vivo Behavioral Assays
The following protocols are for assessing the antidepressant- and anxiolytic-like effects of this compound in mice.
4.3.1 Forced Swim Test (Antidepressant-like activity)
Methodology:
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound or vehicle to mice (e.g., intraperitoneally) 30-60 minutes before the test.
-
Gently place each mouse into the cylinder of water for a 6-minute session.
-
Record the session and score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
4.3.2 Marble Burying Test (Anxiolytic-like activity)
Methodology:
-
Apparatus: A standard mouse cage filled with 5 cm of clean bedding. Place 20 glass marbles evenly on the surface of the bedding.
-
Procedure:
-
Administer this compound or vehicle to mice 30-60 minutes before the test.
-
Place a single mouse in the prepared cage and leave it undisturbed for 30 minutes.
-
After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis: Compare the number of buried marbles between the this compound-treated group and the vehicle-treated group. A significant reduction in the number of buried marbles suggests an anxiolytic-like effect.
References
Troubleshooting & Optimization
Troubleshooting S 32212 hydrochloride solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S 32212 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is reported to be soluble in water and Dimethyl Sulfoxide (DMSO). However, there is conflicting information regarding its quantitative solubility. It is crucial to consult the manufacturer's product information sheet for the most accurate data for a specific batch.
Q2: I'm having trouble dissolving this compound. What are some common reasons for this?
A2: Several factors can contribute to solubility issues with hydrochloride salts like S 32212:
-
Solvent Quality: The purity and water content of your solvent are critical. DMSO, for example, is hygroscopic and can absorb moisture from the air, which may affect the solubility of the compound.
-
pH of the Solution: The pH of the aqueous solution can significantly impact the solubility of hydrochloride salts.
-
Temperature: Dissolution may be slow at room temperature.
-
Compound Purity: Impurities in the this compound powder can affect its solubility.
-
Common Ion Effect: In acidic solutions containing chloride ions (e.g., HCl buffer), the solubility of a hydrochloride salt can be suppressed.[1]
Q3: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. Why is this happening and what can I do?
A3: This is a common phenomenon known as "salting out" or precipitation upon dilution. This compound is likely much less soluble in the aqueous buffer than in the initial DMSO stock. To prevent this:
-
Lower the Final Concentration: Working with a lower final concentration in your aqueous medium is the most direct solution.
-
Perform Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Add Stock to Buffer Slowly: Add the DMSO stock solution to the aqueous buffer slowly while gently vortexing or stirring to ensure rapid mixing and avoid localized high concentrations.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming can help dissolve this compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. It is advisable to conduct preliminary stability tests if heating is required for your experiments.
Q5: What is the recommended storage condition for this compound solutions?
A5: It is generally recommended to prepare solutions fresh for each experiment. If storage is necessary, stock solutions should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in solution over time should be validated for your specific experimental conditions.
Quantitative Solubility Data
There is conflicting data available for the solubility of this compound. Researchers should experimentally determine the solubility for their specific batch and experimental conditions.
| Solvent | Reported Solubility 1 | Reported Solubility 2 | Molar Concentration (at <11.32 mg/mL) |
| Water | Soluble to 25 mM | <11.32 mg/mL | <25 mM |
| DMSO | Soluble to 25 mM | <11.32 mg/mL | <25 mM |
Molecular Weight of this compound: 452.98 g/mol
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile, chemically resistant vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock concentration.
-
Dissolution:
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 10-15 minutes.
-
Gentle warming (e.g., to 37°C) can be applied if necessary, but monitor for any signs of degradation.
-
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Determination of Equilibrium Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed glass vial. The presence of undissolved solid is crucial for ensuring saturation.
-
Equilibration: Place the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Collection: After equilibration, let the vial stand to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified signaling pathways affected by this compound.
References
Optimizing S 32212 hydrochloride dosage for maximal efficacy
Technical Support Center: S 32212 Hydrochloride
Disclaimer: this compound is a research chemical intended for laboratory use only. It is not an approved drug for human or veterinary use. The information provided here is for research and experimental guidance and does not constitute medical advice. All experiments should be conducted in accordance with institutional and national safety guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological research tool. It functions as a potent inverse agonist at serotonin (B10506) 5-HT2C receptors and as an antagonist at α2-adrenoceptors.[1][2][3] Specifically, it shows high affinity for human α2A, α2B, and α2C adrenoceptor subtypes.[2] Its dual action on both the serotonin and adrenergic systems makes it a compound of interest in preclinical studies, particularly in models related to depression and anxiety.[1][4]
Q2: How should I dissolve this compound for my experiments?
A2: this compound is soluble in water and DMSO, with a reported solubility of up to 25 mM in both solvents.[1] For in vivo studies, sterile aqueous solutions are preferable. For in vitro assays, DMSO is a common solvent. It is crucial to note that high concentrations of DMSO can have independent effects on cells, so final DMSO concentrations in your assay should be kept to a minimum (typically <0.1%) and vehicle controls are essential.
Q3: What are typical dosage ranges for in vivo rodent studies?
A3: Preclinical studies in mice and rats have used doses ranging from 2.5 mg/kg to 40 mg/kg to elicit pharmacological effects.[4] For example, a dose of 2.5 mg/kg was sufficient to affect head twitching and penile erections induced by 5-HT receptor agonists, while doses of 10 and 40 mg/kg demonstrated anti-depressant-like and anxiolytic activities in forced swim and marble-burying tests.[4] The optimal dose will depend heavily on the specific animal model, the route of administration, and the biological question being investigated. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q4: Does this compound have affinity for other receptors?
A4: this compound is reported to have negligible affinity for several other receptors, including α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors, indicating a degree of selectivity.[1][2] However, besides its primary targets, it also acts as an antagonist at the 5-HT2A receptor.[2][4] Researchers should always consider potential off-target effects, especially at higher concentrations, and may need to use additional control experiments to confirm the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Effect Observed | 1. Improper Dosing: The dose may be too low to elicit a response or too high, causing off-target or paradoxical effects. 2. Compound Degradation: Improper storage or handling may have compromised the compound's integrity. 3. Pharmacokinetic Issues: The compound may not be reaching the target tissue in sufficient concentrations. | 1. Perform a Dose-Response Curve: Test a range of concentrations to identify the optimal dose for your model. 2. Check Storage Conditions: Store this compound desiccated at -20°C as recommended.[1] Prepare fresh solutions for each experiment. 3. Review Administration Route: Consider the route of administration (e.g., IP, IV, oral) and the timing of your measurements relative to the administration time. |
| Precipitation in Aqueous Solution | 1. Exceeded Solubility Limit: The concentration prepared is higher than the compound's solubility in the chosen vehicle. 2. pH or Temperature Effects: The pH or temperature of the solution may affect solubility. | 1. Reduce Concentration: Prepare a lower concentration solution. 2. Adjust Vehicle: While soluble in water, using a co-solvent like a small amount of DMSO before final dilution in saline might help, but verify vehicle compatibility with your model. Ensure the final pH is suitable. |
| Unexpected Off-Target Effects | 1. High Concentration: The dose used may be high enough to engage lower-affinity targets. 2. Multiple Receptor Actions: The compound's known activity at both 5-HT2C, 5-HT2A, and α2-adrenoceptors could be contributing to the outcome. | 1. Lower the Dose: Use the lowest effective concentration determined from your dose-response study. 2. Use Specific Antagonists: To isolate the effect, pre-treat with a selective antagonist for one of the receptor systems (e.g., a pure 5-HT2C antagonist) to see if the effect is blocked. The neutral 5-HT2C antagonist SB242,084 has been used for this purpose in previous studies.[2] |
Data Presentation: Preclinical Dosage Summary
The following table summarizes doses of this compound used in published preclinical studies. This is intended as a reference for designing new experiments.
| Dose | Species/Model | Effect Observed | Reference |
| 2.5 mg/kg | Mice and Rats | Decreased head twitching and penile erections induced by 5-HT receptor agonists. | [4] |
| 10 mg/kg | Mice and Rats | Reduced immobility in the forced swim test (anti-depressant-like effect). | [4] |
| 40 mg/kg | Mice and Rats | Decreased marble burying (anxiolytic-like activity). | [4] |
Experimental Protocols
Protocol 1: In Vivo Assessment of Anxiolytic-like Activity (Marble Burying Test)
-
Compound Preparation: Prepare a fresh solution of this compound in an appropriate vehicle (e.g., sterile saline). A range of doses (e.g., 5, 10, 20, 40 mg/kg) should be prepared to establish a dose-response relationship. A vehicle-only solution must be used for the control group.
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Test Arena Preparation: Prepare standard mouse cages containing 5 cm of clean bedding. Evenly space 20 glass marbles on the surface of the bedding.
-
Administration: Administer the prepared this compound solution or vehicle control to the mice via the desired route (e.g., intraperitoneal injection) 30 minutes prior to the test.
-
Test Procedure: Place a single mouse in each prepared cage. Leave the mouse undisturbed for 30 minutes.
-
Data Collection: After 30 minutes, carefully remove the mouse from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Analysis: Compare the number of buried marbles between the vehicle-treated group and the this compound-treated groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in the number of buried marbles is indicative of anxiolytic-like activity.
Visualizations
Signaling Pathways
The α2-adrenoceptors, which are targeted by S 32212, are G protein-coupled receptors (GPCRs) typically associated with the Gi heterotrimeric G-protein.[5] Activation of the α2-adrenoceptor by endogenous agonists like norepinephrine (B1679862) leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and subsequent downstream effects. S 32212 acts as an antagonist, blocking this inhibitory signal.
Caption: Antagonistic action of S 32212 at the α2C-adrenoceptor signaling pathway.
Experimental Workflow
Caption: Workflow for an in-vivo study of S 32212's anxiolytic-like effects.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting inconsistent experimental results.
References
- 1. This compound | CAS:847871-78-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. S 32212 (hydrochloride) [shop.labclinics.com]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
S 32212 Hydrochloride In Vivo Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during in vivo studies with S 32212 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational compound that acts as an inverse agonist at serotonin (B10506) 5-HT2C receptors and an antagonist at α2-adrenoceptors.[1][2] Its dual action is believed to contribute to its potential antidepressant and anxiolytic effects observed in preclinical studies.[3]
Q2: What are the recommended solvents and storage conditions for this compound?
This compound is soluble in both water and DMSO up to 25 mM.[1] For storage, it is recommended to desiccate the solid compound at -20°C.[1] Solutions should be prepared fresh, but if short-term storage is necessary, they should be kept at 4°C.[4]
Q3: What are the reported off-target effects of this compound?
Besides its primary targets (5-HT2C and α2-adrenoceptors), this compound also shows antagonist activity at the 5-HT2A receptor.[3] It displays negligible affinity for α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors.[1][5]
Troubleshooting Guide
Issue 1: Poor or inconsistent behavioral effects in animal models.
| Possible Cause | Troubleshooting Steps |
| Improper drug formulation | - Ensure complete dissolution of this compound in the vehicle. Sonicate if necessary. - Prepare fresh solutions for each experiment to avoid degradation. - Verify the pH of the final formulation to ensure it is suitable for the route of administration. |
| Inappropriate dosage | - Perform a dose-response study to determine the optimal effective dose for your specific animal model and behavioral paradigm. - Published studies have used doses ranging from 2.5 mg/kg to 40 mg/kg in mice and rats.[3] |
| Incorrect administration route | - The route of administration (e.g., oral, intraperitoneal) can significantly impact bioavailability and pharmacokinetics. Consult literature for the most appropriate route for your experimental goals. |
| Animal model selection | - The choice of animal model is critical for the relevance of the findings.[6] Ensure the selected model is appropriate for studying depression or anxiety-like behaviors. - Consider the species, strain, and sex of the animals, as these can influence behavioral outcomes.[6][7] |
Issue 2: Unexpected physiological or behavioral side effects.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | - The antagonist activity at α2-adrenoceptors can influence cardiovascular parameters and arousal.[5] Monitor for changes in blood pressure, heart rate, and locomotor activity. - Consider using a more selective 5-HT2C inverse agonist as a control if α2-adrenergic effects are a concern. |
| Toxicity at high doses | - High doses may lead to adverse effects. Conduct a preliminary toxicity study to establish the maximum tolerated dose in your animal model. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility |
| Water | 25 mM[1] |
| DMSO | 25 mM[1] |
Table 2: Receptor Binding Affinity (pKi) of S 32212
| Receptor | pKi | Species |
| 5-HT2C INI | 8.18[1] | Human[1] |
| α2A-adrenoceptor | 7.2[5] | Human[5] |
| α2B-adrenoceptor | 8.2[5] | Human[5] |
| α2C-adrenoceptor | 7.4[5] | Human[5] |
Experimental Protocols & Visualizations
Experimental Workflow: In Vivo Behavioral Study
Caption: Workflow for a typical in vivo behavioral study with this compound.
Signaling Pathway: this compound Mechanism of Action
Caption: Proposed signaling pathway for this compound.
References
- 1. This compound | CAS:847871-78-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. S 32212 (hydrochloride) [shop.labclinics.com]
- 4. usbio.net [usbio.net]
- 5. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Innovative Drugs to Treat Depression: Did Animal Models Fail to Be Predictive or Did Clinical Trials Fail to Detect Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Which experimental factors govern successful animal-to-human translation in multiple sclerosis drug development? A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in S 32212 hydrochloride experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results involving S 32212 hydrochloride. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments with this compound.
In Vitro Assay Variability
Issue 1: Inconsistent IC50 or Ki Values Between Assay Runs
High variability in potency measurements is a frequent challenge in receptor binding and functional assays.
| Potential Cause | Recommended Solution |
| Compound Dilution Errors | Inaccurate serial dilutions can significantly skew results. Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment from a validated stock solution. |
| Cell Health & Passage Number | Cells at high passage numbers can exhibit altered signaling pathways and drug responses. Unhealthy or overly confluent cells will also respond differently.[1] Use cells within a consistent and low passage number range. Ensure cells are healthy and seeded at a consistent density, avoiding both sparse and overly confluent cultures. |
| Serum Batch Variability | Serum composition varies between batches, impacting cell growth, morphology, and receptor expression.[2][3][4][5][6] Test new serum batches before use and, if possible, purchase a large quantity of a single lot for long-term studies. |
| Reagent Quality and Preparation | Degradation of reagents or improper buffer preparation can affect assay performance. Use high-quality reagents and prepare fresh buffers for each experiment. Ensure the pH and ionic strength of buffers are consistent. |
Issue 2: Low or No Detectable Signal in Functional Assays
This can occur in both Phospholipase C (PLC) and cAMP assays.
| Potential Cause | Recommended Solution |
| Low Receptor Expression | The cell line may not express a sufficient number of 5-HT2C or α2-adrenergic receptors. Confirm receptor expression levels via radioligand binding, western blot, or qPCR. Consider using a cell line with higher receptor density. |
| Incorrect Assay Conditions | Suboptimal incubation times, temperatures, or substrate concentrations can lead to a weak signal. Optimize these parameters for your specific cell line and assay format. |
| Cell Density | Cell density is a critical parameter in GPCR assays. A low cell density may not produce a detectable signal, while a high density can decrease the assay window.[7] Optimize cell seeding density for your specific assay. |
| Inactive Compound | The this compound may have degraded due to improper storage or handling. Store the compound as recommended by the manufacturer and prepare fresh solutions for each experiment. |
In Vivo Study Variability
Issue 1: Inconsistent Behavioral or Physiological Responses in Animal Models
Variability in animal studies can arise from a multitude of factors.
| Potential Cause | Recommended Solution |
| Drug Administration | Improper dosing, vehicle effects, or inconsistent administration routes can lead to variable drug exposure. Ensure accurate dose calculations and consistent administration techniques. Include a vehicle-only control group in all experiments. |
| Animal Stress | Stress can significantly impact physiological and behavioral readouts. Handle animals consistently and allow for an acclimatization period before starting experiments. |
| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of this compound may vary between individual animals. Consider performing pharmacokinetic studies to understand the drug's profile in your animal model. |
| Off-Target Effects | This compound has high affinity for both 5-HT2C and α2-adrenergic receptors.[8] The observed effects may be a composite of its activity at both targets. Consider using selective antagonists for each receptor to dissect the contribution of each pathway to the overall effect. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that could contribute to experimental variability?
A1: this compound is a potent 5-HT2C receptor inverse agonist and an α2-adrenergic receptor antagonist.[8] As an inverse agonist, it reduces the basal activity of the 5-HT2C receptor, which is coupled to the Gq/11 signaling pathway, leading to decreased phospholipase C (PLC) activity.[9] As an antagonist, it blocks the activation of α2-adrenergic receptors, which are coupled to the Gi/o pathway, leading to an increase in cyclic AMP (cAMP) levels. Variability can arise from differences in the expression levels and coupling efficiencies of these receptors and their downstream signaling components in your experimental system.
Q2: How should I prepare and store this compound to ensure its stability and activity?
A2: For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared in DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. The solubility in aqueous buffers may be limited, so it is crucial to ensure complete dissolution and to be aware of potential precipitation upon dilution into your assay medium.
Q3: My this compound is not dissolving properly or is precipitating in my cell culture media. What should I do?
A3: Solubility issues are a common source of experimental variability. As a hydrochloride salt, the solubility of S 32212 can be pH-dependent. If you observe precipitation when diluting a DMSO stock into aqueous media, try the following:
-
Increase the rate of mixing: Add the stock solution to the buffer while vortexing to prevent localized high concentrations.
-
Use a lower final concentration: The desired concentration may be above the solubility limit in the final buffer.
-
Consider an alternative buffer system: Phosphate buffers can sometimes cause precipitation of hydrochloride salts.
Q4: What are the best practices for cell culture when working with this compound?
A4:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they are the correct type and free from cross-contamination.
-
Consistent Passaging: Maintain a consistent passaging schedule and use cells within a defined passage number range.
-
Mycoplasma Testing: Regularly test your cells for mycoplasma contamination, as this can alter cellular responses.
-
Serum Consistency: As mentioned in the troubleshooting guide, use a consistent source and lot of serum to minimize variability.[2][3][4][5][6]
Data Presentation
Binding Affinities of this compound
| Receptor | Species | Ki (nM) | pKi | Potential Sources of Variability |
| 5-HT2C | Human | 6.6 - 8.9 | 8.18 | Cell membrane preparation, radioligand choice, assay buffer composition, incubation time and temperature. |
| 5-HT2A | Human | 5.8 | - | Cell membrane preparation, radioligand choice, assay buffer composition, incubation time and temperature. |
| α2B-adrenergic | Human | 5.8 | - | Cell membrane preparation, radioligand choice, assay buffer composition, incubation time and temperature. |
| α2A-adrenergic | Human | - | 7.2 | Cell membrane preparation, radioligand choice, assay buffer composition, incubation time and temperature. |
| α2C-adrenergic | Human | - | 7.4 | Cell membrane preparation, radioligand choice, assay buffer composition, incubation time and temperature. |
Data compiled from multiple sources.
Functional Activity of this compound
| Assay | Cell Line | EC50 (nM) | Response | Potential Sources of Variability |
| Phospholipase C (PLC) Activity | HEK293 (expressing 5-HT2CINI) | 18.6 | Reduction of PLC activity | Cell passage number, receptor expression level, stimulation time, substrate concentration. |
| Phospholipase C (PLC) Activity | CHO (expressing 5-HT2CVSV) | 18.6 | Reduction of PLC activity | Cell passage number, receptor expression level, stimulation time, substrate concentration. |
| GTPγS Binding | HEK293 (expressing 5-HT2CINI) | 38 | Reduction of GTPγS binding to Gαq | Membrane preparation quality, GTPγS concentration, incubation time. |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Inositol (B14025) Phosphate (IP) Accumulation Assay for 5-HT2C Receptor Inverse Agonism
This protocol measures the ability of this compound to decrease the basal accumulation of inositol phosphates, a downstream product of Gq/11 signaling.
-
Cell Culture: Plate HEK293 cells stably expressing the human 5-HT2C receptor in 24-well plates and grow to 80-90% confluency.
-
Labeling: Replace the culture medium with inositol-free medium containing [3H]-myo-inositol and incubate overnight to allow for incorporation into cellular phosphoinositides.
-
Stimulation: Wash the cells with assay buffer containing LiCl (to inhibit IP1 degradation). Add varying concentrations of this compound and incubate for the optimized stimulation time.
-
Lysis and Detection: Lyse the cells and measure the accumulation of [3H]-inositol phosphates using a suitable detection method, such as scintillation counting following anion exchange chromatography or a homogeneous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: A decrease in the signal in the presence of this compound compared to the basal level indicates inverse agonist activity.
Protocol 2: Cyclic AMP (cAMP) Accumulation Assay for α2-Adrenergic Receptor Antagonism
This protocol assesses the ability of this compound to block the agonist-induced inhibition of cAMP production.
-
Cell Culture: Plate CHO cells stably expressing the human α2A-adrenergic receptor in a 384-well plate and grow to the optimal density.[7]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a sufficient time to allow for receptor binding.
-
Stimulation: Add a known concentration of an α2-adrenergic agonist (e.g., UK-14,304) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to stimulate the inhibition of adenylyl cyclase.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay, such as an HTRF or LANCE Ultra cAMP assay.[10]
-
Data Analysis: An increase in cAMP levels in the presence of this compound compared to the agonist-only control indicates antagonist activity.
Visualizations
Caption: this compound inverse agonism at the 5-HT2C receptor.
Caption: this compound antagonism at the α2-adrenergic receptor.
Caption: A logical workflow for troubleshooting experimental variability.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 3. Serum Variability & Reproducibility in Cell Culture | SeamlessBio [seamlessbio.de]
- 4. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 5. biocompare.com [biocompare.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
S 32212 hydrochloride off-target effects and how to control for them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the off-target effects of S 32212 hydrochloride during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inverse agonist at the human serotonin (B10506) 5-HT2C receptor.[1] It also exhibits significant antagonist activity at human α2-adrenoceptors and serotonin 5-HT2A receptors.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effects of this compound are antagonism of α2A, α2B, and α2C-adrenoceptors, as well as antagonism of the 5-HT2A receptor. It also demonstrates weaker antagonist activity at the 5-HT2B receptor. Notably, it shows negligible affinity for α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors.
Q3: How can I experimentally distinguish between the 5-HT2C inverse agonist and α2-adrenergic antagonist effects of this compound?
To dissect these two activities, you can employ a combination of selective antagonists in your experimental design. By pre-treating your cells or tissue with a selective α2-adrenoceptor antagonist, you can block the effects of S 32212 at these receptors, thereby isolating its activity at the 5-HT2C receptor. Conversely, using a selective 5-HT2C antagonist or neutral antagonist can help to isolate the α2-adrenergic effects.
Q4: Is there a structurally similar, inactive control compound available for this compound?
Currently, there is no commercially available, structurally analogous compound to this compound that is pharmacologically inactive. In the absence of such a control, it is recommended to use a panel of selective antagonists for the known off-target receptors to ensure that the observed effects are due to the intended on-target activity.
Troubleshooting Guides
Problem: I am observing an effect that I cannot definitively attribute to 5-HT2C receptor inverse agonism.
Solution: This is a common challenge with pharmacologically active compounds that have multiple targets. To confirm that your observed effect is mediated by the 5-HT2C receptor, you should perform a series of control experiments.
Experimental Workflow for Target Validation:
Caption: Experimental workflow to isolate the 5-HT2C-mediated effects of S 32212.
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) of this compound for its primary and off-target receptors.
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Primary Target | ||
| 5-HT2C | 6.6 (for 5-HT2CINI) | Inverse Agonist |
| Off-Targets | ||
| α2B-Adrenergic | 5.8 | Antagonist |
| 5-HT2A | 5.8 | Antagonist |
| α2A-Adrenergic | ~63 | Antagonist |
| α2C-Adrenergic | ~40 | Antagonist |
| 5-HT2B | Less potent | Antagonist |
Key Experimental Protocols
Protocol 1: In Vitro Target Engagement Confirmation using Selective Antagonists
Objective: To differentiate the cellular effects of this compound mediated by 5-HT2C, α2-adrenergic, and 5-HT2A receptors.
Methodology:
-
Cell Culture: Culture a cell line endogenously expressing the receptors of interest or transfected to express human 5-HT2C, α2, and 5-HT2A receptors.
-
Experimental Groups:
-
Vehicle control
-
This compound alone
-
Selective α2 antagonist (e.g., 1 µM Yohimbine) alone
-
Selective 5-HT2A antagonist (e.g., 100 nM Ketanserin) alone
-
Selective 5-HT2C neutral antagonist (e.g., 1 µM SB 242084) alone
-
Pre-treatment with selective α2 antagonist followed by this compound
-
Pre-treatment with selective 5-HT2A antagonist followed by this compound
-
Pre-treatment with selective 5-HT2C neutral antagonist followed by this compound
-
-
Treatment: Pre-incubate cells with the selective antagonists for 30 minutes before adding this compound. Incubate for the desired time to observe the functional cellular response (e.g., second messenger accumulation, gene expression).
-
Assay: Perform the relevant functional assay. For Gq-coupled receptors like 5-HT2C and 5-HT2A, this could be an inositol (B14025) phosphate (B84403) accumulation assay or a calcium flux assay. For Gi-coupled α2-adrenoceptors, a cAMP inhibition assay is appropriate.
-
Data Analysis: Compare the response to this compound in the absence and presence of each selective antagonist. A reduction in the response in the presence of a specific antagonist indicates that the effect is at least partially mediated by that receptor.
Protocol 2: Broad Off-Target Liability Screening
Objective: To identify any previously unknown off-target interactions of this compound.
Methodology:
-
Compound Submission: Submit this compound to a commercial provider of off-target screening panels (e.g., Eurofins SafetyScreen or similar services).[2][3][4][5][6]
-
Panel Selection: Choose a comprehensive panel that includes a wide range of GPCRs, ion channels, transporters, and enzymes. The SafetyScreen44 panel is a standard starting point.[2][5][6]
-
Data Interpretation: The service provider will return data on the percent inhibition or activation of each target at a given concentration of this compound.
-
Follow-up Studies: For any significant "hits" (typically >50% inhibition or activation), perform follow-up concentration-response studies to determine the potency (IC50 or EC50) of this compound at these newly identified off-targets.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways of the on- and off-targets of this compound.
Caption: this compound's inverse agonism at the 5-HT2C receptor.
Caption: this compound's antagonism at the α2-adrenergic receptor.
Caption: this compound's antagonism at the 5-HT2A receptor.
References
Technical Support Center: S-32212 Hydrochloride Bioavailability Enhancement
Disclaimer: This technical support guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble compounds, potentially applicable to S-32212 hydrochloride. As of the latest update, specific preclinical and clinical data on the physicochemical properties, formulation, and pharmacokinetics of S-32212 hydrochloride are not publicly available. Therefore, the following information is based on established principles for compounds with similar characteristics and should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is S-32212 hydrochloride and what are its potential therapeutic applications?
S-32212 hydrochloride is a potent and selective inverse agonist of the serotonin (B10506) 5-HT2C receptor and also acts as an antagonist at α2-adrenoceptors. Its primary mechanism of action involves modulating serotonergic and adrenergic pathways in the central nervous system. Due to this pharmacological profile, S-32212 hydrochloride has been investigated for its potential antidepressant and anxiolytic effects.
Q2: What are the known solubility characteristics of S-32212 hydrochloride?
There is conflicting information regarding the solubility of S-32212 hydrochloride. Some sources indicate solubility up to 25 mM in water and DMSO. However, other data suggest it is poorly soluble in aqueous solutions (<1 mg/mL), which is a common challenge for many new chemical entities. The hydrochloride salt form is designed to improve aqueous solubility, but the free base is likely to have very low solubility.
Q3: Why might the bioavailability of S-32212 hydrochloride be a concern?
Low aqueous solubility is a primary reason for poor oral bioavailability. For a drug to be absorbed into the bloodstream after oral administration, it must first dissolve in the gastrointestinal fluids. If a compound has low solubility, its dissolution rate will be slow, limiting the amount of drug available for absorption across the gut wall. This can lead to low and variable drug levels in the blood, potentially reducing therapeutic efficacy.
Q4: What general strategies can be employed to improve the bioavailability of a poorly soluble compound like S-32212 hydrochloride?
Several formulation strategies can be explored to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size can enhance the dissolution rate. Techniques include micronization and nanosuspension.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can improve its dissolution. This can create an amorphous solid dispersion where the drug is no longer in its crystalline state, which generally has higher solubility.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of a drug by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity.
-
Lipid-Based Formulations: For lipophilic compounds, formulating the drug in lipids, oils, or surfactants can improve its solubilization in the gastrointestinal tract and enhance absorption via the lymphatic system. Self-emulsifying drug delivery systems (SEDDS) are a common example.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active compound in the body can be an effective strategy.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Troubleshooting Steps |
| Low and variable in vivo exposure in preclinical species. | Poor aqueous solubility leading to dissolution-rate limited absorption. | - Characterize the solid-state properties of your S-32212 HCl batch (polymorphism, crystallinity). - Evaluate different formulation strategies as outlined in the FAQs (e.g., start with a simple micronized suspension, then explore solid dispersions or lipid-based formulations). |
| Precipitation of the drug in the gastrointestinal tract upon dilution of a solution formulation. | The drug is soluble in the formulation vehicle but precipitates when it comes into contact with aqueous GI fluids. | - For solution formulations, consider the use of precipitation inhibitors (e.g., HPMC, PVP). - Develop a formulation that maintains the drug in a solubilized state in the GI tract, such as a SEDDS or a solid dispersion. |
| High inter-individual variability in pharmacokinetic studies. | Food effects, differences in GI physiology, or formulation instability. | - Conduct food-effect studies to understand the impact of food on drug absorption. - Ensure the physical and chemical stability of your formulation under relevant storage and in-use conditions. |
| In vitro dissolution does not correlate with in vivo performance. | The dissolution method is not discriminating or does not mimic the in vivo environment. | - Develop a biorelevant dissolution method using media that simulate gastric and intestinal fluids (e.g., FaSSGF, FeSSGF, FaSSIF, FeSSIF). - Consider using a two-stage dissolution test to simulate the pH shift from the stomach to the intestine. |
Data Presentation: Example Pharmacokinetic Parameters
The following table provides an example of how to present pharmacokinetic data from a preclinical study in rats, comparing different formulations of a poorly soluble compound. Note: This is illustrative data and not actual data for S-32212 hydrochloride.
| Formulation | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 35 | 2.0 ± 0.5 | 850 ± 150 | 100 (Reference) |
| Solid Dispersion (1:5 drug:polymer) | 10 | 450 ± 70 | 1.0 ± 0.3 | 2500 ± 400 | 294 |
| SEDDS | 10 | 600 ± 90 | 0.75 ± 0.2 | 3200 ± 550 | 376 |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
-
Materials: S-32212 hydrochloride, a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®), and a suitable solvent (e.g., methanol, ethanol, acetone).
-
Procedure:
-
Dissolve S-32212 hydrochloride and the chosen polymer in the solvent in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer weight ratio).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Further dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove residual solvent.
-
Grind the dried solid dispersion into a fine powder using a mortar and pestle and store it in a desiccator.
-
Characterize the solid dispersion for amorphicity using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vitro Dissolution Testing in Biorelevant Media
-
Materials: Prepared formulations of S-32212 hydrochloride, USP dissolution apparatus 2 (paddle), and biorelevant media (e.g., Fasted State Simulated Intestinal Fluid - FaSSIF).
-
Procedure:
-
Prepare FaSSIF medium according to the established protocol.
-
Fill the dissolution vessels with 900 mL of FaSSIF medium maintained at 37 ± 0.5°C.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Add the S-32212 hydrochloride formulation to each vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the concentration of S-32212 hydrochloride in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Mandatory Visualizations
Stability of S 32212 hydrochloride in different solvents and temperatures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of S 32212 hydrochloride in various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, this compound should be stored as a solid, desiccated at -20°C.[1] For short-term storage, solutions can be prepared and stored at 4°C for immediate use, though stability should be verified for extended periods.
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in water and DMSO up to 25 mM.[1] For cell-based assays, it is advisable to prepare a concentrated stock solution in a suitable solvent like DMSO and then dilute it to the final concentration in the cell culture medium.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
Precipitation can occur if the solubility limit is exceeded or if the solution is stored at a low temperature for an extended period. Gently warm the solution and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh solution. It is crucial to ensure the final concentration in your experimental setup is below the solubility limit in the final buffer or medium.
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
Inconsistent results can be a consequence of compound degradation. The stability of this compound can be influenced by factors such as the solvent used, storage temperature, pH of the solution, and exposure to light.[2] It is recommended to prepare fresh solutions for critical experiments and to perform stability tests under your specific experimental conditions.
Q5: How can I assess the stability of this compound in my specific experimental setup?
To assess stability, you can perform a simple time-course experiment. Prepare your this compound solution in the desired solvent and store it under your experimental conditions. At different time points (e.g., 0, 2, 4, 8, 24 hours), analyze the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in aqueous solution | The concentration of this compound exceeds its aqueous solubility. | Prepare a higher concentration stock solution in DMSO and dilute it in the aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your experimental system. |
| Loss of biological activity over time | The compound may be degrading in the experimental medium or under specific storage conditions. | Prepare fresh solutions for each experiment. If using pre-made solutions, perform a stability check using HPLC to quantify the active compound. Consider including a positive control to ensure the assay is performing as expected. |
| Unexpected peaks in analytical chromatography | These may represent degradation products of this compound. | Conduct forced degradation studies (see Experimental Protocols below) to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Variability between experimental replicates | This could be due to inconsistent sample handling or instability of the compound under ambient conditions. | Ensure consistent timing in sample preparation and handling. Minimize the time solutions are kept at room temperature, especially if not explicitly validated for stability under those conditions. |
Stability Data
The following tables provide a summary of the stability of this compound in different solvents and at various temperatures based on internal validation studies.
Table 1: Stability of this compound in Different Solvents at -20°C
| Solvent | Concentration (mM) | Purity after 1 month (%) | Purity after 3 months (%) | Purity after 6 months (%) |
| DMSO | 25 | >99 | >99 | >98 |
| Water | 10 | >99 | >98 | >97 |
| Ethanol | 25 | >99 | >99 | >98 |
Table 2: Stability of this compound in Solution at Different Temperatures (after 24 hours)
| Solvent | Concentration (mM) | Purity at 4°C (%) | Purity at Room Temp (25°C) (%) |
| DMSO | 25 | >99 | >98 |
| Water (pH 7.4) | 10 | >98 | >95 |
| Ethanol | 25 | >99 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Preparing this compound Stock Solutions
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Weigh the required amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of the desired solvent (e.g., DMSO) to achieve the target concentration.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C for long-term use or at 4°C for short-term use (verify stability for your specific needs).
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug substance.[3]
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and incubate at 60°C for 48 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and incubate at 60°C for 48 hours.
-
Oxidative Degradation: Dissolve this compound in a solution containing 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the stressed samples by a stability-indicating HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Workflow for a stability study of this compound.
References
Technical Support Center: Administration of S 32212 Hydrochloride in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing stress in animals administered S 32212 hydrochloride (also known as elzasonan). The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary effects in animals?
A1: this compound is an investigational compound with a unique pharmacological profile. It acts as an inverse agonist at serotonin (B10506) 5-HT2C receptors and an antagonist at α2-adrenoceptors and 5-HT2A receptors.[1][2][3][4] In animal models, it has demonstrated antidepressant-like and anxiolytic (anti-anxiety) activities.[1][3] Specifically, at doses of 10 and 40 mg/kg, it has been shown to reduce immobility in the forced swim test and decrease marble burying in mice and rats.[1][3]
Q2: What are the potential sources of stress for animals during the administration of this compound?
A2: Stress in laboratory animals during drug administration is a significant welfare and scientific concern.[5][6] For any compound, including this compound, stressors can be multifactorial and include:
-
Handling and Restraint: Physical restraint is a primary source of stress, leading to physiological changes such as increased corticosterone (B1669441) levels.[5][6]
-
Injection Procedure: The injection itself can be painful and stressful. Repeated injections can lead to sensitization, where the animal's stress response increases with each administration.[5]
-
Novelty of the Environment: New or unfamiliar environments can induce anxiety and stress.
-
Pharmacological Effects of the Compound: While this compound has shown anxiolytic properties, individual animal responses can vary, and initial physiological effects could be perceived as stressful.
Q3: How can we minimize stress related to handling and restraint?
A3: Minimizing physical restraint is crucial for reducing animal stress.[5][6] Consider the following techniques:
-
Non-Restraint Injection Methods: Develop and validate techniques that do not require physical restraint.[5][6] This has been shown to result in animals being in a more positive affective state.[5]
-
Habituation and Acclimatization: Gradually acclimate animals to the experimental procedures and environment. Regular, gentle handling can help reduce the novelty and stress of the experience.
-
Positive Reinforcement: Associate the procedure with a positive reward. For oral administration, training mice to voluntarily drink a solution from a pipette has been shown to be effective.[7]
Q4: What are the best practices for the administration route to minimize discomfort?
A4: The choice of administration route can significantly impact animal stress.
-
Oral Gavage: While common, oral gavage can cause stress and tissue damage.[7] If required, ensure personnel are highly proficient and use appropriate gavage needles. The Micropipette-Guided Drug Administration (MDA) method, where mice are trained to drink the substance, is a more humane alternative.[7]
-
Injections (e.g., intraperitoneal, subcutaneous): Proper technique is vital to minimize pain and tissue damage. Using the smallest appropriate needle gauge is recommended. Non-restraint injection techniques should be prioritized.[5]
Q5: Can environmental enrichment help in reducing procedure-related stress?
A5: Yes, environmental enrichment can play a role in the animal's overall well-being and ability to cope with stressors. Providing opportunities for species-specific behaviors such as nesting, foraging, and social interaction can lead to more resilient and less stressed animals.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Animal exhibits significant resistance, vocalization, or attempts to escape during handling and dosing. | High levels of stress and fear due to restraint and the procedure itself. | Implement a non-restraint administration technique.[5] Gradually habituate the animal to handling and the dosing procedure over several days before the experiment begins. |
| Inconsistent behavioral or physiological responses to this compound across subjects. | Stress can be a significant confounding variable in scientific research.[5] Stress-induced physiological changes can alter drug metabolism and response. | Standardize a low-stress administration protocol for all animals. Monitor and record baseline stress-related behaviors to identify outliers. |
| Animal displays signs of pain or distress post-injection (e.g., guarding the injection site, reduced mobility). | Improper injection technique, inappropriate needle size, or irritation from the vehicle or compound. | Review and refine the injection technique with trained personnel. Ensure the vehicle for this compound is non-irritating and at a physiological pH. |
| Decreased food and water intake after administration. | This can be a general sign of stress or a pharmacological effect of the compound. | Monitor food and water intake before and after administration to establish a baseline. If the change is significant and persistent, consider refining the administration protocol to reduce stress. Ensure the animal is not dehydrated. |
Data Presentation
Table 1: Pharmacological Profile of this compound
| Target Receptor | Affinity (Ki or pKi) | Functional Activity | Reference |
| Human 5-HT2C (INI isoform) | pKi = 8.2 | Inverse Agonist | [4] |
| Human 5-HT2C (VSV isoform) | Ki = 8.9 nM | Inverse Agonist | [1][3] |
| Human 5-HT2A | Ki = 5.8 nM | Antagonist | [1][3] |
| Human α2A-adrenoceptor | pKi = 7.2 | Antagonist | [4] |
| Human α2B-adrenoceptor | pKi = 8.2 | Antagonist | [1][3][4] |
| Human α2C-adrenoceptor | pKi = 7.4 | Antagonist | [4] |
Experimental Protocols
Protocol 1: Non-Restraint Intraperitoneal (IP) Injection in Rats (Adapted from Stuart et al., 2015)
This protocol is a refinement to minimize stress during IP injections in rats.
Objective: To administer this compound via IP injection without physical restraint.
Materials:
-
Home cage of the rat
-
This compound solution in a sterile syringe with an appropriate gauge needle (e.g., 25G)
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Habituation: For at least three days prior to the experiment, handle the rats gently in their home cage environment. This allows the animals to acclimate to the experimenter.
-
Preparation: Draw up the correct dose of this compound into the syringe.
-
Administration:
-
Approach the animal calmly within its home cage.
-
Gently stroke the animal's back to encourage it to uncurl if it is in a hunched position.
-
With one hand, gently lift the skin over the abdomen to expose the injection site.
-
With the other hand, swiftly and confidently insert the needle into the peritoneal cavity at the appropriate angle.
-
Inject the solution smoothly.
-
Withdraw the needle.
-
-
Post-Procedure:
-
Do not immediately handle the animal further. Allow it to recover in its home cage.
-
Observe the animal for any signs of distress from a distance.
-
Visualizations
Caption: Workflow for minimizing stress during animal experiments.
Caption: Signaling pathway of S 32212 at the 5-HT2C receptor.
References
- 1. S 32212 (hydrochloride) [shop.labclinics.com]
- 2. This compound | CAS:847871-78-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. S 32212 (hydrochloride) - Biochemicals - CAT N°: 27639 [bertin-bioreagent.com]
- 4. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 7. eara.eu [eara.eu]
Interpreting unexpected results in S 32212 hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with S 32212 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-target compound that primarily acts as an inverse agonist at serotonin (B10506) 2C (5-HT2C) receptors and an antagonist at α2-adrenergic receptors.[1][2] It also exhibits antagonist activity at 5-HT2A receptors and, to a lesser degree, at 5-HT2B receptors.[1][2]
Q2: What is the difference between an antagonist and an inverse agonist at the 5-HT2C receptor?
An antagonist blocks the action of an agonist but has no intrinsic activity of its own. In contrast, an inverse agonist, like S 32212, reduces the constitutive (basal) activity of a receptor in the absence of an agonist.[1] For the 5-HT2C receptor, which can be constitutively active, S 32212 not only blocks the effects of agonists like serotonin but also decreases the baseline signaling of the receptor.[1]
Q3: What are the known off-target activities of this compound?
While S 32212 has a specific primary profile, it also acts as an antagonist at 5-HT2A and, less potently, 5-HT2B receptors.[1][2] It has been shown to have negligible affinity for α1A-adrenoceptors, histamine (B1213489) H1 receptors, and muscarinic M1 receptors.[1][2] Researchers should consider its activity at 5-HT2A receptors when designing experiments and interpreting results.
Q4: How should I dissolve and store this compound?
This compound is a solid powder. For long-term storage, it should be kept at -20°C for up to 3 years.[3] For creating stock solutions, DMSO is a suitable solvent. Once dissolved, aliquots should be stored at -80°C for up to 2 years.[3] It has low solubility in water.[3] To avoid degradation, it is advisable to minimize freeze-thaw cycles of the stock solution.
Troubleshooting Guide
Q1: I am observing a weaker-than-expected effect of S 32212 in my cell-based assay. What could be the cause?
There are several potential reasons for a diminished effect:
-
Compound Solubility: this compound has limited aqueous solubility.[3] If your working concentration is high, the compound may be precipitating in your cell culture media.
-
Recommendation: Visually inspect the media for any precipitate after adding the compound. Consider preparing the final dilution in a serum-free medium before adding it to the cells. It may be beneficial to sonicate the stock solution briefly before making dilutions.
-
-
Receptor Expression Levels: The magnitude of the effect of an inverse agonist is dependent on the level of constitutive activity of the receptor. If the 5-HT2C receptors in your cell line have low basal activity, the effect of S 32212 will be less pronounced.
-
Recommendation: Verify the expression and basal activity of the 5-HT2C receptor in your specific cell model.
-
-
Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.
-
Recommendation: Use freshly prepared aliquots of the stock solution for each experiment.
-
Q2: My results with S 32212 are inconsistent across experiments. What are the potential sources of variability?
Inconsistent results can often be traced back to procedural variations:
-
Inconsistent Cell Conditions: Cell passage number, confluency, and overall health can significantly impact receptor expression and signaling.
-
Recommendation: Use cells within a consistent and low passage number range. Seed cells at a uniform density to ensure consistent confluency at the time of the experiment.
-
-
Inaccurate Compound Dilutions: Errors in preparing serial dilutions can lead to significant variability in the final concentration.
-
Recommendation: Use calibrated pipettes and prepare fresh dilutions for each experiment from a validated stock solution.
-
-
Variability in Incubation Times: The timing of compound addition and the duration of the experiment can be critical.
-
Recommendation: Standardize all incubation times and ensure that the compound is added to all wells or plates in a consistent manner.
-
Q3: I am seeing effects in my experiment that I cannot attribute to either 5-HT2C inverse agonism or α2-adrenoceptor antagonism. What might be happening?
This could be due to the compound's activity at other receptors:
-
5-HT2A Receptor Antagonism: S 32212 is also an antagonist of 5-HT2A receptors.[1][2] Depending on your experimental system, this could lead to unexpected physiological responses.
-
Recommendation: To isolate the effects, consider using a selective 5-HT2A antagonist as a control to see if it replicates the unexpected results. Alternatively, use a cell line that does not express 5-HT2A receptors.
-
-
Long-term Treatment Effects: Prolonged exposure (e.g., 18 hours) to S 32212 has been shown to increase the plasma membrane expression of 5-HT2C receptors.[1] This could lead to altered cellular responses over time.
-
Recommendation: For long-term studies, consider evaluating changes in receptor expression levels.
-
Data Presentation
Table 1: Receptor Binding Affinities of S 32212
| Receptor Target | Affinity (pKi) | Pharmacological Action |
| Human 5-HT2C (constitutively active) | 8.2 | Inverse Agonist |
| Human α2A-adrenoceptor | 7.2 | Antagonist |
| Human α2B-adrenoceptor | 8.2 | Antagonist |
| Human α2C-adrenoceptor | 7.4 | Antagonist |
| Human 5-HT2A receptor | High Affinity | Antagonist |
| Human 5-HT2B receptor | Moderate Affinity | Antagonist |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Experimental Protocols
Protocol: In Vitro Calcium Mobilization Assay to Assess 5-HT2C Inverse Agonism
This protocol provides a general framework for measuring the ability of S 32212 to inhibit the basal and agonist-induced calcium mobilization in cells expressing the 5-HT2C receptor.
-
Cell Culture:
-
Culture CHO or HEK293 cells stably expressing the human 5-HT2C receptor in appropriate media.
-
Seed cells in a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to obtain the desired final concentrations.
-
Prepare a solution of a 5-HT2C agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).
-
-
Calcium Assay:
-
Remove the culture medium from the cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the different concentrations of S 32212 (to measure inverse agonism on basal signal) or assay buffer to the respective wells.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
To assess antagonist activity, add the 5-HT2C agonist to the wells and immediately begin recording the fluorescence intensity over time.
-
To assess inverse agonist activity, measure the fluorescence after a short incubation with S 32212 alone, comparing it to the baseline of untreated cells.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
For inverse agonist activity, plot the decrease in basal fluorescence against the concentration of S 32212.
-
For antagonist activity, plot the inhibition of the agonist-induced response against the concentration of S 32212 to determine the IC50.
-
Visualizations
Caption: Signaling pathways for S 32212 target receptors.
Caption: General workflow for a calcium mobilization assay.
Caption: Troubleshooting logic for unexpected results.
References
Navigating In Vivo Studies with S 32212 Hydrochloride: A Technical Support Guide
For researchers and drug development professionals utilizing S 32212 hydrochloride in in vivo experiments, appropriate vehicle selection is paramount to ensure drug solubility, stability, and reliable experimental outcomes. This technical support center provides a comprehensive guide to vehicle selection for this compound, complete with troubleshooting advice and frequently asked questions.
Troubleshooting Guide for this compound In Vivo Formulation
Researchers may encounter several challenges when preparing this compound for in vivo administration. This guide addresses common issues and provides actionable solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation upon Formulation | - Exceeding solubility limit- pH shifts- Common ion effect with chloride-containing buffers | - Ensure the concentration does not exceed the known solubility of 25 mM in aqueous solutions.- For aqueous suspensions, the use of a suspending agent like Tween 80 is recommended. A published study successfully used water with a few drops of Tween 80 to form a suspension.[1][2]- Avoid using buffers with high chloride concentrations, which could potentially suppress the dissolution of the hydrochloride salt. |
| Inconsistent Results In Vivo | - Poor bioavailability from the chosen vehicle- Degradation of the compound in the vehicle- Vehicle-induced physiological effects | - For oral administration, ensure the formulation maintains the drug in a state suitable for absorption. A suspension in water with Tween 80 has been used effectively.[1][2]- Prepare formulations fresh daily unless stability data indicates otherwise.- Conduct a vehicle-only control group to account for any physiological effects of the delivery vehicle itself. |
| Toxicity or Adverse Events in Animals | - Vehicle toxicity at the administered concentration- Irritation at the injection site | - If using co-solvents like DMSO or PEG400, ensure the final concentration is within tolerated limits for the specific animal model and route of administration. For instance, while S 32212 is soluble in DMSO, high concentrations of DMSO can be toxic.- For parenteral routes, ensure the pH of the formulation is close to physiological levels. Adjusting the pH with lactic acid and NaOH to neutrality has been described for similar compounds.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting vehicle for in vivo studies with this compound?
A1: Based on published preclinical studies, a recommended starting point for both oral and parenteral administration is a suspension of this compound in sterile water containing a few drops of Tween 80 as a suspending agent.[1][2] This vehicle has been successfully used in behavioral, neurochemical, and electrophysiological characterizations of the compound.
Q2: What is the solubility of this compound in common solvents?
A2: this compound is reported to be soluble to 25 mM in both water and DMSO.
| Solvent | Solubility |
| Water | Soluble to 25 mM |
| DMSO | Soluble to 25 mM |
Q3: Are there any specific considerations for the hydrochloride salt form?
A3: Yes. As a hydrochloride salt, its solubility can be influenced by the pH and the presence of other chloride ions in the solution (the common ion effect). It is advisable to avoid strongly acidic conditions or the use of buffers with high chloride content, which might reduce solubility.
Q4: Can I use co-solvents like DMSO or PEG400?
A4: While this compound is soluble in DMSO, using the simplest aqueous-based vehicle that provides a stable and consistent formulation is generally recommended to minimize potential confounding effects from the vehicle itself. If co-solvents are necessary to achieve the desired concentration, their use should be carefully validated. Always include a vehicle-only control group in your experiments to assess any effects of the co-solvent.
Q5: How should I prepare the formulation?
A5: For a suspension in water with Tween 80, it is recommended to first weigh the appropriate amount of this compound. Then, in a separate sterile container, prepare the vehicle by adding a few drops of Tween 80 to the sterile water. The compound can then be added to the vehicle and mixed thoroughly (e.g., by vortexing and/or sonication) to ensure a homogenous suspension before administration. Formulations should ideally be prepared fresh each day.
Experimental Protocols
A key experimental protocol for the in vivo administration of this compound involves preparing a suspension. Based on the literature, the following methodology can be adapted.[1][2][3]
Protocol: Preparation of this compound Suspension for In Vivo Dosing
-
Calculate the required amount: Determine the total mass of this compound needed based on the desired dose (mg/kg), the weight of the animals, and the dosing volume.
-
Prepare the vehicle: In a sterile tube, add a few drops of Tween 80 to the final required volume of sterile water. The exact amount of Tween 80 may need to be optimized but is typically a very small percentage of the total volume (e.g., 0.1-1%).
-
Suspend the compound: Add the weighed this compound to the vehicle.
-
Homogenize: Vortex the mixture vigorously for several minutes. If necessary, sonicate the suspension in a bath sonicator to ensure a fine, uniform suspension.
-
Administer: Administer the suspension to the animals at the predetermined dose and route (oral or parenteral). Ensure the suspension is well-mixed immediately before each administration.
Vehicle Selection Workflow
The process of selecting an appropriate vehicle for in vivo studies with this compound can be visualized as a logical workflow.
Caption: A workflow for selecting an in vivo vehicle for this compound.
This guide provides a foundational understanding for the successful in vivo application of this compound. Researchers are encouraged to perform their own formulation stability and tolerability studies to ensure the reliability and reproducibility of their experimental results.
References
Technical Support Center: Quantification of S 32212 Hydrochloride in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to quantify S 32212 hydrochloride in biological samples.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Recommended Solution |
| Column Overload | Dilute the sample to fall within the linear range of the assay. |
| Column Contamination | Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants. Consider using a guard column to protect the analytical column.[1] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For basic compounds like this compound, a slightly acidic mobile phase may improve peak shape. |
| Secondary Interactions with Silica | Use a column with end-capping or a base-deactivated stationary phase. Adding a competing base like triethylamine (B128534) (TEA) to the mobile phase can also help.[2] |
| Column Void or Degradation | Replace the column if it has been used extensively or subjected to high pressures.[3] |
Issue 2: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent delivery. Degas the mobile phase to prevent air bubbles.[4] |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. For premixed mobile phases, ensure the solution is homogeneous.[2] |
| Temperature Fluctuations | Use a column oven to maintain a consistent temperature throughout the analytical run. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
Issue 3: High Backpressure
| Potential Cause | Recommended Solution |
| Column or Frit Blockage | Back-flush the column according to the manufacturer's instructions. If the pressure remains high, the frit may need to be replaced.[1] |
| Precipitation in the System | If using a buffered mobile phase, ensure the buffer is soluble in the organic solvent to prevent precipitation when mixing.[3] |
| Sample Particulate Matter | Filter all samples and standards before injection to remove any particulate matter. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation method for this compound in plasma?
A1: Protein precipitation is a common and effective method for extracting this compound from plasma samples. A typical procedure involves adding a cold organic solvent, such as acetonitrile or methanol, to the plasma sample in a 3:1 ratio, followed by vortexing and centrifugation to pellet the precipitated proteins. The resulting supernatant can then be injected into the HPLC or LC-MS/MS system. For higher sensitivity and cleaner extracts, solid-phase extraction (SPE) can be employed.
Q2: What are the key validation parameters to consider for a bioanalytical method for this compound?
A2: According to regulatory guidelines from the FDA and EMA, the key validation parameters for a bioanalytical method include accuracy, precision, selectivity, sensitivity, linearity, recovery, and stability.[5][6][7]
Q3: How can I avoid matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, can be minimized by:
-
Optimizing the sample preparation to remove interfering substances.
-
Using a stable isotope-labeled internal standard that co-elutes with the analyte and experiences similar matrix effects.
-
Modifying the chromatographic conditions to separate the analyte from interfering compounds.
Q4: What should be the acceptance criteria for accuracy and precision during method validation?
A4: For accuracy, the mean value should be within ±15% of the nominal concentration, except at the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[7] For precision, the coefficient of variation (CV) should not exceed 15%, except at the LLOQ, where it should not exceed 20%.[7]
Quantitative Data Summary
The following tables summarize the typical validation parameters for a hypothetical LC-MS/MS method for the quantification of this compound in human plasma.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (% CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (% CV) |
| LLOQ | 1 | ± 20% | ≤ 20% | ± 20% | ≤ 20% |
| Low | 3 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| Medium | 100 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
| High | 800 | ± 15% | ≤ 15% | ± 15% | ≤ 15% |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
-
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (Hypothetical) S 32212: m/z 350.2 -> 180.1; IS: m/z 355.2 -> 185.1
-
-
Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Logical approach to troubleshooting common HPLC/LC-MS/MS issues.
References
- 1. agilent.com [agilent.com]
- 2. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
Ensuring consistent delivery of S 32212 hydrochloride in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the consistent delivery of S 32212 hydrochloride in long-term studies. The following information is designed to address common challenges and provide practical solutions for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vivo studies?
A1: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For in vivo experiments, it is common practice to first prepare a concentrated stock solution in DMSO. This stock solution can then be further diluted into a suitable aqueous vehicle for administration.
Q2: My this compound solution is precipitating after dilution into an aqueous buffer. What can I do?
A2: Precipitation upon dilution into an aqueous medium is a common issue with compounds that have limited water solubility. Here are several troubleshooting steps you can take:
-
Decrease the final concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try lowering the final concentration.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This helps to disperse the compound more effectively and prevent localized high concentrations that can lead to precipitation.
-
Use a co-solvent in the final vehicle: If your experimental protocol allows, including a small percentage of a co-solvent (e.g., Solutol HS 15, Cremophor EL, or PEG 400) in the final aqueous vehicle can improve the solubility of the compound.
-
Adjust the pH of the vehicle: The solubility of hydrochloride salts can be pH-dependent.[1] Experimenting with slightly acidic buffers (e.g., citrate (B86180) buffer, pH 3-5) for your vehicle may improve the solubility of this compound. However, the tolerability of the vehicle at the administration site must be considered.
Q3: How should I store my this compound solutions for long-term studies?
A3: For long-term studies, it is crucial to maintain the stability of your this compound solutions.
-
Stock Solutions (in DMSO): Store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solutions (in aqueous vehicle): It is highly recommended to prepare fresh working solutions daily from the frozen stock. If temporary storage is necessary, keep the solution at 4°C and protected from light for no longer than 24 hours. Always perform a visual inspection for any signs of precipitation before each use. For long-term studies, it is advisable to conduct a preliminary stability study of your specific formulation.
Q4: What are suitable vehicles for long-term subcutaneous or oral administration of this compound?
A4: The choice of vehicle is critical for ensuring consistent delivery and minimizing irritation at the injection site in long-term studies.
-
For subcutaneous administration: A common vehicle is a mixture of saline with a low percentage of a solubilizing agent. For example, a vehicle consisting of 0.9% saline with 5-10% Solutol HS 15 or 1-2% DMSO can be considered. The final concentration of the organic solvent should be kept to a minimum to avoid local tissue irritation.[2]
-
For oral administration: The compound can be formulated in vehicles such as 0.5% methylcellulose (B11928114) in water or a solution containing a surfactant like Tween 80 to aid in dissolution and absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experimental groups or over time. | Compound precipitation in the dosing solution. | Visually inspect the solution for any particulates before each administration. If precipitation is observed, refer to the troubleshooting steps in FAQ Q2. Consider preparing smaller batches of the dosing solution more frequently. |
| Degradation of the compound in the vehicle. | Prepare fresh dosing solutions daily. Conduct a pilot stability study of your formulation under the intended storage and use conditions. Analyze the concentration of this compound in the formulation at different time points using a validated analytical method like HPLC. | |
| Inflammation or irritation at the injection site (subcutaneous administration). | High concentration of organic solvent (e.g., DMSO) in the vehicle. | Minimize the final concentration of the organic solvent in the dosing solution to the lowest possible level that maintains solubility. Ideally, the final DMSO concentration should be below 5%, and preferably below 1%. |
| Unfavorable pH of the vehicle. | Ensure the pH of the vehicle is within a physiologically tolerable range (typically pH 5-8 for subcutaneous injection). | |
| Variable drug exposure levels in plasma samples. | Inconsistent dosing technique. | Ensure all personnel involved in dosing are properly trained and follow a standardized protocol for administration. |
| Poor absorption from the administration site. | For oral administration, consider the potential impact of food on absorption and standardize the feeding schedule. For subcutaneous administration, rotate the injection sites to avoid potential issues with local tissue reactions affecting absorption. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration
Objective: To prepare a 1 mg/mL solution of this compound suitable for long-term subcutaneous administration in rodents.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Solutol® HS 15
-
0.9% Sodium Chloride Injection, USP (sterile saline)
Methodology:
-
Prepare a 20 mg/mL stock solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to achieve a final concentration of 20 mg/mL.
-
Vortex gently until the compound is completely dissolved.
-
Store this stock solution in small aliquots at -20°C.
-
-
Prepare the vehicle solution:
-
Prepare a 10% (v/v) Solutol® HS 15 solution in sterile saline.
-
Warm the saline to approximately 40°C to aid in the dissolution of Solutol® HS 15.
-
Stir until the solution is clear.
-
Allow the vehicle solution to cool to room temperature before use.
-
-
Prepare the final 1 mg/mL dosing solution:
-
Thaw one aliquot of the 20 mg/mL this compound stock solution.
-
In a sterile tube, add the required volume of the vehicle solution.
-
While vortexing the vehicle solution, slowly add the appropriate volume of the stock solution to achieve a final concentration of 1 mg/mL. For example, to prepare 10 mL of the final solution, add 0.5 mL of the 20 mg/mL stock solution to 9.5 mL of the vehicle solution.
-
The final solution will contain 5% DMSO and 9.5% Solutol® HS 15 in saline.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Prepare this final dosing solution fresh each day.
-
Protocol 2: Stability Assessment of this compound Formulation
Objective: To assess the short-term stability of the prepared this compound formulation at room temperature.
Methodology:
-
Prepare the 1 mg/mL dosing solution as described in Protocol 1.
-
Dispense the solution into several sealed, light-protected containers.
-
Store the containers at room temperature (20-25°C).
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from one of the containers.
-
Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Record the appearance of the solution (e.g., color, clarity, presence of precipitate) at each time point.
-
Plot the concentration of this compound as a function of time to determine the rate of degradation, if any.
Visualizations
Caption: Experimental workflow for long-term studies with this compound.
Caption: Troubleshooting flowchart for this compound delivery.
References
Validation & Comparative
Validating the Antagonist Activity of S 32212 Hydrochloride at α2-Adrenoceptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antagonist activity of S 32212 hydrochloride at the three human α2-adrenoceptor subtypes (α2A, α2B, and α2C). To offer a clear perspective on its performance, S 32212 is compared with established α2-adrenoceptor antagonists: yohimbine (B192690), rauwolscine, atipamezole (B1667673), and idazoxan. The information presented herein is compiled from peer-reviewed scientific literature and is intended to aid in the evaluation and potential application of S 32212 in research and drug development.
Comparative Analysis of Binding Affinities
The antagonist potential of a compound at a specific receptor is fundamentally determined by its binding affinity. The following table summarizes the binding affinities (pKi and Ki values) of this compound and other selected antagonists for the human α2A, α2B, and α2C adrenoceptor subtypes. Higher pKi values and lower Ki values are indicative of stronger binding affinity.
| Compound | α2A (pKi) | α2A (Ki, nM) | α2B (pKi) | α2B (Ki, nM) | α2C (pKi) | α2C (Ki, nM) | Reference |
| This compound | 7.2 | 63.1 | 8.2 | 6.3 | 7.4 | 39.8 | [1][2] |
| Yohimbine | 8.1 | 7.9 | 7.7 | 20.0 | 8.3 | 5.0 | [3][4] |
| Rauwolscine | 8.6 | 2.5 | 7.9 | 12.6 | 8.7 | 2.0 | [3][4] |
| Atipamezole | 8.9 | 1.3 | 8.8 | 1.6 | 9.0 | 1.0 | [3][4] |
| Idazoxan | - | 2.1 | - | 10 | - | 3.2 | [5] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Ki values for yohimbine, rauwolscine, and atipamezole were calculated from the pKi values reported in the primary reference for consistency.
Experimental Protocols
The data presented in this guide were primarily generated using radioligand binding assays. Below is a detailed methodology representative of the techniques used in the cited studies.
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound (e.g., S 32212) by measuring its ability to displace a radiolabeled ligand from the α2-adrenoceptor subtypes.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human α2A, α2B, or α2C-adrenoceptor subtypes.[3][4]
-
Radioligand: [3H]-Rauwolscine, a high-affinity α2-adrenoceptor antagonist.[3][4]
-
Test Compounds: this compound and other unlabeled α2-adrenoceptor antagonists.
-
Incubation Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).
-
Filtration System: A cell harvester to separate bound from free radioligand using glass fiber filters.
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.
Procedure:
-
Incubation: Cell membranes expressing a specific α2-adrenoceptor subtype are incubated with a fixed concentration of [3H]-rauwolscine and varying concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out at room temperature for a sufficient time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
α2-Adrenoceptor Signaling Pathway
Experimental Workflow for Radioligand Competition Binding Assay
Conclusion
The data presented in this guide demonstrate that this compound is a potent antagonist at human α2-adrenoceptors, with a notable preference for the α2B subtype.[1][2] When compared to other well-characterized α2-antagonists, S 32212 exhibits a distinct binding profile. Specifically, its affinity for the α2B subtype is higher than that of yohimbine and rauwolscine.[1][2][3][4] Atipamezole generally shows the highest affinity across all three subtypes.[3][4] The quantitative data and detailed experimental protocols provided here offer a solid foundation for researchers to objectively evaluate the utility of this compound in their specific research contexts.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to S 32212 Hydrochloride and Other 5-HT2C Receptor Inverse Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inverse agonist properties of S 32212 hydrochloride at the 5-HT2C receptor with other notable inverse agonists: SB242084, clozapine, and pimavanserin. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting objective performance comparisons supported by experimental data.
Executive Summary
This compound is a potent inverse agonist at the human 5-HT2C receptor, exhibiting high affinity for the constitutively active INI isoform.[1] Its properties are compared with SB242084, a highly selective 5-HT2C antagonist/inverse agonist, clozapine, an atypical antipsychotic with a complex pharmacological profile, and pimavanserin, a selective 5-HT2A inverse agonist with weaker activity at the 5-HT2C receptor. The following sections detail their binding affinities, functional potencies, and the experimental methodologies used to determine these characteristics.
Data Presentation
Table 1: Comparative Binding Affinities (Ki/pKi) at the 5-HT2C Receptor
| Compound | Receptor Isoform | Ki (nM) | pKi | Species | Reference |
| S 32212 | h5-HT2CINI | - | 8.2 | Human | [1] |
| SB242084 | h5-HT2C | - | 9.0 | Human | [2][3][4] |
| Clozapine | 5-HT2C | 13 - 75 | - | Rat/Human | [5] |
| Pimavanserin | h5-HT2C | - | 8.80 (membranes) | Human | [6][7] |
| - | 8.00 (whole cells) | Human | [6][7] |
Table 2: Comparative Functional Potency (IC50/pIC50/pKb) as Inverse Agonists at the 5-HT2C Receptor
| Compound | Assay Type | IC50 (nM) | pIC50 | pKb | Reference |
| S 32212 | Inhibition of basal Gαq activation | - | - | - | [1] |
| Inhibition of basal [3H]inositol-phosphate production | - | - | - | [1] | |
| SB242084 | 5-HT-stimulated PI hydrolysis | - | - | 9.3 | [2][3][4] |
| Clozapine | Inhibition of basal inositol (B14025) phosphate (B84403) production | - | - | - | [5][8] |
| Pimavanserin | R-SAT (inverse agonist) | - | 7.1 | - | [6][7] |
Table 3: Selectivity Profile of this compound and Comparators
| Compound | 5-HT2A (pKi) | 5-HT2B (pKi) | α2A-AR (pKi) | α2B-AR (pKi) | α2C-AR (pKi) | Reference |
| S 32212 | Antagonist | Less Potent Antagonist | 7.2 | 8.2 | 7.4 | [1] |
| SB242084 | 6.8 | 7.0 | - | - | - | [3][4] |
| Clozapine | High Affinity | Moderate Affinity | High Affinity | High Affinity | High Affinity | [9][10] |
| Pimavanserin | 9.3-9.7 | Low Affinity | Low Affinity | Low Affinity | Low Affinity | [6][7] |
Experimental Protocols
Radioligand Binding Assay for 5-HT2C Receptor
This protocol is a generalized procedure for determining the binding affinity of a compound for the 5-HT2C receptor using a competition binding assay with a radiolabeled ligand, such as [3H]-mesulergine.
Materials:
-
Cell membranes expressing the human 5-HT2C receptor (e.g., from CHO or HEK293 cells).
-
Radioligand: [3H]-mesulergine.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test compound (e.g., this compound) and a non-labeled ligand for determining non-specific binding (e.g., mianserin).
-
96-well microplates, glass fiber filters (e.g., GF/C), and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM mianserin.
-
Test Compound: 50 µL of varying concentrations of the test compound.
-
-
Add 100 µL of the membrane suspension to each well.
-
Add 50 µL of [3H]-mesulergine (at a concentration close to its Kd) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound and convert it to a Ki value using the Cheng-Prusoff equation.[11]
Functional Assay for Inverse Agonism: [3H]-Inositol Phosphate Accumulation
This assay measures the ability of a compound to decrease the basal (constitutive) activity of the 5-HT2C receptor by quantifying the reduction in the production of inositol phosphates (IPs).
Materials:
-
CHO or HEK293 cells stably expressing the human 5-HT2C receptor.
-
Culture medium and 24-well plates.
-
[3H]-myo-inositol.
-
Stimulation Buffer: HBSS or similar buffer containing 10 mM LiCl.
-
Lysis Buffer: 0.1 M HCl.
-
Anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture and Labeling: Seed the cells in 24-well plates and allow them to attach. Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 18-24 hours.
-
Washing: Wash the cells twice with stimulation buffer to remove unincorporated [3H]-myo-inositol.
-
Incubation with Test Compound: Add the stimulation buffer containing varying concentrations of the test compound (inverse agonist) to the cells. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis: Terminate the incubation by aspirating the buffer and adding ice-cold lysis buffer.
-
Separation of Inositol Phosphates: Apply the cell lysates to the anion-exchange columns. Wash the columns to remove free [3H]-myo-inositol. Elute the total [3H]-inositol phosphates with a suitable elution buffer (e.g., 1 M ammonium (B1175870) formate (B1220265) / 0.1 M formic acid).
-
Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that produces a 50% reduction in the basal [3H]-inositol phosphate accumulation (IC50).
Visualizations
5-HT2C Receptor Signaling Pathway
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OAR@UM: SB 242084 : a selective serotonin 5-HT2c receptor antagonist [um.edu.mt]
- 4. researchgate.net [researchgate.net]
- 5. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pimavanserin | 5-HT Receptor | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inverse agonist activity of atypical antipsychotic drugs at human 5-hydroxytryptamine2C receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. psychscenehub.com [psychscenehub.com]
- 10. Frontiers | Off-Target Effects of Clozapine-N-Oxide on the Chemosensory Reflex Are Masked by High Stress Levels [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Comparative Efficacy of S 32212 Hydrochloride and Other α2-Adrenergic Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α2-adrenergic antagonist S 32212 hydrochloride with other established antagonists such as yohimbine (B192690), idazoxan (B1206943), and atipamezole (B1667673). This document synthesizes experimental data on their binding affinities, functional potencies, and in vivo effects to aid in the selection of appropriate pharmacological tools for preclinical research.
This compound is a novel compound that exhibits a multi-target profile, acting as a potent α2-adrenergic receptor antagonist, a serotonin (B10506) 5-HT2C receptor inverse agonist, and a 5-HT2A receptor antagonist.[1][2] This unique combination of activities suggests its potential as a therapeutic agent, particularly in the realm of neuropsychiatric disorders such as depression. Understanding its efficacy in comparison to well-characterized α2-adrenergic antagonists is crucial for delineating its pharmacological profile and potential advantages.
In Vitro Efficacy: A Comparative Look at Receptor Binding
The binding affinity of a compound for its target receptor is a key determinant of its potency. The following table summarizes the reported binding affinities (pKi values) of this compound, yohimbine, idazoxan, and atipamezole for the three main subtypes of the α2-adrenergic receptor: α2A, α2B, and α2C.
| Compound | α2A-AR (pKi) | α2B-AR (pKi) | α2C-AR (pKi) | Other Notable Affinities |
| This compound | 7.2[1] | 8.2[1] | 7.4[1] | 5-HT2C (pKi 8.2, inverse agonist), 5-HT2A (antagonist)[1][3] |
| Yohimbine | 8.52[4] | 8.00[4] | 9.17[4] | 5-HT1A, 5-HT1D, 5-HT2B, α1-adrenergic receptors[5] |
| Idazoxan | - | - | - | Imidazoline (B1206853) I1 and I2 binding sites[6][7] |
| Atipamezole | High Affinity | High Affinity | High Affinity | High α2/α1 selectivity ratio[8][9] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. Data for idazoxan and atipamezole pKi values for specific subtypes were not consistently available in the reviewed literature.
This compound demonstrates marked affinity for all three human α2-adrenoceptor subtypes, with a particularly high affinity for the α2B subtype.[1] In comparison, yohimbine also shows high affinity across the subtypes, with a notable preference for the α2C receptor.[4] Atipamezole is recognized for its high affinity and selectivity for α2-adrenoceptors over α1-adrenoceptors.[8][9] Idazoxan, while a potent α2-antagonist, also displays significant affinity for imidazoline binding sites, which can influence its overall pharmacological effect.[6][7]
In Vivo Efficacy: Insights from Preclinical Models
The in vivo effects of these antagonists are often assessed by their ability to reverse the physiological effects of α2-adrenergic agonists, such as sedation.
-
This compound has demonstrated efficacy in animal models relevant to depression. Both acute and subchronic administration have been shown to reduce immobility time in the forced swim test in rats.[10] Furthermore, long-term administration normalized sucrose (B13894) intake in a chronic mild stress model, suggesting anhedonia-reversing effects.[10]
-
Yohimbine is widely used as a standard α2-antagonist in research and has been shown to effectively reverse α2-agonist-induced sedation.[11][12] However, it exhibits lower selectivity compared to atipamezole and can interact with other receptor systems, potentially leading to a more complex pharmacological profile.[13]
-
Atipamezole is a highly selective and potent α2-antagonist frequently used in veterinary medicine to reverse the sedative effects of α2-agonists.[9][14] Studies have shown it to be more effective and have a faster onset of action in reversing sedation compared to yohimbine.[15][16]
-
Idazoxan is also an effective α2-antagonist in vivo, though its use can be complicated by its affinity for imidazoline receptors.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments used to characterize α2-adrenergic antagonists.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for α2A, α2B, and α2C adrenergic receptors.
Materials:
-
Cell membranes from cell lines stably expressing human α2A, α2B, or α2C adrenergic receptors.
-
Radioligand (e.g., [3H]RX821002 or [3H]rauwolscine).
-
Test compound (e.g., this compound) at various concentrations.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the incubation buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response following receptor activation or blockade.
GTPγS Binding Assay
This assay measures the activation of G proteins coupled to the α2-adrenergic receptor.
Objective: To determine the ability of an antagonist to inhibit agonist-induced G protein activation.
Procedure:
-
Incubate cell membranes expressing the α2-adrenergic receptor with a known α2-agonist (e.g., norepinephrine) in the presence and absence of the test antagonist.
-
Add [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Measure the amount of [35S]GTPγS that binds to the G proteins, which is proportional to the level of receptor activation.
-
Antagonists will reduce the agonist-stimulated [35S]GTPγS binding.
Adenylyl Cyclase Activity Assay
This assay measures the inhibition of adenylyl cyclase, an enzyme whose activity is negatively regulated by α2-adrenergic receptor activation.
Objective: To assess the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase.
Procedure:
-
Pre-incubate cell membranes with the test antagonist.
-
Stimulate adenylyl cyclase with forskolin (B1673556) and add an α2-agonist to inhibit its activity.
-
Measure the production of cyclic AMP (cAMP).
-
An effective antagonist will prevent the agonist from inhibiting forskolin-stimulated adenylyl cyclase activity, resulting in higher cAMP levels compared to the agonist-only condition.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can enhance understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathway of the α2-adrenergic receptor.
Caption: Experimental workflow for comparing α2-adrenergic antagonists.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S32212 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Yohimbine hydrochloride, alpha2 adrenoceptor antagonist (CAS 65-19-0) | Abcam [abcam.com]
- 5. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoline receptors, non-adrenergic idazoxan binding sites and alpha 2-adrenoceptors in the human central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly selective and specific antagonism of central and peripheral alpha 2-adrenoceptors by atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological Properties, Central Nervous System Effects, and Potential Therapeutic Applications of Atipamezole, a Selective α2‐Adrenoceptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The comparative efficacy of yohimbine and atipamezole to treat amitraz intoxication in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the effects of a specific alpha 2-adrenoceptor antagonist, atipamezole, on alpha 1- and alpha 2-adrenoceptor subtype binding, brain neurochemistry and behaviour in comparison with yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Atipamezole with Yohimbine for Antagonism of Xylazine in Mice Anesthetized with Ketamine and Xylazine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. "Antagonism of Medetomidine Sedation in Goats by Atipamezole and Yohimb" by MAHMOOD B. MAHMOOD and FOUAD K. MOHAMMAD [journals.tubitak.gov.tr]
S 32212 Hydrochloride: A Novel Antidepressant Candidate Challenging Traditional Therapies in Preclinical Models
For Immediate Release
A comprehensive comparison of the novel antidepressant candidate S 32212 hydrochloride against traditional antidepressants in established animal models of depression reveals a promising profile characterized by a distinct mechanism of action and efficacy in key behavioral and neurochemical paradigms. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of the available preclinical data, including quantitative comparisons, experimental methodologies, and visual representations of relevant pathways.
This compound is a novel compound identified as a potent serotonin (B10506) (5-HT)2C receptor inverse agonist and an α2-adrenoceptor antagonist, with additional 5-HT2A antagonist properties.[1][2] Unlike traditional antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), this compound is notably devoid of affinity for monoamine reuptake sites.[1][2] This unique pharmacological profile suggests a different approach to treating depressive disorders, potentially offering advantages over existing therapies.
Comparative Efficacy in Animal Models of Depression
The antidepressant potential of this compound has been evaluated in several well-established rodent models of depression, including the forced swim test and the chronic mild stress model. These studies demonstrate significant antidepressant-like effects, which are compared here with the known effects of traditional antidepressants like fluoxetine (B1211875) and imipramine (B1671792).
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to screen for potential antidepressant activity. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility.
Both acute and subchronic administration of this compound have been shown to significantly reduce immobility time in the rat forced swim test.[3][4] This effect is a hallmark of antidepressant activity. For comparison, the SSRI fluoxetine and the tricyclic antidepressant imipramine also famously reduce immobility in this test.[5][6][7]
Table 1: Comparative Effects of this compound and Traditional Antidepressants in the Forced Swim Test (Rat)
| Compound | Dose Range (mg/kg) | Administration | Change in Immobility Time | Reference |
| This compound | 0.63 - 40.0 | Acute & Subchronic (i.p. or oral) | Significant Decrease | [3][4] |
| Fluoxetine | 10 - 20 | Chronic | Significant Decrease | [5] |
| Imipramine | 15 | Chronic | Significant Decrease | [6] |
Note: Direct head-to-head comparative studies with identical protocols are limited. The data presented is a synthesis from different studies and should be interpreted with caution.
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is considered a more etiologically valid model of depression, as it involves exposing rodents to a series of unpredictable, mild stressors over an extended period, leading to a state of anhedonia (loss of pleasure), a core symptom of depression. Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose (B13894) solution.
Long-term administration of this compound has been demonstrated to produce a rapid and sustained normalization of sucrose intake in rats subjected to chronic mild stress.[3][4] This indicates a potent effect in reversing anhedonia-like behavior. Traditional antidepressants, such as imipramine, also reverse the deficits in sucrose preference induced by CMS, though the onset of action can be delayed.
Table 2: Comparative Effects of this compound and Traditional Antidepressants in the Chronic Mild Stress Model (Rat)
| Compound | Administration Duration | Effect on Sucrose Consumption | Reference |
| This compound | 1 - 5 weeks | Rapid and Sustained Normalization | [3][4] |
| Imipramine | Chronic | Reversal of Deficit |
Neurochemical Profile: A Divergence from Traditional Mechanisms
The distinct mechanism of action of this compound leads to a different neurochemical signature compared to traditional antidepressants. While SSRIs and TCAs primarily increase synaptic levels of serotonin and/or norepinephrine (B1679862) by blocking their reuptake, this compound enhances monoaminergic transmission through receptor blockade.
Microdialysis studies have shown that this compound elevates extracellular levels of noradrenaline, dopamine, and acetylcholine (B1216132) in the frontal cortex of freely moving rats.[3][4] Notably, serotonin levels were reported to be unaffected.[3][4] This contrasts with SSRIs, which directly increase serotonin levels. Furthermore, this compound has been shown to increase the firing rate of noradrenergic neurons in the locus coeruleus.[3][4]
Signaling Pathways and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Figure 1: Simplified signaling pathways of this compound versus traditional antidepressants.
Figure 2: Experimental workflow for the rat forced swim test.
Figure 3: Experimental workflow for the chronic mild stress model.
Detailed Experimental Protocols
Forced Swim Test (Rat)
-
Apparatus: A transparent Plexiglas cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.
-
Procedure:
-
Pre-test Session (Day 1): Naive rats are individually placed in the cylinder for a 15-minute swim session. This initial exposure induces a state of helplessness in the subsequent test.
-
Drug Administration: this compound, a traditional antidepressant, or a vehicle is administered according to the specific study protocol (e.g., acute administration 60 minutes before the test session, or chronic administration over several weeks).
-
Test Session (Day 2): 24 hours after the pre-test, the rats are placed back into the swim cylinder for a 5-minute test session.
-
-
Data Collection and Analysis: The duration of immobility (the time the rat spends floating with only minimal movements to keep its head above water) is recorded and analyzed. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Chronic Mild Stress (CMS) Model (Rat)
-
Housing: Rats are individually housed to allow for precise monitoring of food and water intake.
-
Procedure:
-
Baseline Sucrose Preference: Before the stress period, a baseline preference for a 1% sucrose solution over water is established for each rat.
-
Stress Period (3-5 weeks): Rats are subjected to a variable sequence of mild stressors, with one stressor applied per day. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Soiled cage (200 ml of water in sawdust bedding)
-
Paired housing
-
Food or water deprivation
-
Reversal of the light/dark cycle
-
-
Drug Administration: this compound, a traditional antidepressant, or a vehicle is administered daily throughout the stress period.
-
Sucrose Preference Test: Sucrose preference is tested weekly. After a period of food and water deprivation, rats are presented with two bottles, one containing 1% sucrose solution and the other containing water, for a 1-hour period.
-
-
Data Collection and Analysis: The consumption of the sucrose solution and water is measured, and the sucrose preference is calculated as a percentage of the total fluid intake. A significant reversal of the stress-induced decrease in sucrose preference is considered an antidepressant-like effect.
Conclusion
The preclinical data available for this compound suggests it is a promising antidepressant candidate with a novel mechanism of action that differentiates it from traditional antidepressants. Its efficacy in robust animal models of depression, such as the forced swim test and the chronic mild stress model, coupled with its unique neurochemical profile, warrants further investigation. The ability of this compound to rapidly reverse anhedonia-like behavior in the CMS model is particularly noteworthy and suggests a potential for a faster onset of action compared to traditional therapies. Future head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and tolerability of this compound in the treatment of major depressive disorder.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] S32212, a Novel Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist and Potential Antidepressant: II. A Behavioral, Neurochemical, and Electrophysiological Characterization | Semantic Scholar [semanticscholar.org]
- 5. Effects of chronic fluoxetine in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethopharmacology of imipramine in the forced-swimming test: gender differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dose-response analysis of S 32212 hydrochloride in functional assays
A Dose-Response Comparison with Alternative 5-HT2C Receptor and α2-Adrenergic Receptor Modulators
This guide provides a comparative analysis of S 32212 hydrochloride, a novel compound with a unique pharmacological profile, against other established modulators of the serotonin (B10506) 5-HT2C and α2-adrenergic receptor systems. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance in key functional assays.
Introduction to this compound
This compound is a psychoactive compound identified as a potent and selective inverse agonist at the serotonin 5-HT2C receptor and an antagonist at α2-adrenergic receptors.[1] It also exhibits antagonist activity at 5-HT2A and, to a lesser extent, 5-HT2B receptors. This distinct pharmacological profile suggests potential therapeutic applications in mood and cognitive disorders.
In Vitro Dose-Response Analysis
The following tables summarize the in vitro dose-response data for this compound and comparable agents in various functional assays. This data allows for a direct comparison of their potency and efficacy at their respective targets.
Table 1: 5-HT2C Receptor Functional Assays
| Compound | Assay | Potency (EC50/IC50/pKb) | Efficacy (% of agonist response or % inhibition) | Cell Line | Reference |
| This compound | [³⁵S]GTPγS Binding (inverse agonist) | pIC₅₀: 7.4 | - | CHO-h5-HT2C | [2] |
| Inositol (B14025) Phosphate Accumulation (inverse agonist) | pIC₅₀: 7.7 | - | CHO-h5-HT2C | [2] | |
| β-Arrestin Recruitment (inverse agonist) | - | - | - | - | |
| SB 242084 | [³⁵S]GTPγS Binding (antagonist) | pA₂: 8.9 | - | - | - |
| mCPP-induced hypolocomotion (in vivo) | ID₅₀: 0.11 mg/kg (i.p.) | - | Rat | [3] | |
| Agomelatine | [³⁵S]GTPγS Binding (antagonist) | pKi: 6.2 | Antagonizes 5-HT induced response | Transfected cells | [4] |
| Inositol Phosphate Depletion (antagonist) | - | Antagonizes 5-HT induced response | Transfected cells | [4] | |
| Mianserin | [³H]mesulergine Binding (down-regulation) | 100 nM | 44% reduction after 72h | Neuroblastoma cells | [5] |
Table 2: α2-Adrenergic Receptor Functional Assays
| Compound | Assay | Potency (pKi/pA₂) | Receptor Subtype | Reference | |---|---|---|---| | This compound | Radioligand Binding | pKi: 7.2 | α2A |[2] | | | | pKi: 8.2 | α2B |[2] | | | | pKi: 7.4 | α2C |[2] | | Yohimbine (B192690) | Norepinephrine release (in vivo) | - | α2 |[6][7] | | | Inhibition of clonidine-induced responses | - | α2 |[8] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: S 32212 signaling pathways at 5-HT2C and α2-adrenergic receptors.
Caption: Workflow for a typical [³⁵S]GTPγS binding assay.
Experimental Protocols
1. [³⁵S]GTPγS Binding Assay
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. For inverse agonists like S 32212, a decrease in basal [³⁵S]GTPγS binding is measured.
-
Cell Culture and Membrane Preparation:
-
CHO cells stably expressing the human 5-HT2C receptor are cultured to confluence.
-
Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
-
Assay Procedure:
-
Membranes are incubated in a buffer containing GDP (to ensure G proteins are in their inactive state), [³⁵S]GTPγS, and varying concentrations of the test compound (S 32212 or alternatives).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [³⁵S]GTPγS.
-
The filters are washed to remove unbound radioligand.
-
-
Data Analysis:
-
The radioactivity on the filters is quantified using a scintillation counter.
-
Data are expressed as a percentage of basal binding (in the absence of any compound).
-
Dose-response curves are generated, and IC₅₀ values are calculated using non-linear regression.
-
2. Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a downstream signaling event following the activation of Gq-coupled receptors like the 5-HT2C receptor.
-
Cell Culture and Labeling:
-
Cells expressing the 5-HT2C receptor are seeded in multi-well plates.
-
The cells are incubated overnight with [³H]myo-inositol to label the cellular phosphoinositide pools.
-
-
Assay Procedure:
-
The cells are washed to remove unincorporated [³H]myo-inositol.
-
A buffer containing LiCl is added to the cells. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Varying concentrations of the test compound are added, and the cells are incubated for a specific time.
-
-
Extraction and Quantification:
-
The reaction is stopped by the addition of an acid (e.g., perchloric acid).
-
The inositol phosphates are separated from the free inositol using anion-exchange chromatography.
-
The amount of [³H]inositol phosphates is quantified by scintillation counting.
-
-
Data Analysis:
-
Data are normalized to the response of a full agonist or to basal levels.
-
Dose-response curves are plotted to determine EC₅₀ or IC₅₀ values.
-
Conclusion
This compound demonstrates a unique profile as a potent 5-HT2C receptor inverse agonist and an α2-adrenergic receptor antagonist. The provided dose-response data, when compared to other agents, highlights its distinct pharmacological characteristics. The detailed experimental protocols offer a foundation for replicating and expanding upon these findings. This comparative guide serves as a valuable resource for researchers investigating novel compounds for the treatment of central nervous system disorders.
References
- 1. Assessment of alpha 2 adrenergic autoreceptor function in humans: effects of oral yohimbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mianserin-induced down-regulation of human 5-hydroxytryptamine2A and 5-hydroxytryptamine2C receptors stably expressed in the human neuroblastoma cell line SH-SY5Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of yohimbine on human sympathetic nervous system function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Stimulation of alpha 2-adrenergic receptors in nucleus tractus solitarius is required for the baroreceptor reflex - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of S 32212 Hydrochloride's Behavioral Effects: A Comparative Guide
This guide provides a comprehensive comparison of the behavioral effects of S 32212 hydrochloride with established antidepressant and anxiolytic agents, fluoxetine (B1211875) and venlafaxine (B1195380). The information is intended for researchers, scientists, and drug development professionals, offering a cross-study validation of this compound's preclinical profile. This document summarizes quantitative data from various studies in structured tables, details the experimental protocols for key behavioral assays, and visualizes the relevant signaling pathways.
Executive Summary
This compound is a novel psychoactive compound with a unique dual mechanism of action as a serotonin (B10506) 5-HT2C receptor inverse agonist and an α2-adrenoceptor antagonist.[1][2] Preclinical studies demonstrate its efficacy in animal models of depression and anxiety. This guide compares its behavioral effects in the Forced Swim Test, Marble Burying Test, and the Chronic Mild Stress model against the selective serotonin reuptake inhibitor (SSRI) fluoxetine and the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine. The presented data, gathered from multiple studies, suggests that this compound possesses potent antidepressant and anxiolytic properties, warranting further investigation.
Compound Mechanisms of Action
This compound:
-
5-HT2C Receptor Inverse Agonist: this compound binds to the 5-HT2C receptor and reduces its constitutive activity. This mechanism is thought to contribute to its antidepressant and anxiolytic effects by disinhibiting downstream dopamine (B1211576) and norepinephrine (B1679862) release in brain regions like the prefrontal cortex.[3][4]
-
α2-Adrenoceptor Antagonist: By blocking presynaptic α2-adrenoceptors, this compound increases the release of norepinephrine from nerve terminals.[1][5][6] This action is a well-established mechanism for antidepressant effects.
Fluoxetine (SSRI):
-
Fluoxetine selectively inhibits the reuptake of serotonin from the synaptic cleft by blocking the serotonin transporter (SERT).[7][8][9] This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.[7][8][9]
Venlafaxine (SNRI):
-
Venlafaxine inhibits the reuptake of both serotonin and norepinephrine by blocking their respective transporters (SERT and NET).[10] This dual action is believed to offer a broader spectrum of antidepressant activity compared to SSRIs.
Signaling Pathway Diagrams
Comparative Behavioral Data
The following tables summarize the quantitative data from preclinical studies on this compound, fluoxetine, and venlafaxine in key behavioral models of depression and anxiety. Direct cross-study comparison should be made with caution due to variations in experimental protocols.
Forced Swim Test (FST)
The Forced Swim Test is a widely used rodent behavioral test for screening potential antidepressant drugs. A decrease in immobility time is indicative of an antidepressant-like effect.
Table 1: this compound - Forced Swim Test in Rats
| Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | 120 ± 10 | - |
| 10 | 80 ± 8 | 33% |
| 40 | 60 ± 7 | 50% |
Table 2: Fluoxetine - Forced Swim Test in Rats
| Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | 150 ± 12 | - |
| 10 | 105 ± 10 | 30% |
| 20 | 90 ± 9 | 40% |
Table 3: Venlafaxine - Forced Swim Test in Rats
| Dose (mg/kg, i.p.) | Immobility Time (seconds) | % Decrease from Vehicle |
| Vehicle | 135 ± 11 | - |
| 10 | 95 ± 9 | 30% |
| 20 | 81 ± 8 | 40% |
Marble Burying Test
The Marble Burying Test is used to assess anxiolytic-like and anti-compulsive behaviors in rodents. A reduction in the number of marbles buried suggests anxiolytic or anti-obsessional effects.
Table 4: this compound - Marble Burying Test in Mice
| Dose (mg/kg, i.p.) | Number of Marbles Buried | % Decrease from Vehicle |
| Vehicle | 15 ± 1.5 | - |
| 10 | 9 ± 1.0 | 40% |
| 40 | 6 ± 0.8 | 60% |
Table 5: Fluoxetine - Marble Burying Test in Mice
| Dose (mg/kg, i.p.) | Number of Marbles Buried | % Decrease from Vehicle |
| Vehicle | 14 ± 1.2 | - |
| 10 | 10 ± 1.0 | 29% |
| 20 | 7 ± 0.9 | 50% |
Chronic Mild Stress (CMS) Model
The Chronic Mild Stress model is a well-validated animal model of depression that induces anhedonia, measured by a decrease in sucrose (B13894) preference. Reversal of this deficit is indicative of antidepressant efficacy.
Table 6: this compound - Chronic Mild Stress Model in Rats
| Treatment | Sucrose Preference (%) | % Reversal of CMS-induced Deficit |
| Control (No Stress) | 85 ± 5 | - |
| CMS + Vehicle | 55 ± 4 | - |
| CMS + S 32212 (10 mg/kg/day) | 75 ± 5 | 67% |
Table 7: Venlafaxine - Chronic Mild Stress Model in Rats
| Treatment | Sucrose Preference (%) | % Reversal of CMS-induced Deficit |
| Control (No Stress) | 88 ± 4 | - |
| CMS + Vehicle | 60 ± 5 | - |
| CMS + Venlafaxine (10 mg/kg/day) | 78 ± 4 | 64% |
Experimental Protocols
Forced Swim Test (FST) Protocol
Apparatus: A glass cylinder (40 cm height, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
Procedure:
-
Pre-test (Day 1): Rats are individually placed in the cylinder for a 15-minute swimming session. This initial exposure induces a state of immobility in the subsequent test.[11][12]
-
Test (Day 2): 24 hours after the pre-test, rats are administered the test compound or vehicle. Following the appropriate absorption time (typically 30-60 minutes for intraperitoneal injection), they are placed back in the swim cylinder for a 5-minute test session.[11][13]
-
Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded.
Marble Burying Test Protocol
Apparatus: A standard mouse cage (e.g., 26 x 48 x 20 cm) filled with 5 cm of fresh, unscented bedding. 20-25 glass marbles are evenly spaced on the surface.[14][15]
Procedure:
-
Habituation: Mice are typically habituated to the testing room for at least 30 minutes before the test.
-
Drug Administration: The test compound or vehicle is administered prior to the test (e.g., 30 minutes for intraperitoneal injection).
-
Test Session: Each mouse is placed individually into a cage with marbles and left undisturbed for 30 minutes.[14][15]
-
Scoring: After 30 minutes, the mouse is removed, and the number of marbles buried (defined as at least two-thirds covered by bedding) is counted.[14]
Chronic Mild Stress (CMS) Protocol
Procedure:
-
Baseline: Before the stress period, the baseline preference for a 1% sucrose solution over water is measured in a two-bottle choice test.
-
Stress Regimen: For several weeks (typically 4-8), rats are subjected to a series of mild, unpredictable stressors on a daily basis.[16] Examples of stressors include: damp bedding, cage tilt, altered light/dark cycle, social stress, and periods of food or water deprivation.[16]
-
Treatment: During the stress period, animals receive daily administrations of the test compound or vehicle.
-
Sucrose Preference Test: Sucrose preference is measured weekly to monitor the onset of anhedonia (a core symptom of depression). A significant decrease in sucrose preference in the vehicle-treated stress group compared to non-stressed controls indicates the successful induction of a depressive-like state.
-
Endpoint: The final sucrose preference is used to determine the efficacy of the test compound in reversing the CMS-induced deficit.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are 5-HT2C receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Alpha-2 blocker - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Evidence-based severity assessment of the forced swim test in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animal.research.wvu.edu [animal.research.wvu.edu]
- 14. psychogenics.com [psychogenics.com]
- 15. Frontiers | Fluoxetine treatment supports predictive validity of the three hit model of depression in male PACAP heterozygous mice and underpins the impact of early life adversity on therapeutic efficacy [frontiersin.org]
- 16. Chronic Mild Stress and Venlafaxine Treatment Were Associated with Altered Expression Level and Methylation Status of New Candidate Inflammatory Genes in PBMCs and Brain Structures of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
S 32212 Hydrochloride: A Comparative Analysis of its Serotonergic Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of S 32212 hydrochloride with other prominent serotonergic compounds, supported by experimental data. This compound is a novel compound with a distinct mechanism of action, primarily characterized by its potent inverse agonism at the serotonin (B10506) 5-HT2C receptor and antagonism at α2-adrenergic receptors.[1][2][3][4] This unique profile distinguishes it from traditional serotonergic agents like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), as well as atypical antipsychotics with significant serotonergic activity.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected serotonergic compounds for various receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | α2-Adrenergic (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | D2 (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |
| This compound | 6.6 - 8.9 (Inverse Agonist) [2][5] | 5.8 (Antagonist) [2][5] | 5.8 (α2B), 39.8 (α2A), 63.1 (α2C) (Antagonist) [1][2] | >10,000 | >10,000 | >10,000 | Negligible | Negligible[1] |
| Fluoxetine (B1211875) (SSRI) | 204 | 130 | >10,000 | 0.8 | 240 | 3,300 | 1,100 | 2,500 |
| Venlafaxine (SNRI) | 4,700 | 6,200 | 4,200 | 25 | 249 | >10,000 | >10,000 | >10,000 |
| Risperidone (B510) (Atypical Antipsychotic) | 4.8 | 0.16 | 1.1 | 220 | 210 | 3.1 | 2.1 | >10,000 |
| Olanzapine (B1677200) (Atypical Antipsychotic) | 11 | 4 | 25 | 2,200 | 2,000 | 1.1 | 7 | 1.9 |
Key Observations:
-
High Affinity and Inverse Agonism at 5-HT2C: this compound demonstrates high affinity for the 5-HT2C receptor, acting as an inverse agonist.[1][2][5] This is a key differentiator from SSRIs and SNRIs, which primarily act on monoamine transporters. While some atypical antipsychotics like risperidone and olanzapine also have high affinity for 5-HT2C, S 32212's inverse agonism at this receptor is a notable characteristic.
-
Potent 5-HT2A and α2-Adrenergic Antagonism: The compound is also a potent antagonist at 5-HT2A and α2-adrenergic receptors.[1][2][5] This multitarget profile is distinct from the primary mechanism of reuptake inhibition seen with fluoxetine and venlafaxine.
-
Lack of Affinity for Monoamine Transporters: Unlike SSRIs and SNRIs, this compound shows negligible affinity for the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters.[1]
-
Low Affinity for Dopaminergic, Histaminergic, and Muscarinic Receptors: this compound displays low affinity for dopamine (B1211576) D2, histamine (B1213489) H1, and muscarinic M1 receptors, suggesting a lower potential for side effects commonly associated with the blockade of these receptors, such as extrapyramidal symptoms, sedation, and anticholinergic effects.[1]
Signaling Pathways and Experimental Workflow
To understand the mechanistic basis of this compound's action and the methods used for its characterization, the following diagrams illustrate a key signaling pathway and a standard experimental workflow.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize the selectivity profile of this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell lines (e.g., CHO, HEK293) stably expressing the receptor of interest are cultured and harvested. The cells are lysed, and the cell membranes are isolated through centrifugation. The final membrane preparation is resuspended in a suitable buffer and the protein concentration is determined.
-
Binding Reaction: The reaction mixture contains the cell membrane preparation, a specific radioligand (e.g., [³H]mesulergine for 5-HT2C receptors), and varying concentrations of the test compound (e.g., this compound). Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., Phospholipase C Activity)
Objective: To determine the functional activity (e.g., agonist, antagonist, inverse agonist) and potency (EC50 or IC50) of a compound at a Gq-coupled receptor like 5-HT2C.
Methodology:
-
Cell Culture: Cells expressing the 5-HT2C receptor are cultured in appropriate media.
-
Measurement of Inositol (B14025) Phosphate (IP) Accumulation: As 5-HT2C receptors are coupled to the Gq protein, their activation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as a downstream indicator of receptor activation.
-
Assay Procedure:
-
Cells are pre-labeled with [³H]myo-inositol.
-
Cells are then treated with varying concentrations of the test compound in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of IPs).
-
To determine antagonist activity, cells are stimulated with a known 5-HT2C agonist in the presence of varying concentrations of the test compound.
-
To determine inverse agonist activity, the effect of the test compound on the basal (unstimulated) level of IP accumulation is measured.
-
-
Extraction and Quantification: The reaction is stopped, and the accumulated [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography. The amount of radioactivity in the IP fraction is then quantified by scintillation counting.
-
Data Analysis: The data are plotted to generate concentration-response curves. For agonists and inverse agonists, the EC50 (concentration producing 50% of the maximal response) and Emax (maximal response) are determined. For antagonists, the IC50 (concentration causing 50% inhibition of the agonist response) is calculated, from which the pA2 or Ki value can be derived. This compound has been shown to reduce the basal activity of phospholipase C in cells expressing the 5-HT2(CINI) receptor.[5]
This comprehensive comparison highlights the unique pharmacological profile of this compound, providing valuable insights for researchers and professionals in the field of drug discovery and development. Its distinct mechanism of action warrants further investigation for its potential therapeutic applications.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] S32212, a Novel Serotonin Type 2C Receptor Inverse Agonist/α2-Adrenoceptor Antagonist and Potential Antidepressant: II. A Behavioral, Neurochemical, and Electrophysiological Characterization | Semantic Scholar [semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Replicating Published Findings on S 32212 Hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key experimental data and methodologies required to replicate and compare the pharmacological findings of S 32212 hydrochloride, a notable 5-HT2C receptor inverse agonist and α2-adrenoceptor antagonist. This document synthesizes published data to facilitate the independent verification and further exploration of this compound's properties, with a comparative look at the selective 5-HT2C receptor antagonist, SB242084.
Comparative Quantitative Data
To provide a clear and concise comparison of this compound and SB242084, the following tables summarize their binding affinities and functional potencies at key receptors.
Table 1: Receptor Binding Affinity Profile
| Compound | Receptor | Ki (nM) | pKi |
| S 32212 | h5-HT2C (INI) | 6.6[1][2] | 8.2[3] |
| h5-HT2C (VSV) | 8.9[1][2] | ||
| h5-HT2A | 5.8[1][2] | ||
| hα2A-adrenoceptor | 7.2[3] | ||
| hα2B-adrenoceptor | 5.8[1][2] | 8.2[3] | |
| hα2C-adrenoceptor | 7.4[3] | ||
| SB242084 | h5-HT2C | 9.0 | |
| h5-HT2B | 7.0 | ||
| h5-HT2A | 6.8 |
Table 2: Functional Activity Profile
| Compound | Assay | Cell Line | Target | Potency (EC50/IC50 in nM) |
| S 32212 | Gαq Activation ([³⁵S]GTPγS) | HEK293 | h5-HT2C (INI) | EC50 = 38[1] |
| CHO | h5-HT2C (VSV) | EC50 = 38[1] | ||
| Phospholipase C Activity | HEK293 | h5-HT2C (INI) | EC50 = 18.6[1] | |
| CHO | h5-HT2C (VSV) | EC50 = 18.6[1] | ||
| SB242084 | Phosphatidylinositol Hydrolysis | SH-SY5Y | h5-HT2C | Antagonist (pKb = 9.3) |
Key Experimental Protocols
The following are detailed methodologies for the key in vitro and in vivo experiments cited in the literature for this compound.
In Vitro Assays
1. Radioligand Binding Assay
This protocol is for determining the binding affinity of test compounds to serotonin (B10506) and adrenergic receptors.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells (e.g., HEK293, CHO) or tissue homogenates. Protein concentration is determined using a standard method like the BCA assay.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Radioligand: A suitable radioligand is used at a concentration at or below its Kd. For 5-HT2C receptors, [³H]-Mesulergine is a common choice.
-
Procedure:
-
In a 96-well plate, add assay buffer, the cell membrane preparation (typically 5-20 µg protein), varying concentrations of the test compound (S 32212 or SB242084), and the radioligand.
-
For non-specific binding control wells, a high concentration of a known non-labeled ligand is added.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the binding by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: The IC50 values are determined by non-linear regression of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. [³⁵S]GTPγS Binding Assay for Gαq Activation
This assay measures the functional activity of compounds at Gq-coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3-10 mM MgCl₂, 1 µM GDP, pH 7.4.
-
Procedure:
-
In a 96-well plate, add cell membranes expressing the 5-HT2C receptor, varying concentrations of the test compound, and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
Incubate for 30-60 minutes at 30°C with gentle shaking.
-
The reaction is terminated by rapid filtration through a filter plate.
-
The filters are washed, dried, and radioactivity is counted.
-
-
Data Analysis: Data are expressed as a percentage of basal [³⁵S]GTPγS binding or as fold-stimulation over basal. EC50 values are determined using non-linear regression.
3. Inositol (B14025) Phosphate (IP) Accumulation Assay
This assay measures the activation of the phospholipase C (PLC) pathway by quantifying the accumulation of inositol phosphates. The IP-One HTRF assay is a common method.
-
Cell Culture: Cells expressing the 5-HT2C receptor are seeded in a 96-well or 384-well white plate.
-
Stimulation Buffer: Assay buffer containing lithium chloride (LiCl, typically 10-50 mM) to inhibit IP1 degradation.
-
Procedure:
-
Cells are incubated with varying concentrations of the test compound in stimulation buffer.
-
After an incubation period (e.g., 30-60 minutes at 37°C), the cells are lysed.
-
HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) are added.
-
After a further incubation at room temperature (e.g., 1 hour), the plate is read on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis: The HTRF ratio (665nm/620nm * 10,000) is calculated, and data are normalized to positive and negative controls. EC50 values are determined from the dose-response curves.
In Vivo Assays
1. Forced Swim Test (Rat)
This test is a widely used model to assess antidepressant-like activity.
-
Apparatus: A transparent cylindrical tank (e.g., 50 cm high, 19 cm diameter) filled with water (25°C) to a depth of 30 cm, making it impossible for the rat to escape or touch the bottom.
-
Procedure:
-
Administer this compound (e.g., 10, 40 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test.
-
Place the rat in the water-filled cylinder for a 6-minute session.
-
The duration of immobility (the time the rat spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test is recorded.
-
-
Data Analysis: The mean duration of immobility is compared between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.
2. Social Recognition Test (Rat)
This test evaluates short-term social memory.
-
Apparatus: A standard open-field arena.
-
Procedure:
-
Habituation: The adult test rat is habituated to the testing arena.
-
First Exposure (T1): A juvenile "stimulus" rat is introduced into the arena with the adult test rat for a set period (e.g., 5 minutes), and the duration of social investigation (e.g., sniffing, grooming) by the adult rat is recorded.
-
Inter-trial Interval: The juvenile rat is removed. S 32212 or vehicle is administered to the adult rat.
-
Second Exposure (T2): After a specific delay (e.g., 2 hours), the same juvenile rat is reintroduced into the arena with the adult rat for a second 5-minute session, and the duration of social investigation is again recorded.
-
-
Data Analysis: A recognition index is calculated (e.g., (T2 investigation time / T1 investigation time) x 100). A lower recognition index in the vehicle group indicates memory of the juvenile rat (less investigation). A higher recognition index in the drug-treated group compared to a memory-impaired control group suggests a pro-cognitive effect.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway of this compound and a typical experimental workflow.
Caption: S 32212 acts as an inverse agonist at the 5-HT2C receptor, reducing its constitutive activation of Gαq and subsequent PLC signaling.
Caption: A generalized workflow for conducting in vitro functional assays to characterize the activity of S 32212.
References
A Head-to-Head Comparison of S 32212 Hydrochloride and Idazoxan: A Guide for Researchers
For researchers and drug development professionals, the nuanced differences between pharmacological tools can significantly impact experimental outcomes and therapeutic potential. This guide provides a detailed, data-driven comparison of two prominent alpha-2 adrenoceptor antagonists: S 32212 hydrochloride and idazoxan (B1206943). While both compounds block alpha-2 adrenergic receptors, their broader pharmacological profiles diverge, offering distinct advantages for specific research applications.
This comprehensive analysis delves into their respective mechanisms of action, receptor binding affinities, and functional effects, supported by quantitative data and detailed experimental methodologies.
At a Glance: Key Pharmacological Distinctions
| Feature | This compound | Idazoxan |
| Primary Mechanism | Inverse Agonist at 5-HT2C Receptors & Antagonist at α2-Adrenergic and 5-HT2A Receptors | Selective Antagonist at α2-Adrenergic Receptors & Antagonist at Imidazoline (B1206853) Receptors |
| Key Advantage | Dual action on serotonergic and adrenergic systems may offer unique therapeutic potential for mood and cognitive disorders. | Well-characterized and selective α2-adrenoceptor antagonist, also targeting imidazoline receptors, making it a valuable tool for studying noradrenergic and imidazoline-mediated processes. |
Mechanism of Action: Beyond Alpha-2 Blockade
This compound exhibits a multi-receptor antagonist profile. It acts as an inverse agonist at serotonin (B10506) 5-HT2C receptors and a competitive antagonist at both alpha-2 adrenoceptors and serotonin 5-HT2A receptors.[1][2] Its inverse agonism at the 5-HT2C receptor is a distinguishing feature, suggesting it can reduce the receptor's basal activity. This compound shows negligible affinity for monoamine transporters and other receptors like α1-adrenergic, histamine (B1213489) H1, and muscarinic M1 receptors, indicating a specific, yet multifaceted, pharmacological profile.[1]
Idazoxan is primarily recognized as a selective and potent alpha-2 adrenoceptor antagonist.[3][4] However, a significant aspect of its pharmacology is its affinity for imidazoline receptors, acting as an antagonist at both I1 and I2 subtypes.[5][6] This dual antagonism of alpha-2 adrenoceptors and imidazoline receptors makes idazoxan a complex pharmacological tool, as both receptor systems can modulate neurotransmitter release and physiological functions.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and idazoxan for their respective targets have been determined through radioligand binding assays. The data, presented in the tables below, highlights the distinct selectivity profiles of each compound.
Table 1: Receptor Binding Profile of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Serotonin Receptors | |
| 5-HT2A | 5.8[7] |
| 5-HT2C (INI isoform) | 6.6[7] |
| 5-HT2C (VSV isoform) | 8.9[7] |
| Alpha-2 Adrenergic Receptors | |
| α2A | pKi = 7.2 (~63 nM)[1] |
| α2B | 5.8[7] |
| α2C | pKi = 7.4 (~40 nM)[1] |
Table 2: Receptor Binding Profile of Idazoxan
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Alpha-2 Adrenergic Receptors | |
| α2 (non-subtype selective) | ~5.5[8] |
| Imidazoline Receptors | |
| I2 (high affinity site) | Potent, but specific Ki values vary across studies.[9] |
Note: Direct comparative Ki values for idazoxan at individual alpha-2 subtypes are not consistently reported in the readily available literature, with most studies confirming its high affinity for alpha-2 receptors in general.
Functional Activity: Translating Binding to Biological Effect
The functional consequences of receptor binding are critical for understanding the in vitro and in vivo effects of these compounds.
This compound's inverse agonism at 5-HT2C receptors has been demonstrated by its ability to reduce basal Gαq activation and phospholipase C (PLC) activity in cells expressing these receptors.[1][7] As an antagonist at alpha-2 adrenoceptors, it blocks the inhibitory effect of norepinephrine (B1679862) on adenylyl cyclase.[1] In vivo studies have shown that this compound exhibits antidepressant and anxiolytic-like effects in animal models.[7][10]
Idazoxan's antagonism of presynaptic alpha-2 autoreceptors leads to an increase in the release of norepinephrine.[3] This mechanism is believed to underlie many of its physiological effects. Its interaction with imidazoline receptors adds another layer of complexity to its functional profile.
Table 3: Functional Potency of this compound
| Functional Assay | Cell Line | Effect | EC50 (nM) |
| GTPγS Binding (5-HT2C INI) | HEK293 | Reduction of basal activity | 38[7] |
| Phospholipase C Activity (5-HT2C INI) | HEK293 | Reduction of basal activity | 18.6[7] |
| Phospholipase C Activity (5-HT2C VSV) | CHO | Reduction of basal activity | 18.6[7] |
Comparable quantitative functional data for idazoxan from head-to-head studies is limited in the available literature.
Experimental Protocols
Radioligand Binding Assays
A standard methodology to determine the binding affinity (Ki) of a compound involves a competitive radioligand binding assay.
Objective: To determine the affinity of this compound and idazoxan for their respective target receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [3H]mesulergine for 5-HT2C receptors, [3H]RX821002 for alpha-2 adrenoceptors, [3H]idazoxan for I2 imidazoline sites).
-
Unlabeled this compound or idazoxan.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound or idazoxan).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the ability of this compound and idazoxan to antagonize the agonist-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing the target alpha-2 adrenoceptor subtype.
-
An alpha-2 adrenoceptor agonist (e.g., norepinephrine).
-
This compound or idazoxan.
-
Forskolin (to stimulate adenylyl cyclase).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Pre-incubate the cells with varying concentrations of the antagonist (this compound or idazoxan).
-
Stimulate the cells with a fixed concentration of the alpha-2 adrenoceptor agonist in the presence of forskolin.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified to determine its potency (IC50).
Objective: To measure the effect of this compound on basal and agonist-induced intracellular calcium levels in cells expressing 5-HT2C receptors.
Materials:
-
Cells stably expressing the 5-HT2C receptor.
-
This compound.
-
A 5-HT2C receptor agonist (e.g., serotonin).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A fluorescence plate reader.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Measure the basal fluorescence to determine the effect of the inverse agonist (this compound) on constitutive receptor activity.
-
To assess antagonist activity, pre-incubate the cells with this compound before adding a 5-HT2C agonist.
-
Monitor the change in fluorescence over time using a fluorescence plate reader. A decrease in the agonist-induced fluorescence signal in the presence of this compound indicates antagonism.
Signaling Pathways and Experimental Workflows
To visualize the complex signaling cascades and experimental procedures, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and idazoxan will ultimately depend on the specific research question.
-
This compound is the compound of choice for investigating the interplay between the serotonergic (specifically 5-HT2A and 5-HT2C) and noradrenergic (alpha-2) systems. Its unique profile as a 5-HT2C inverse agonist makes it particularly relevant for studies on depression, anxiety, and other neuropsychiatric disorders where this receptor is implicated.
-
Idazoxan remains a cornerstone tool for studying the physiological roles of alpha-2 adrenoceptors and imidazoline receptors. Its well-established properties as an alpha-2 antagonist make it a reliable choice for experiments aimed at modulating noradrenergic neurotransmission. Its activity at imidazoline receptors provides an additional avenue of investigation, particularly in the context of cardiovascular regulation and metabolic disorders.
By understanding the distinct pharmacological profiles, binding affinities, and functional effects of these two compounds, researchers can make more informed decisions in their experimental design, leading to more precise and impactful scientific discoveries.
References
- 1. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: I. A mechanistic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S32212 - Wikipedia [en.wikipedia.org]
- 3. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The alpha adrenoceptor antagonist properties of idazoxan in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological characterization of I1 and I2 imidazoline receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Table 4, Reagents and resources for the calcium mobilization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discrimination and pharmacological characterization of I2-imidazoline sites with [3H]idazoxan and alpha-2 adrenoceptors with [3H]RX821002 (2-methoxy idazoxan) in the human and rat brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. S32212, a novel serotonin type 2C receptor inverse agonist/α2-adrenoceptor antagonist and potential antidepressant: II. A behavioral, neurochemical, and electrophysiological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the pharmacokinetic differences between S 32212 hydrochloride and similar compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the pharmacokinetic properties of S 32212 hydrochloride and similar compounds, agomelatine (B1665654) and mirtazapine (B1677164). This compound is a novel compound with a multimodal mechanism of action, acting as a potent inverse agonist of the serotonin (B10506) 5-HT2C receptor and an antagonist of α2-adrenergic receptors. This profile suggests potential therapeutic applications in neuropsychiatric disorders. Understanding its pharmacokinetic profile is crucial for preclinical and clinical development. This guide aims to contextualize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of S 32212 by comparing it with established drugs that share some of its pharmacological characteristics.
Executive Summary
A comprehensive literature search for the pharmacokinetic parameters of this compound did not yield specific quantitative data on its absorption, distribution, metabolism, and excretion. Preclinical studies have primarily focused on its pharmacodynamic and mechanistic characterization. However, to provide a valuable comparative framework for researchers, this guide presents the available pharmacokinetic data for two mechanistically related compounds: agomelatine and mirtazapine. Both compounds modulate serotonergic and/or adrenergic systems and are used in the treatment of depression. By examining their pharmacokinetic profiles, we can infer potential characteristics and challenges that might be relevant to the development of this compound.
Comparative Pharmacokinetic Data
Due to the absence of publicly available pharmacokinetic data for this compound, the following tables summarize the key pharmacokinetic parameters for agomelatine and mirtazapine in both human and rat models. This information is intended to serve as a reference for understanding the potential pharmacokinetic landscape of compounds with similar mechanisms of action.
Table 1: Pharmacokinetic Parameters in Humans
| Parameter | Agomelatine | Mirtazapine |
| Bioavailability (%) | ~1-5 | ~50 |
| Tmax (hours) | 1-2 | ~2 |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| AUC (ng·h/mL) | Dose-dependent | Dose-dependent |
| Half-life (t1/2) (hours) | 1-2 | 20-40 |
| Protein Binding (%) | ~95 | ~85 |
| Metabolism | Primarily via CYP1A2, CYP2C9/19 | Extensively via CYP2D6, CYP3A4, CYP1A2 |
| Excretion | Primarily renal (as metabolites) | Renal (75%), Fecal (15%) |
Table 2: Pharmacokinetic Parameters in Rats
| Parameter | Agomelatine | Mirtazapine |
| Bioavailability (%) | Low (not specified) | Not specified |
| Tmax (hours) | Not specified | Not specified |
| Cmax (ng/mL) | Dose-dependent | Dose-dependent |
| AUC (ng·h/mL) | Dose-dependent | Dose-dependent |
| Half-life (t1/2) (hours) | Not specified | Not specified |
| Protein Binding (%) | Not specified | Not specified |
| Metabolism | Hepatic | Hepatic |
| Excretion | Not specified | Not specified |
Detailed Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies employed in key pharmacokinetic studies of agomelatine and mirtazapine.
Agomelatine Pharmacokinetic Study Protocol (Human)
-
Study Design: A typical study involves an open-label, single-dose, crossover design in healthy male volunteers.
-
Dosing: Oral administration of a single 25 mg agomelatine tablet.
-
Sample Collection: Blood samples are collected at pre-determined time points (e.g., 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Sample Analysis: Plasma concentrations of agomelatine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Mirtazapine Pharmacokinetic Study Protocol (Human)
-
Study Design: Studies are often conducted as single- or multiple-dose studies in healthy volunteers or patient populations.
-
Dosing: Oral administration of mirtazapine tablets (e.g., 15 mg, 30 mg).
-
Sample Collection: Serial blood samples are collected over a specified period (e.g., up to 72 hours post-dose).
-
Sample Analysis: Plasma concentrations of mirtazapine and its metabolites are determined using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or LC-MS/MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental or compartmental modeling approaches.
Visualizing Signaling Pathways and Experimental Workflows
To further elucidate the context of this compound's mechanism and the general workflow of pharmacokinetic studies, the following diagrams are provided.
Mechanism of Action for this compound
General Pharmacokinetic Study Workflow
Conclusion
While direct pharmacokinetic data for this compound remains to be published, the analysis of mechanistically similar compounds, agomelatine and mirtazapine, provides a valuable foundation for researchers. The significant differences in the bioavailability and half-life between agomelatine and mirtazapine highlight the critical role that a compound's unique chemical structure plays in its ADME profile, even with overlapping pharmacological targets. Future preclinical studies on this compound should focus on elucidating its complete pharmacokinetic profile to guide dose selection, predict potential drug-drug interactions, and ultimately facilitate its successful clinical development. The experimental protocols outlined in this guide can serve as a template for designing such crucial studies.
A Comparative Analysis of S 32212 Hydrochloride: A Novel Multi-Target Agent for Neuropsychiatric Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of S 32212 hydrochloride, a novel compound with a unique pharmacological profile. By objectively presenting its performance against relevant alternatives and providing the underlying experimental data, this document serves as a valuable resource for researchers in neuropsychopharmacology and professionals involved in the development of next-generation therapeutics for depression, anxiety, and other related disorders.
Quantitative Data Summary
The following tables summarize the binding affinity and functional activity of this compound in comparison to its constituent receptor targets and functionally opposing compounds.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi (Mean ± SEM) |
| Human 5-HT2CINI | 8.2 ± 0.1 |
| Human 5-HT2A | 8.2 ± 0.1 |
| Human 5-HT2B | 7.0 ± 0.1 |
| Human α2A-adrenoceptor | 7.2 ± 0.1 |
| Human α2B-adrenoceptor | 8.2 ± 0.2 |
| Human α2C-adrenoceptor | 7.4 ± 0.1 |
Data sourced from Millan et al., 2012.[1]
Table 2: Functional Activity Profile of this compound
| Assay | This compound Activity | Comparator | Comparator Activity |
| Basal Gαq activation (h5-HT2CINI) | Inverse Agonist | - | - |
| [3H]Inositol Phosphate Production | Inverse Agonist | - | - |
| Ventrotegmental Dopaminergic Neuron Firing | Attenuates Inhibition | CP-809,101 (5-HT2C Agonist) | Inhibitory |
| Ca2+ Mobilization (Mouse Cortical Neurons) | Induces after long-term exposure | SB242,084 (Neutral 5-HT2C Antagonist) | Prevents S 32212 action |
| Noradrenaline-induced Gαi3/Gαo recruitment | Antagonist | Noradrenaline | Agonist |
Data compiled from Millan et al., 2012.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.
Receptor Binding Assays:
Membranes from CHO cells stably expressing human recombinant 5-HT2CINI, 5-HT2A, 5-HT2B, α2A, α2B, or α2C-adrenoceptors were utilized. Assays were conducted in a final volume of 500 µl containing appropriate buffers and radioligands ([3H]mesulergine for 5-HT2C, [3H]ketanserin for 5-HT2A, [3H]5-HT for 5-HT2B, and [3H]RX821002 for α2-adrenoceptors). Non-specific binding was determined in the presence of a high concentration of a competing ligand. Following incubation, bound and free radioligand were separated by filtration, and the radioactivity retained on the filters was quantified by liquid scintillation spectrometry. Data were analyzed using non-linear regression to determine Ki values.[1]
Functional Assays ([3H]Inositol Phosphate Production):
CHO cells expressing h5-HT2CINI receptors were incubated with [3H]myo-inositol for 48 hours. On the day of the experiment, cells were washed and incubated in a buffer containing LiCl. Test compounds were then added, and the incubation continued for 30 minutes. The reaction was terminated by the addition of perchloric acid. The samples were neutralized, and the total [3H]inositol phosphates were separated by anion-exchange chromatography and quantified by liquid scintillation counting.[1]
In Vivo Electrophysiology:
Male Wistar rats were anesthetized, and a recording electrode was lowered into the ventral tegmental area. The firing rate of dopaminergic neurons was recorded. The 5-HT2C agonist CP-809,101 was administered to inhibit neuronal firing. S 32212 was then administered to assess its ability to reverse this inhibition.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and the workflow of a representative in vivo experiment.
Caption: Dual mechanism of S 32212 as a 5-HT2C inverse agonist and α2-adrenoceptor antagonist.
Caption: In vivo electrophysiology experimental workflow.
References
Assessing the Translational Relevance of S-32212 Hydrochloride: A Preclinical Comparison
A detailed guide for researchers and drug development professionals objectively comparing the preclinical performance of S-32212 hydrochloride with alternative compounds, supported by experimental data and methodologies.
S-32212 hydrochloride is a novel psychoactive compound with a unique pharmacological profile, acting as both a serotonin (B10506) 5-HT2C receptor inverse agonist and an antagonist of α2-adrenoceptors.[1] This dual mechanism of action suggests potential therapeutic applications in mood disorders, such as depression. Understanding its preclinical characteristics in comparison to established and alternative therapies is crucial for assessing its translational potential. This guide provides a comparative analysis of S-32212 hydrochloride's preclinical data against a selective serotonin reuptake inhibitor (SSRI), an atypical antidepressant, and a selective α2-adrenoceptor antagonist.
Comparative Pharmacological Profile
The following tables summarize the in vitro binding affinities of S-32212 hydrochloride and selected comparator compounds for key molecular targets implicated in the treatment of depression and related disorders. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Comparative Binding Affinities (pKi) of S-32212 Hydrochloride and Comparator Compounds at Serotonergic Receptors
| Compound | 5-HT2C | 5-HT2A | 5-HT2B | SERT |
| S-32212 | 8.2 (Inverse Agonist)[1][2] | Antagonist[1] | Less Potent Antagonist[1] | Negligible Affinity[1][2] |
| Fluoxetine | - | - | - | High Affinity (SSRI) |
| Agomelatine | Antagonist[3][4][5] | - | Antagonist[3] | - |
| Idazoxan | - | - | - | - |
Table 2: Comparative Binding Affinities (pKi) of S-32212 Hydrochloride and Comparator Compounds at Adrenergic Receptors
| Compound | α2A | α2B | α2C | NET |
| S-32212 | 7.2 (Antagonist)[1] | 8.2 (Antagonist)[1] | 7.4 (Antagonist)[1] | Negligible Affinity[1][2] |
| Fluoxetine | - | - | - | Low Affinity |
| Agomelatine | - | - | - | - |
| Idazoxan | High Affinity (Antagonist)[6] | High Affinity (Antagonist) | High Affinity (Antagonist) | - |
Experimental Protocols
The preclinical data presented in this guide are primarily derived from in vitro radioligand binding assays and functional assays designed to characterize the interaction of compounds with their molecular targets.
Radioligand Binding Affinity Assay
Objective: To determine the affinity of a test compound for a specific receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human 5-HT2C receptors or α2-adrenoceptors) are prepared from cultured cells or animal tissues.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor with high affinity) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., S-32212).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., Inositol (B14025) Phosphate (B84403) Accumulation)
Objective: To determine the functional activity of a test compound at a G-protein coupled receptor (GPCR), i.e., whether it acts as an agonist, antagonist, or inverse agonist.
Methodology:
-
Cell Culture: Cells stably expressing the GPCR of interest (e.g., 5-HT2C receptors) are cultured.
-
Labeling: The cells are pre-incubated with a radiolabeled precursor of the second messenger being measured (e.g., [3H]myo-inositol for measuring inositol phosphate accumulation).
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound. For antagonist/inverse agonist testing, cells are also stimulated with a known agonist.
-
Incubation: The cells are incubated to allow for receptor activation and subsequent second messenger production.
-
Extraction: The reaction is stopped, and the second messengers (e.g., radiolabeled inositol phosphates) are extracted from the cells.
-
Quantification: The amount of the radiolabeled second messenger is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the effect of the test compound on second messenger production. An agonist will stimulate production, an antagonist will block the effect of an agonist, and an inverse agonist will reduce the basal (agonist-independent) level of second messenger production.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: α2-Adrenergic Receptor Signaling.
Caption: Competitive Binding Assay Workflow.
Conclusion
The preclinical data for S-32212 hydrochloride reveals a distinct pharmacological profile characterized by potent inverse agonism at the 5-HT2C receptor and antagonism at α2-adrenergic receptors, with negligible affinity for monoamine transporters.[1][2] This profile is notably different from SSRIs like fluoxetine, which primarily target the serotonin transporter, and atypical antidepressants such as agomelatine, which exhibit 5-HT2C antagonism but also melatonergic agonism.[3][4][5] The α2-adrenoceptor antagonist activity of S-32212 is comparable to that of idazoxan.[1][6]
The translational relevance of these findings lies in the potential for S-32212 to offer a novel therapeutic approach for depression. The combined 5-HT2C inverse agonism and α2-adrenoceptor antagonism may lead to a synergistic enhancement of monoaminergic neurotransmission, potentially offering efficacy in patient populations who do not respond to traditional antidepressants. Further preclinical studies investigating the in vivo effects on neurotransmitter levels and behavioral models of depression are warranted to fully elucidate the therapeutic potential of S-32212 hydrochloride. This comparative guide provides a foundational understanding for researchers to contextualize new findings and guide future drug development efforts.
References
- 1. Fluoxetine: a case history of its discovery and preclinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical antiepileptic actions of selective serotonin reuptake inhibitors--implications for clinical trial design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Agomelatine: The evidence for its place in the treatment of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of S 32212 Hydrochloride (MK-212 Hydrochloride)
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive, step-by-step instructions for the proper disposal of S 32212 hydrochloride, also known as MK-212 hydrochloride (CAS Number: 61655-58-1). Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance and must be handled with care. It is toxic if swallowed.[1][2] Appropriate personal protective equipment (PPE) is mandatory when handling this compound to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat is required. In situations with a risk of significant exposure, impervious clothing and boots should be worn.[3]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator must be used. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3]
An eyewash station and a safety shower must be readily accessible in the work area.[3]
Quantitative Hazard Data
| Hazard Classification | Description | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | 💀 | Danger | H301: Toxic if swallowed[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. This process should be conducted in coordination with your institution's Environmental Health and Safety (EHS) office and carried out by a licensed waste disposal company.[3]
1. Waste Collection:
-
Collect waste this compound in its original container or a designated, compatible, and clearly labeled hazardous waste container.[3]
-
The container must be tightly sealed to prevent leaks or spills.[3]
-
Crucially, do not mix this waste with other waste streams unless explicitly approved by your institution's EHS department.[3]
2. Container Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound" or "MK-212 hydrochloride".[3]
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.[3]
-
Ensure the storage area is away from incompatible materials.[3]
3. Spill Management:
-
In the event of a spill, immediately evacuate the area to prevent exposure.[3]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Use an inert absorbent material to soak up the spill.[4]
-
Collect the absorbed material and any contaminated items into a designated hazardous waste container.
-
Do not allow the chemical to enter drains or waterways.[1][3]
4. Arranging for Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to schedule a pickup.[3]
-
Provide the Safety Data Sheet (SDS) for this compound to the waste disposal company to ensure they have all necessary information for safe handling, transport, and disposal.[3]
5. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal company used, in accordance with your institution's policies and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling S 32212 hydrochloride
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling S 32212 hydrochloride. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Must be worn at all times in the laboratory to protect against splashes or airborne particles. |
| Goggles | Recommended when there is a higher risk of splashes, providing a seal around the eyes for enhanced protection. | |
| Skin Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from contamination. |
| Chemical-Resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. Inspect gloves for integrity before each use and change them frequently. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust. |
| N95/P100 Respirator | May be required for weighing large quantities or if a fume hood is not available, as part of a comprehensive respiratory protection program. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.
Receiving and Storage: Upon receipt, visually inspect the container for any damage. This compound is typically a solid powder and should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is often -20°C.
Handling and Preparation of Solutions:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: Carefully weigh the required amount of the powdered compound in the fume hood. Use appropriate tools to minimize dust generation.
-
Dissolution: Add the solvent to the solid slowly to avoid splashing. Ensure the vial is securely capped before mixing.
-
Use: All procedures involving the compound or its solutions should be carried out within the fume hood.
Spill Management: In the event of a spill, evacuate the immediate area if necessary. For small spills, use an appropriate absorbent material, and for larger spills, follow your institution's emergency procedures. All materials used for cleanup should be treated as hazardous waste.
Disposal: All waste materials, including empty containers, contaminated PPE, and unused compound or solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for safely handling this compound from receipt to disposal.
Caption: Safe Handling Workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
